molecular formula C5H7N3O2 B042888 ethyl 1H-1,2,3-triazole-4-carboxylate CAS No. 40594-98-7

ethyl 1H-1,2,3-triazole-4-carboxylate

Cat. No.: B042888
CAS No.: 40594-98-7
M. Wt: 141.13 g/mol
InChI Key: BMGCDMZWMQQHMI-UHFFFAOYSA-N
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Description

Ethyl 1H-1,2,3-triazole-4-carboxylate (CAS 40594-98-7) is a versatile heterocyclic building block of significant interest in medicinal chemistry and chemical synthesis. This compound features a 1,2,3-triazole ring, a privileged scaffold known for its metabolic stability and ability to form hydrogen bonds, which is further functionalized with an ester group for downstream derivatization. As a core intermediate, this ester is a precursor for the synthesis of a wide range of 1,2,3-triazole derivatives. The carboxylic acid ester moiety can be readily hydrolyzed to the corresponding acid or transformed into amides and hydrazides, enabling the construction of diverse compound libraries for biological screening. Compounds containing the 1,2,3-triazole core have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making this ester a valuable starting point in drug discovery efforts . Beyond pharmaceutical development, the stability of the 1,2,3-triazole ring under acidic and redox conditions makes it suitable for applications in material science, such as in the development of corrosion inhibitors for metal surfaces . The product is provided with a high purity level (≥98%) to ensure consistent and reliable research outcomes. Store in a cool, dry place under an inert atmosphere. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2H-triazole-4-carboxylate
Source PubChem
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InChI

InChI=1S/C5H7N3O2/c1-2-10-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGCDMZWMQQHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423546
Record name ethyl 1H-1,2,3-triazole-4-carboxylate
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1084802-21-0, 40594-98-7
Record name 2H-1,2,3-Triazole-4-carboxylic acid, ethyl ester
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Record name Ethyl 1H-1,2,3-triazole-5-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name ethyl 1H-1,2,3-triazole-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1H-1,2,3-Triazole-4-carboxylate: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar triazole core, combined with the reactive ester functionality, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is a stable compound at room temperature. Its core properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
Boiling Point 284.7 °C at 760 mmHg[]
Density 1.299 g/cm³[]
Appearance White to off-white solid
Melting Point 134-136 °C
Solubility Soluble in methanol, ethanol, DMSO, and chloroform. Limited solubility in water.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry."[3][4] This reaction typically involves the cycloaddition of an azide with an alkyne. Specifically, the synthesis of the title compound is achieved through the reaction of ethyl propiolate with a source of the azide anion, such as sodium azide.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

Materials:

  • Ethyl propiolate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Copper(I) catalyst (e.g., copper(I) iodide, CuI) - Optional but recommended for regioselectivity and improved reaction rate

  • Reducing agent for in situ Cu(I) generation (e.g., sodium ascorbate) - If using a Cu(II) salt

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl propiolate in DMF.

  • Add sodium azide to the solution.

  • If a catalyst is used, add a catalytic amount of CuI. If starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), add a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow reagents Ethyl Propiolate + Sodium Azide reaction 1,3-Dipolar Cycloaddition (Room Temperature) reagents->reaction solvent DMF solvent->reaction catalyst Cu(I) Catalyst (Optional) catalyst->reaction workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Synthesis workflow for this compound.

Spectral Data and Characterization

The structural confirmation of this compound relies on various spectroscopic techniques. Below is a summary of expected spectral data based on the analysis of closely related structures.[5][6]

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3-8.5s1HC5-H of triazole ring
~4.4q2H-O-CH₂-CH₃
~1.4t3H-O-CH₂-CH₃
Broad singlet1HN-H of triazole ring
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmAssignment
~160C=O (ester)
~140C4 of triazole ring
~128C5 of triazole ring
~61-O-CH₂-CH₃
~14-O-CH₂-CH₃
FTIR (Fourier-Transform Infrared) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3200-3400N-H stretching
~3100-3150C-H stretching (aromatic)
~2900-3000C-H stretching (aliphatic)
~1720-1740C=O stretching (ester)
~1500-1600C=N and C=C stretching (triazole ring)
~1200-1300C-O stretching (ester)
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (141.13 g/mol ). Common fragmentation patterns for 1,2,3-triazoles involve the loss of N₂ (28 Da) and subsequent cleavage of the ester group.

Reactivity and Potential for Drug Development

The 1H-1,2,3-triazole ring is a bioisostere for various functional groups, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[7][8][9] The ester group of this compound serves as a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Chemical Modifications:

Chemical_Modifications start Ethyl 1H-1,2,3-triazole- 4-carboxylate hydrolysis Hydrolysis start->hydrolysis amidation Amidation start->amidation reduction Reduction start->reduction n_alkylation N-Alkylation/ N-Arylation start->n_alkylation acid 1H-1,2,3-triazole- 4-carboxylic acid hydrolysis->acid amide 1H-1,2,3-triazole- 4-carboxamides amidation->amide alcohol (1H-1,2,3-triazol-4-yl)methanol reduction->alcohol n_substituted N-substituted derivatives n_alkylation->n_substituted

Potential derivatization pathways for drug discovery.

Biological Activity and Signaling Pathways

While extensive biological data for this compound itself is not widely published, the 1,2,3-triazole scaffold is a key component in numerous bioactive molecules. Derivatives have been investigated for their potential as:

  • Anticancer Agents: Triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines.[8][10] The mechanism of action can vary, but some have been found to inhibit specific enzymes or disrupt cellular signaling pathways involved in cancer progression.

  • Antimicrobial Agents: The triazole moiety is present in several antifungal and antibacterial drugs.[7][9] It is believed that the nitrogen atoms in the triazole ring can coordinate with metal ions in essential enzymes of microorganisms, leading to their inhibition.

  • Enzyme Inhibitors: The rigid structure of the triazole ring makes it an excellent scaffold for designing specific enzyme inhibitors.[11]

Given the versatility of the 1,2,3-triazole core, it is plausible that this compound and its derivatives could interact with various biological targets. However, specific signaling pathways have not yet been elucidated for this particular compound and would require further investigation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for drug discovery programs. Further research into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its chemical properties and synthetic methodologies to aid researchers in their future investigations.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 1H-1,2,3-Triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for ethyl 1H-1,2,3-triazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The focus is on the two major catalytic methods: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which offer regioselective access to either the 1,4- or 1,5-disubstituted triazole isomers, respectively.

Introduction to 1,2,3-Triazole Synthesis

The 1,2,3-triazole moiety is a key structural motif in a wide array of biologically active compounds. Its synthesis has been significantly advanced by the advent of "click chemistry," a concept introduced by K. B. Sharpless. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the cornerstone of 1,2,3-triazole synthesis. While the thermal reaction often leads to a mixture of regioisomers, the use of metal catalysts provides high regioselectivity, yield, and milder reaction conditions.

This guide will detail the experimental protocols, quantitative data, and logical workflows for the two most prominent catalytic methods for synthesizing this compound, a key intermediate for further functionalization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a staple in organic and medicinal chemistry.[1][2] The reaction proceeds via the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide.[3]

General Reaction Scheme

The CuAAC reaction between an organic azide and ethyl propiolate yields the corresponding ethyl 1-substituted-1H-1,2,3-triazole-4-carboxylate.

CuAAC_pathway reagents Organic Azide (R-N3) + Ethyl Propiolate product Ethyl 1-R-1H-1,2,3-triazole-4-carboxylate (1,4-disubstituted) reagents->product CuAAC Reaction catalyst Cu(I) Catalyst (e.g., CuI, CuSO4/Na-Ascorbate) catalyst->product

Figure 1: CuAAC Synthesis Pathway
Experimental Protocol

The following is a general procedure for the CuAAC synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. This protocol can be adapted for other organic azides.

Materials:

  • Benzyl azide

  • Ethyl propiolate

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent (e.g., Cyrene™, THF, CH2Cl2, or a mixture of CH3CN/H2O)[1][4]

Procedure: [4]

  • To a reaction vial, add benzyl azide (1.0 mmol, 1.0 equiv).

  • Add the chosen solvent (e.g., 2.5 mL of Cyrene™).

  • Add ethyl propiolate (1.1 mmol, 1.1 equiv).

  • Add a base such as triethylamine (0.1 mmol, 0.1 equiv).

  • Add the copper(I) iodide catalyst (0.01 mmol, 0.01 equiv).

  • Stir the reaction mixture at room temperature for the specified time (typically ranging from a few minutes to several hours).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.

Quantitative Data

The following table summarizes typical quantitative data for the CuAAC synthesis of ethyl 1-substituted-1H-1,2,3-triazole-4-carboxylates.

Azide (R-N3)Catalyst SystemSolventTemp. (°C)TimeYield (%)Reference
Benzyl azideCuI / Et3NCyrene™3012 hHigh[4]
3-(4-azidophenyl)acrylic acidCuI / Sodium ascorbateCH3CN/H2O (9:1)RT120 min90[2]
Benzyl azideDinuclear NHC-Cu complexNeatRT5 min>99[5]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to the CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer.[6][7] This pathway is particularly useful when the 1,5-substitution pattern is required for biological activity or as a specific structural element. The reaction is catalyzed by ruthenium(II) complexes, such as [CpRuCl]4 or CpRuCl(COD).[8][9]

General Reaction Scheme

The RuAAC reaction between an organic azide and ethyl propiolate results in the formation of ethyl 1-substituted-1H-1,2,3-triazole-5-carboxylate.

RuAAC_pathway reagents Organic Azide (R-N3) + Ethyl Propiolate product Ethyl 1-R-1H-1,2,3-triazole-5-carboxylate (1,5-disubstituted) reagents->product RuAAC Reaction catalyst Ru(II) Catalyst (e.g., [CpRuCl]4, CpRuCl(COD)) catalyst->product

Figure 2: RuAAC Synthesis Pathway
Experimental Protocol

The following is a general procedure for the RuAAC synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate, adapted from a protocol for a similar reaction.[8]

Materials:

  • Benzyl azide

  • Ethyl propiolate

  • Ruthenium catalyst (e.g., chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)])

  • Anhydrous and degassed solvent (e.g., 1,2-dichloroethane (DCE) or dimethylformamide (DMF))[8][10]

Procedure: [8]

  • In a reaction vessel under an inert atmosphere (e.g., argon), dissolve benzyl azide (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (e.g., 10 mL DCE).

  • Add ethyl propiolate (1.1 mmol, 1.1 equiv) to the solution.

  • In a separate vial, dissolve the ruthenium catalyst (e.g., Cp*RuCl(COD), 0.01 mmol, 0.01 equiv) in a small amount of the solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) for the specified time.[11]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add silica gel.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting powder by column chromatography to isolate the ethyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate.

Quantitative Data

The table below presents typical quantitative data for the RuAAC synthesis of 1,5-disubstituted 1,2,3-triazoles.

AzideAlkyneCatalyst (mol%)SolventTemp. (°C)TimeYield (%)Reference
Benzyl azidePhenylacetyleneCpRuCl(COD) (1)DCE4530 min90-92[8]
Aryl azidesTerminal alkynes[CpRuCl]4DMFMWShorterHigher[10]
Primary/Secondary azidesTerminal alkynesCp*RuCl(PPh3)2Benzene804 hHigh[11]

Summary and Comparison of Pathways

The choice between the CuAAC and RuAAC pathways is primarily dictated by the desired regioisomer of the final product.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Catalyst Copper(I) salts (e.g., CuI, CuSO4/Na-Ascorbate)Ruthenium(II) complexes (e.g., [CpRuCl]4, CpRuCl(COD))
Reaction Conditions Typically mild, often at room temperature.Can range from room temperature to elevated temperatures.
Solvents Wide range, including aqueous and organic solvents.Typically aprotic, anhydrous solvents.
Functional Group Tolerance Generally very high.Good, but can be sensitive to certain functional groups.

Conclusion

The synthesis of this compound and its regioisomer can be achieved with high efficiency and selectivity using either copper or ruthenium catalysis. The CuAAC reaction is the method of choice for obtaining the 1,4-disubstituted isomer and is characterized by its robustness and mild reaction conditions. Conversely, the RuAAC provides access to the 1,5-disubstituted isomer, offering a valuable alternative for constructing diverse molecular architectures. The detailed protocols and comparative data presented in this guide serve as a practical resource for researchers in the design and execution of synthetic strategies involving these important heterocyclic building blocks.

References

Spectroscopic and Synthetic Profile of Ethyl 1H-1,2,3-Triazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for ethyl 1H-1,2,3-triazole-4-carboxylate (CAS No. 40594-98-7). This key heterocyclic compound serves as a versatile building block in medicinal chemistry and materials science. This document compiles available spectroscopic data (NMR, IR, MS) and outlines a general experimental protocol for its synthesis, tailored for professionals in chemical research and drug development.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of Ethyl 1-Aryl/Alkyl-1H-1,2,3-triazole-4-carboxylate Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylateDMSO-d₆1.27 (t, J=7 Hz, 3H), 4.28 (q, J=7 Hz, 2H), 5.67 (s, 2H), 7.33-7.37 (m, 5H), 8.90 (s, 1H)14.7, 53.6, 61.1, 128.6, 128.8, 129.3, 129.7, 139.5, 160.8
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate[1]DMSO-d₆1.34 (t, J=7.0 Hz, 3H, CH₃), 4.43 (q, J=6.9 Hz, 2H, CH₂), 7.65 (dd, J=7.6, 5.2 Hz, 1H, HPy-5), 8.09 (d, J=8.1 Hz, 1H, HPy-4), 8.78 (d, J=4.7 Hz, 1H, HPy-6), 8.81 (s, 1H, HPy-2), 10.26 (s, 1H, CHO)14.5 (CH₃), 62.4 (CH₂O), 124.5 (CHPy-5), 133.4 (CPy-3), 134.2 (CHPy-4), 136.0 (CTriazole-5), 141.8 (CTriazole-4), 146.7 (CHPy-2), 151.8 (CHPy-6), 160.1 (O=C-O), 180.7 (O=C-H)

Table 2: Infrared (IR) Spectroscopic Data of Representative 1,2,3-Triazole Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H stretch3200 - 3400
C-H stretch (aromatic/heteroaromatic)3000 - 3150
C-H stretch (aliphatic)2850 - 3000
C=O stretch (ester)1710 - 1740
C=C and C=N stretch (ring)1450 - 1600
N=N stretch (triazole ring)1400 - 1500
C-O stretch (ester)1000 - 1300

Table 3: Mass Spectrometry (MS) Data of a Representative Triazole Derivative

CompoundIonization Method[M+H]⁺ (m/z)
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate[1]CI (Chemical Ionization)247

Experimental Protocols

The synthesis of this compound can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction. A general procedure, adapted from the synthesis of similar triazole derivatives, is provided below.

General Synthesis of this compound

This procedure is based on the well-established "click chemistry" reaction between an azide and an alkyne, catalyzed by a copper(I) species. For the synthesis of the title compound, the reaction would involve ethyl propiolate and an azide source.

Materials:

  • Ethyl propiolate

  • Sodium azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and tert-butanol, or DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl propiolate in the chosen solvent system.

  • Add sodium azide to the solution.

  • In a separate container, prepare a solution of copper(II) sulfate pentahydrate and sodium ascorbate in water. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using the following spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the number and environment of protons and carbon atoms.

  • IR Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Synthesis_Characterization_Workflow Reagents Starting Materials (Ethyl Propiolate, Sodium Azide) Synthesis 1,3-Dipolar Cycloaddition (Cu(I) Catalysis) Reagents->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Pure_Product This compound Purification->Pure_Product Analysis Spectroscopic Analysis Pure_Product->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Analysis->IR MS MS Analysis->MS

Caption: Workflow for the synthesis and characterization of this compound.

General Reaction Scheme

The diagram below outlines the general chemical transformation in the synthesis of a 1,4-disubstituted 1,2,3-triazole.

References

A Technical Guide to 1,2,3-Triazole-4-Carboxylic Acid Esters: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its stability, synthetic accessibility, and ability to engage in various biological interactions.[1][2] This heterocyclic core is a key component in numerous pharmacologically active molecules, demonstrating a wide range of activities including antimicrobial, anticancer, and antiviral properties.[3][4][5][6] Specifically, derivatives functionalized with a 4-carboxylic acid ester group represent a promising class of compounds, offering a versatile handle for further chemical modification and exhibiting significant biological potential. This technical guide provides a comprehensive literature review on the synthesis, biological applications, and structure-activity relationships of 1,2,3-triazole-4-carboxylic acid esters.

Synthesis of 1,2,3-Triazole-4-Carboxylic Acid Esters

The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction.[5] This reaction involves the [3+2] cycloaddition of an organic azide with a terminal alkyne, such as ethyl propiolate, to yield the desired triazole ester with high regioselectivity and often in high yields.[1][7]

G cluster_reactants Reactants cluster_reaction Reaction Conditions Alkyne Terminal Alkyne (e.g., Ethyl Propiolate) Catalyst Cu(I) Catalyst (e.g., CuI) Alkyne->Catalyst + Azide Organic Azide (R-N3) Azide->Catalyst + Product 1,4-Disubstituted 1,2,3-Triazole-4-Carboxylic Acid Ester Catalyst->Product [3+2] Cycloaddition (Click Reaction) Solvent Solvent (e.g., CH3CN/H2O) Solvent->Catalyst

Caption: General workflow for the Cu(I)-catalyzed synthesis of 1,2,3-triazole-4-carboxylic acid esters.

Table 1: Examples of Synthesized 1,2,3-Triazole-4-Carboxylic Acid Esters

ProductReactantsCatalyst/ConditionsYieldReference
1-[4-(2-carboxyl vinyl) phenyl]-1,2,3-triazole-4-carboxylic acid ethyl ester3-(4-azidophenyl) acrylic acid, Ethyl propiolateCuI, Sodium ascorbate, CH3CN/H2O, 120 min, RT90%[1][7]
Ethyl 1-alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylatesEthyl 3-(alkylamino)-4,4,4-trifluoro-but-2-enoates, Mesyl azideDBU, Acetonitrile, -20 °CGood[2]
1,4-disubstituted 1,2,3-triazoles with aromatic ester functionalityp-substituted benzoic acid prop-2-ynyl esters, Aralkyl azidesCu(I) catalyzed click reactionN/A[5]
  • Preparation: To a suspension of the organic azide (1.0 mmol) and a terminal alkyne ester like ethyl propiolate (1.1 mmol) in a suitable solvent system such as a 9:1 mixture of CH3CN/H2O (10 mL), add sodium ascorbate (0.2 mmol).[1][7]

  • Catalyst Addition: Add the Copper(I) catalyst, for example, Copper(I) Iodide (CuI) (0.1 mmol), to the mixture.[1][7]

  • Reaction: Stir the resulting mixture vigorously under a nitrogen atmosphere at room temperature for a specified time, typically ranging from 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][7]

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1,2,3-triazole-4-carboxylic acid ester.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[5]

Biological and Pharmacological Applications

1,2,3-Triazole-4-carboxylic acid esters and their derivatives have been investigated for a variety of biological activities, primarily focusing on anticancer, antimicrobial, and antiviral applications.[3][8][9] The triazole core acts as a stable and versatile pharmacophore that can be tailored to interact with various biological targets.[10]

G cluster_activities Biological Activities Core 1,2,3-Triazole-4-Carboxylic Acid Ester Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral

Caption: Spectrum of major biological activities investigated for the 1,2,3-triazole scaffold.

Numerous studies have explored the anticancer potential of 1,2,3-triazole derivatives. The corresponding carboxylic acids and carboxamides, which are closely related to the esters, have shown significant cytotoxic activity against various human tumor cell lines.[3][11] Some compounds have demonstrated notable activity against leukemia, melanoma, lung, CNS, ovarian, renal, and breast cancer cell lines.[3]

Table 2: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

Compound ClassCell LinesActivity MeasurementKey FindingsReference
1,2,3-Triazole-4-carboxylic acids and estersNCI60 human tumor cell line panelGrowth Percentage (GP)Identified active fragments for further development of 1,2,3-triazole-4-carboxamides.[3][11]
5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamidesMCF-7, HepG2, A549, H460, HT-29, etc.CytotoxicityActed as c-Met-targeting and apoptosis-inducing agents.[11]
1,2,3-Triazole carboxamide derivatives (5j, 5i, 5m, 5f)HeLa, PANC-1, HCT-116, A-549CytotoxicityDisplayed significant anticancer activity and favorable binding to EGFR and CDK4.[12]
  • Cell Seeding: Plate human tumor cells (e.g., A549, HepG2) in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,3-triazole ester derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The 1,2,3-triazole scaffold is a key feature in many antimicrobial agents.[5][13] Derivatives have been tested against a range of Gram-positive and Gram-negative bacteria as well as fungal strains, with some compounds showing activity comparable or superior to standard drugs.[5]

Table 3: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

CompoundTarget OrganismActivity MeasurementResultReference
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acidBacillus subtilis, Vibrio choleraeMIC59.5 µg/mL[8]
1,4-disubstituted 1,2,3-triazoles with aromatic ester functionalityE. coli, S. aureus, M. tuberculosisMICSome compounds showed comparable or better activity than reference drugs.[5]
Metronidazole 1H-1,2,3-triazole derivatives (5b, 5c, 5e)Fungal and bacterial strainsGrowth InhibitionDisplayed excellent potent antimicrobial activity.[14]

Derivatives of 1,2,3-triazoles have also been identified as promising antiviral candidates, showing activity against viruses such as Herpes Simplex Virus 1 (HSV-1).[4][9][15] These compounds can act through mechanisms different from existing drugs like acyclovir, making them valuable for combating resistant viral strains.[9]

Table 4: Antiviral Activity of Selected 1,2,3-Triazole Derivatives

CompoundTarget VirusActivity MeasurementResultReference
(E)-4-methyl-N'-(2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)benzylidene)benzenesulfonohydrazideHSV-1EC50, CC50EC50 = 16 µM, CC50 = 285 µM[9]
2,2'-(4,4'-((1,3-phenylenebis(oxy))bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))dibenzaldehydeHSV-1EC50, CC50EC50 = 21 µM, CC50 = 2,593 µM[9]

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates. For 1,2,3-triazole-4-carboxylic acid esters and related compounds, SAR studies have revealed that the nature and position of substituents on the aromatic rings attached to the triazole core are critical for biological activity.

G cluster_sar Structure-Activity Relationship (SAR) Insights cluster_r1 Substituent at N1 (R1) cluster_r2 Ester Group (R2) cluster_activity Impact on Biological Activity Core Core Scaffold: 1-(R1)-4-(COOR2)-1,2,3-Triazole R1_aminophenyl 2-aminophenyl group Core->R1_aminophenyl R1_aromatic Substituted Aromatic/Aralkyl Groups Core->R1_aromatic R2_modification Ester/Amide/Acid Modification Core->R2_modification Activity_Antimicrobial Essential for Antimicrobial Activity R1_aminophenyl->Activity_Antimicrobial Activity_Modulation Modulates Potency & Selectivity (Anticancer, Antimicrobial) R1_aromatic->Activity_Modulation Activity_Targeting Influences Target Binding (e.g., c-Met, EGFR) R2_modification->Activity_Targeting

Caption: Key SAR insights for 1,2,3-triazole-4-carboxylic acid derivatives.

Key SAR findings include:

  • For antimicrobial activity, studies on 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid revealed that all functional groups (amino, phenyl, triazole, and carboxylic acid) were essential for enhancing the activity.[8]

  • In anticancer studies, the substituents on the N1-phenyl ring and modifications of the C4-carboxylic acid to various amides significantly influence cytotoxicity and target selectivity.[3][12]

  • For antitubercular and general antimicrobial activity, the nature of the aralkyl group at the N1 position and the p-substituents on the aromatic ester functionality at the C4 position play a crucial role in modulating potency.[5]

Conclusion

1,2,3-Triazole-4-carboxylic acid esters are a highly valuable class of compounds in medicinal chemistry. Their straightforward and high-yielding synthesis via CuAAC ("click" chemistry) makes them readily accessible. The ester functionality provides a convenient point for further structural diversification, leading to the development of potent anticancer, antimicrobial, and antiviral agents. The extensive research summarized in this guide highlights the therapeutic potential of this scaffold. Future work focusing on detailed SAR studies, elucidation of mechanisms of action, and optimization of pharmacokinetic properties will be critical in translating these promising molecules into clinical candidates.

References

The 1,2,3-Triazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Biological Significance

The 1,2,3-triazole is a five-membered heterocyclic ring containing three adjacent nitrogen atoms. While absent in nature, this aromatic scaffold has become a cornerstone in medicinal chemistry and drug development.[1][2] Its prominence is largely due to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a reliable, specific, and biocompatible method for its synthesis.[3][4][5] This synthetic accessibility allows for the rapid generation of diverse compound libraries, accelerating the discovery of new therapeutic agents.[6][7]

The 1,2,3-triazole core is not merely a passive linker; it actively participates in molecular interactions with biological targets. Its unique electronic properties, including the ability to form hydrogen bonds, dipole-dipole interactions, and van der Waals forces, enable it to bind with high affinity to enzymes and receptors.[4][8][9] Consequently, the triazole moiety functions in several key roles in drug design: as a pharmacophore that is essential for biological activity, as a stable bioisostere for amide bonds, and as a versatile linker to connect different pharmacophoric fragments.[6][10][11] This guide explores the multifaceted biological significance of the 1,2,3-triazole core, presenting key data, experimental methodologies, and the molecular pathways it influences.

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Caption: Common anticancer mechanisms of 1,2,3-triazole derivatives.

Table 1: Selected 1,2,3-Triazole Derivatives and their Anticancer Activity (IC₅₀ values in µM)

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Phosphonate Derivative (Compound 8)HT-1080 (Fibrosarcoma)15.13[12]
Phosphonate Derivative (Compound 8)A-549 (Lung)21.25[12]
Phosphonate Derivative (Compound 8)MCF-7 (Breast)18.06[12]
Amino Acid Conjugate (Compound 7)HepG2 (Liver)<10[13]
Coumarin Derivative (Compound 4a)A-549 (Lung)2.97[8]
Betulinic Acid Derivative (Compound 58)A-549 (Lung)3.7 - 9.0[8]
Tetrahydrocurcumin Hybrid (Compound 4g)HCT-116 (Colon)1.09[14][15]
Pyrimidine Hybrid (Compound 44a)Various1.42 - 6.52[16]
Benzisoxazole Hybrid (Compound 13)MV4-11 (AML)2.0[17]
Antimicrobial Activity

The emergence of drug-resistant pathogens presents a major global health threat, driving the search for new antimicrobial agents.[18][19] 1,2,3-triazole derivatives have exhibited significant antibacterial and antifungal properties.[18][19][20] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[18][19][21]

Hybrid molecules, such as those combining the triazole core with ciprofloxacin or carbohydrate units, have demonstrated potent antimicrobial effects, in some cases exceeding the activity of standard antibiotics.[18][19] The mechanism of action for many of these compounds is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase.[18]

Table 2: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

Compound ClassTarget MicroorganismActivity MeasurementValueReference
Ciprofloxacin Conjugate (Compound 31)S. typhiMIC0.78 µM[18]
Sulfonate Analogue (Compound 29)S. pneumoniaeIC₅₀39.33 µg/mL[18]
Sucrose Derivative (Compound 24)M. tuberculosis H37RvMIC3.125 µg/mL[18]
Spirochromene HybridM. tuberculosis H37RvMIC4 - 9 µM[22]
Glycoside ClickamerS. aureusInhibition ZoneSensitive[19]
Phenyl/Alkyl SubstitutedVarious Bacteria/FungiMIC8 - 16 µg/mL[16]
Other Therapeutic Areas

The biological significance of the 1,2,3-triazole core extends beyond cancer and infectious diseases.[17] Researchers have successfully developed derivatives with promising activity in several other areas:

  • Antiviral: Triazole analogues have been investigated as agents against various viruses, including HIV.[10][23]

  • Antidiabetic: Certain quinazolinone-1,2,3-triazole hybrids act as potent α-glucosidase inhibitors, a key target in managing diabetes, with activities superior to the reference drug acarbose.[16]

  • Antimalarial: Naphthoquinone conjugates have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[16]

  • Anti-inflammatory: The scaffold has been used to develop inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[24]

Experimental Protocols

The synthesis and biological evaluation of 1,2,3-triazole derivatives involve standardized and reproducible methodologies.

Protocol 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which is the most common and versatile method.[12][15]

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Stirring plate and magnetic stirrer

  • Reaction vessel (round-bottom flask)

Procedure:

  • Dissolve the organic azide (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

  • Allow the reaction mixture to stir vigorously at room temperature. Reaction times can vary from a few minutes to several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][15]

CuAAC_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_analysis Purification & Analysis Azide Organic Azide Mix 1. Mix in Solvent (e.g., tBuOH/H2O) Azide->Mix Alkyne Terminal Alkyne Alkyne->Mix Catalyst Cu(I) Source (e.g., CuSO4/NaAsc) Catalyst->Mix Stir 2. Stir at Room Temp Mix->Stir Monitor 3. Monitor by TLC Stir->Monitor Extract 4. Aqueous Workup & Extraction Monitor->Extract Purify 5. Purify (Chromatography) Extract->Purify Characterize 6. Characterize (NMR, HRMS) Purify->Characterize Product Pure 1,4-Disubstituted 1,2,3-Triazole Characterize->Product

References

The Synthesis and Enduring Legacy of Ethyl 1H-1,2,3-Triazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-1,2,3-triazole-4-carboxylate stands as a cornerstone in the edifice of heterocyclic chemistry, its discovery marking a pivotal moment in the understanding of 1,3-dipolar cycloaddition reactions. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and modern preparative methods for this versatile building block. Detailed experimental protocols for key syntheses are provided, alongside a comprehensive summary of quantitative and spectroscopic data. Furthermore, this guide illuminates the compound's significant role in drug discovery, particularly as a precursor to potent antiviral agents, by detailing the metabolic pathway and mechanism of action of ribavirin, a notable antiviral drug whose analogues can be derived from this triazole ester.

Discovery and Historical Context

The journey to this compound begins in the late 19th century with the pioneering work of German chemists Hans von Pechmann and Arthur Michael. While Pechmann's work in 1888 on the reaction of diazo compounds with acetoacetic ester laid the groundwork for triazole synthesis, it was Arthur Michael in 1893 who first reported the reaction of ethyl diazoacetate with hydrazoic acid (in the form of its sodium salt, sodium azide), which is now recognized as one of the earliest examples of the synthesis of a 1,2,3-triazole-4-carboxylic acid ester.

A significant leap in the understanding and application of this chemistry came with the seminal work of Rolf Huisgen in the mid-20th century. Huisgen's extensive investigation into 1,3-dipolar cycloaddition reactions provided the theoretical framework for understanding the formation of the 1,2,3-triazole ring from an azide and an alkyne[1][2][3]. This reaction, now famously known as the Huisgen 1,3-dipolar cycloaddition, initially involved thermal conditions, which often resulted in a mixture of 1,4- and 1,5-disubstituted regioisomers.

The modern era of 1,2,3-triazole synthesis, and by extension, the synthesis of this compound, was ushered in by the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by the groups of Meldal and Sharpless. This "click chemistry" approach offers remarkable regioselectivity, affording exclusively the 1,4-disubstituted triazole under mild reaction conditions, and has become the method of choice for the synthesis of a vast array of 1,2,3-triazole derivatives.

Synthetic Methodologies

The synthesis of this compound has evolved from classical thermal cycloadditions to highly efficient and regioselective catalytic methods.

Classical Thermal Huisgen Cycloaddition

The original approach to the synthesis involves the direct reaction of an azide with ethyl propiolate at elevated temperatures. This method, while foundational, suffers from a lack of regioselectivity, typically yielding a mixture of the 1,4- and 1,5-isomers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of "click chemistry" has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. The copper(I)-catalyzed reaction of an azide with a terminal alkyne, such as ethyl propiolate, proceeds with high efficiency and complete regioselectivity to afford the 1,4-isomer. The in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a commonly employed method to generate the active Cu(I) catalyst.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the selective synthesis of the 1,5-regioisomer, ruthenium catalysis has emerged as a powerful tool. While not the common isomer for the parent this compound, this methodology is crucial for accessing a diverse range of substituted triazoles.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound and its derivatives.

Table 1: Comparison of Synthetic Protocols for this compound and Derivatives

MethodReagentsCatalyst/ConditionsSolventYield (%)Reference
CuAAC 3-(4-Azolophenyl) acrylic acid, Ethyl propiolateCuI, Sodium ascorbate, N₂ atm, RT, 120 minCH₃CN/H₂O (9:1)90[1][4][5][6][7]
CuAAC Benzyl azide, PhenylacetyleneCuI, Glycerol, RT, 24 hGlycerolHigh[8]
CuAAC Benzyl azide, PhenylacetyleneNHC-Cu complex, Solvent-free, RT, 30-60 minNoneHigh[8]
CuAAC Azides, Terminal AlkynesCuSO₄·5H₂O, Sodium ascorbate, MW, 80 °C, 10 mint-BuOH/H₂O (1:1)High[8]
Two-step synthesis of a derivative 3-Pyridyl azide, Ethyl 4,4-diethoxy-3-oxobutanoateK₂CO₃, 40-50 °C, 7 hDMSOHigh[9]

Table 2: Spectroscopic Data for this compound and a Representative Derivative

Compound¹H NMR (Solvent, Frequency)¹³C NMR (Solvent, Frequency)Mass Spec (m/z)IR (cm⁻¹)
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (DMSO-d₆, 500 MHz) δ: 10.26 (s, 1H), 8.81 (s, 1H), 8.78 (d, J=4.7 Hz, 1H), 8.09 (d, J=8.1 Hz, 1H), 7.65 (dd, J=7.6, 5.2 Hz, 1H), 4.43 (q, J=6.9 Hz, 2H), 1.34 (t, J=7.0 Hz, 3H)(DMSO-d₆, 126 MHz) δ: 180.7, 160.1, 151.8, 146.7, 141.8, 136.0, 134.2, 133.4, 124.5, 62.4, 14.5247 (M⁺ + 1)Not specified
Ethyl 5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylate (DMSO-d₆, 400 MHz) [Specific shifts not detailed in source](DMSO-d₆, 400 MHz) [Specific shifts not detailed in source]Not specifiedNot specified

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on the principles of CuAAC, or "click chemistry."[8][10][11]

Materials:

  • Sodium azide (NaN₃)

  • Ethyl propiolate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium azide (1.0 eq) and ethyl propiolate (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery: A Precursor to Antiviral Agents

Ribavirin: Mechanism of Action

The primary mechanisms of Ribavirin's antiviral activity are:

The metabolic activation of Ribavirin is a critical prerequisite for its antiviral activity.

Ribavirin_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication Viral Replication Inhibition Ribavirin_ext Ribavirin Ribavirin_int Ribavirin Ribavirin_ext->Ribavirin_int Cellular Uptake RMP Ribavirin Monophosphate (RMP) Ribavirin_int->RMP Adenosine Kinase RDP Ribavirin Diphosphate (RDP) RMP->RDP Nucleoside Monophosphate Kinase IMPDH IMPDH Inhibition RMP->IMPDH RTP Ribavirin Triphosphate (RTP) RDP->RTP Nucleoside Diphosphate Kinase Polymerase_inhibition Viral RNA Polymerase Inhibition RTP->Polymerase_inhibition Lethal_mutagenesis Lethal Mutagenesis RTP->Lethal_mutagenesis GTP_depletion GTP Depletion IMPDH->GTP_depletion Viral_RNA Viral RNA Synthesis GTP_depletion->Viral_RNA Inhibits Polymerase_inhibition->Viral_RNA Inhibits Lethal_mutagenesis->Viral_RNA Induces Errors

Caption: Metabolic activation and multifaceted mechanism of action of Ribavirin.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of this compound to its potential application in the development of antiviral agents.

Synthesis_to_Application_Workflow Start Starting Materials (Azide & Ethyl Propiolate) Synthesis Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate (e.g., CuAAC) Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Building_Block Versatile Building Block Characterization->Building_Block Modification Chemical Modification (e.g., Amidation, Glycosylation) Building_Block->Modification Analogues Synthesis of Ribavirin Analogues Modification->Analogues Screening Biological Screening (Antiviral Assays) Analogues->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Workflow from synthesis to potential drug lead identification.

Conclusion

This compound has a rich history, from its early discovery to its current prominence as a key synthetic intermediate. The development of robust and regioselective synthetic methods, particularly the copper-catalyzed "click" reaction, has made this compound readily accessible for a wide range of applications. Its role as a precursor to potent antiviral agents underscores its significance in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and a key application, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 1H-1,2,3-triazole-4-carboxylate. It includes key quantitative data, detailed experimental protocols for its synthesis and characterization, and its role as a fundamental building block in medicinal chemistry.

Core Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural integrity and reactive potential are defined by the physicochemical properties summarized below.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₅H₇N₃O₂[]
Molecular Weight 141.13 g/mol []
Appearance White to pale yellow crystalline solid[3]
Boiling Point 284.7°C at 760 mmHg[]
Density 1.299 g/cm³[]
Purity (Commercial) >95%[]
Storage Inert atmosphere, 2-8°C[4]
Solubility Soluble in organic solvents like ethanol, methanol, and acetone. Moderately soluble in water, with solubility increasing with temperature.[3]
pKa Data not consistently reported for the parent compound. Theoretical calculations for related 1,2,4-triazole derivatives show a wide range depending on the solvent and substitution.[5]
LogP Data not available.
Melting Point Data not consistently reported. Varies significantly with substitution.

Spectroscopic Profile

The structural identity of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂). A singlet for the triazole ring proton (C5-H) is anticipated further downfield, typically above 8.0 ppm. The N-H proton of the triazole ring will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

    • ¹³C-NMR : The carbon spectrum will display signals for the ethyl group's methyl (around 14 ppm) and methylene (around 61 ppm) carbons. The ester carbonyl carbon will appear around 160 ppm. The two carbons of the triazole ring are expected in the aromatic region, typically between 125 and 145 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands include:

    • A broad peak in the 3100-3200 cm⁻¹ region, corresponding to the N-H stretching of the triazole ring.

    • C-H stretching vibrations for the ethyl group and the triazole ring just above and below 3000 cm⁻¹.

    • A strong absorption band around 1720-1740 cm⁻¹ for the C=O stretching of the ester group.

    • C=N and N=N stretching vibrations within the triazole ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z of 142.1.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] The synthesis of the title compound typically involves the reaction of ethyl propiolate with an azide source, although the parent NH-triazole requires a specific strategy. A common route is via the reaction of ethyl azidoacetate and acetylene, followed by decarboxylation, or using a protected acetylene equivalent.

Materials:

  • Ethyl azidoacetate

  • Acetylene gas or a suitable precursor like ethynyltrimethylsilane

  • Copper(I) iodide (CuI)

  • Sodium ascorbate

  • Solvent: A mixture of water and tert-butanol (1:1)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl azidoacetate (1.0 equivalent) in a 1:1 mixture of water and tert-butanol.

  • Add sodium ascorbate (0.1 equivalents) to the solution, followed by copper(I) iodide (0.05 equivalents).

  • Bubble acetylene gas through the stirred reaction mixture at room temperature. Alternatively, if using a liquid alkyne source like ethynyltrimethylsilane, add it (1.1 equivalents) to the mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, typically using a solvent system of ethyl acetate and hexane.

  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.

    • Process the spectra to assign chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

  • Mass Spectrometry (LC-MS):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

    • Perform chromatographic separation using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Acquire mass spectra in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular ion.

  • Infrared Spectroscopy (FTIR):

    • Prepare a solid-state sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet.

    • Alternatively, analyze the sample as a thin film by dissolving it in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

    • Record the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.

Role in Medicinal Chemistry and Drug Development

This compound is not typically a final active pharmaceutical ingredient (API) but rather a crucial scaffold or building block. The 1,2,3-triazole ring is a well-known bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties. Its derivatives are widely investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer effects.[6]

The logical workflow from synthesis to application and its role as a scaffold are visualized below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization start Starting Materials (Azide & Alkyne) cu_cat Cu(I) Catalyzed Cycloaddition (CuAAC) start->cu_cat crude Crude Product cu_cat->crude purify Purification (Chromatography) crude->purify product This compound purify->product nmr NMR (¹H, ¹³C) product->nmr Analysis ms Mass Spec (LC-MS) product->ms Analysis ir IR Spectroscopy product->ir Analysis

Experimental workflow for the synthesis and characterization of the title compound.

G cluster_derivatization Chemical Derivatization cluster_application Lead Compound Development scaffold Ethyl 1H-1,2,3-triazole- 4-carboxylate Scaffold n1_sub N1-Substitution scaffold->n1_sub ester_mod Ester Modification (e.g., Amidation) scaffold->ester_mod library Compound Library Synthesis n1_sub->library ester_mod->library screening Biological Screening (HTS) library->screening lead_opt Lead Optimization screening->lead_opt drug Potential Drug Candidate lead_opt->drug

Role as a core scaffold in medicinal chemistry and drug discovery pipelines.

References

An In-depth Technical Guide to Ethyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1H-1,2,3-triazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identifiers, physical and spectral properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in research and drug development.

Chemical Identifiers and Properties

This compound is a stable organic compound featuring a five-membered triazole ring, an ethyl ester functional group. Its unique structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 40594-98-7[][2]
Molecular Formula C₅H₇N₃O₂[][2]
Molecular Weight 141.13 g/mol []
IUPAC Name This compound
Synonyms 3H-[3][4][5]Triazole-4-carboxylic acid ethyl ester, 1H-1,2,3-Triazole-4-carboxylic acid, ethyl ester, Ethyl 1H-1,2,3-triazole-5-carboxylate[]
InChI InChI=1S/C5H7N3O2/c1-2-10-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8)[]
InChI Key BMGCDMZWMQQHMI-UHFFFAOYSA-N[]
SMILES CCOC(=O)C1=CNN=N1[]
MDL Number MFCD08669518[2]

Table 2: Physical and Spectral Properties of this compound

PropertyValue
Physical State White to off-white solid
Boiling Point 284.7 °C at 760 mmHg[]
Density 1.299 g/cm³[]
Storage Inert atmosphere, 2-8°C

Synthesis of this compound

The most common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne. For the synthesis of this compound, the reaction proceeds between an azide source (like sodium azide, which in situ forms an organic azide) and ethyl propiolate.

This protocol is a generalized procedure based on established methods for CuAAC reactions.[8][9]

Materials:

  • Ethyl propiolate

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI) or other Cu(I) source

  • A reducing agent for in situ generation of Cu(I) from Cu(II) salts, such as sodium ascorbate

  • Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol, DMSO, or THF)

  • Ethyl acetate for extraction

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve ethyl propiolate (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of water and t-butanol).

  • Add sodium azide (1.1 eq) to the solution and stir until it dissolves.

  • In a separate vial, prepare the copper catalyst. If using a Cu(II) salt like copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq), dissolve it in water and add sodium ascorbate (0.1 eq) to reduce the Cu(II) to Cu(I). If using a Cu(I) salt like copper(I) iodide (CuI, 0.05 eq), it can be added directly.

  • Add the copper catalyst solution to the main reaction mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction Conditions cluster_workup Workup & Purification ethyl_propiolate Ethyl Propiolate reaction_mixture [3+2] Cycloaddition ethyl_propiolate->reaction_mixture sodium_azide Sodium Azide sodium_azide->reaction_mixture copper_source Cu(I) Source (e.g., CuI or CuSO4/NaAscorbate) copper_source->reaction_mixture solvent Solvent (e.g., H2O/t-BuOH) solvent->reaction_mixture temperature Room Temperature temperature->reaction_mixture extraction Extraction with Ethyl Acetate washing Washing with Brine extraction->washing drying Drying over Na2SO4 washing->drying purification Column Chromatography drying->purification product This compound purification->product reaction_mixture->extraction

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character. Consequently, this compound serves as a crucial starting material for the synthesis of a diverse range of biologically active compounds.

Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Various substituted 1,2,3-triazoles have been investigated as potential anticancer agents.[10]

  • Antimicrobial: The triazole ring is a key component in many antifungal and antibacterial drugs.

  • Antiviral: Certain triazole derivatives have shown promise as antiviral agents.

While specific signaling pathways for the parent compound, this compound, are not extensively documented, it is the foundation for more complex molecules that are designed to interact with specific biological targets. For instance, by modifying the ester and the triazole nitrogen, researchers can develop potent and selective enzyme inhibitors or receptor ligands.

G cluster_modification Chemical Modifications start This compound (Core Scaffold) ester_mod Ester Modification (e.g., Amidation) start->ester_mod Functionalization n_alkylation N-Alkylation/Arylation start->n_alkylation Functionalization bioactive Bioactive Derivatives ester_mod->bioactive n_alkylation->bioactive application Therapeutic Applications (e.g., Anticancer, Antimicrobial) bioactive->application Leads to

Caption: The role of this compound as a versatile building block.

Conclusion

This compound is a fundamentally important molecule in the field of organic and medicinal chemistry. Its straightforward synthesis via click chemistry, coupled with the versatile reactivity of its functional groups, makes it an invaluable precursor for the development of novel therapeutic agents and functional materials. This guide provides essential technical information to aid researchers and scientists in utilizing this compound to its full potential in their research and development endeavors.

References

Solubility Profile of Ethyl 1H-1,2,3-triazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of ethyl 1H-1,2,3-triazole-4-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive overview of established experimental protocols for determining solubility. Furthermore, it presents qualitative solubility information inferred from related compounds and purification methodologies. This guide is intended to equip researchers with the necessary knowledge to assess the solubility of this compound and similar molecules in various solvents, a critical parameter for reaction optimization, purification, and formulation development.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry due to its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The triazole moiety is a common feature in many approved drugs, contributing to their metabolic stability and target-binding interactions. Understanding the solubility of this compound is paramount for its effective utilization in synthetic chemistry and pharmaceutical formulation. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the feasibility of developing various dosage forms. This guide provides a foundational understanding of solubility determination and offers practical experimental approaches.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₇N₃O₂[1][]
Molecular Weight 141.13 g/mol [1][]
Boiling Point 284.7 °C at 760 mmHg[]
Density 1.299 g/cm³[]
Appearance White to pale yellow crystalline solid

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common solvents at various temperatures.

However, qualitative inferences can be drawn from related compounds and synthetic procedures. For instance, the structurally similar compound, methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide, has been recrystallized from an ethanol-ethyl acetate mixture, suggesting that this compound may also exhibit solubility in polar protic and polar aprotic solvents.[3] The general solubility of 1H-1,2,4-triazole in water and organic solvents like ethanol, methanol, and acetone further supports the likelihood of its ethyl carboxylate derivative being soluble in polar solvents.[4]

Given the absence of concrete data, experimental determination of the solubility of this compound is essential for any research or development activities. The following sections detail the standard protocols for such determinations.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method for determining equilibrium solubility is the shake-flask method.[5]

Materials and Apparatus
  • Solute: High-purity this compound.

  • Solvents: A range of analytical grade solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane).

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy).

    • Thermostatic shaker or water bath with temperature control (±0.1 °C).

    • Vials or flasks with secure closures.

    • Syringes and filters (e.g., 0.45 µm PTFE or nylon).

    • Calibrated glassware (pipettes, volumetric flasks).

    • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer).

General Experimental Workflow

The process of determining solubility can be visualized as a systematic workflow.

Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add known volume/mass of solvent A->B C Seal container B->C D Agitate at constant temperature C->D E Allow to settle D->E F Withdraw clear supernatant E->F G Filter the sample F->G H Dilute if necessary G->H I Quantify solute concentration H->I

Figure 1: General workflow for experimental solubility determination.
Detailed Shake-Flask Method Protocol

  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[6] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To avoid precipitation or dissolution of the solute, the syringe can be pre-heated or pre-cooled to the experimental temperature.

  • Filtration: Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mol/L.

Factors Influencing Solubility

The solubility of a compound is influenced by several factors, which should be carefully controlled during experimental determination and considered during its application.

Factors Influencing Solubility cluster_factors Influencing Factors Solubility Solubility of Ethyl 1H-1,2,3-triazole-4-carboxylate Temperature Temperature Temperature->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility pH pH of Solution pH->Solubility Purity Purity of Solute and Solvent Purity->Solubility Polymorphism Crystalline Form (Polymorphism) Polymorphism->Solubility

Figure 2: Key factors influencing the solubility of a compound.
  • Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.

  • Solvent Polarity: The "like dissolves like" principle is a useful guideline. Polar solutes tend to dissolve better in polar solvents, and non-polar solutes in non-polar solvents.

  • pH: For ionizable compounds, the pH of the aqueous solution can significantly impact solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Conclusion

References

Ethyl 1H-1,2,3-Triazole-4-carboxylate: A Technical Guide to Unlocking its Research Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-1,2,3-triazole-4-carboxylate is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. The 1,2,3-triazole core is a well-established pharmacophore, known for its metabolic stability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[1][2] This technical guide provides an in-depth overview of the potential research areas for this compound, focusing on its derivatization to explore anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols, quantitative data from relevant studies, and visualizations of key pathways and workflows are provided to facilitate further research and drug discovery efforts.

Core Chemical Information

PropertyValue
Chemical Name This compound
CAS Number 40594-98-7
Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Boiling Point 284.7°C at 760 mmHg
Density 1.299 g/cm³
SMILES CCOC(=O)C1=CN=NN1

Potential Research Areas and Structure-Activity Relationships

The this compound scaffold offers three primary points for chemical modification: the N1 position of the triazole ring, the C5 position of the triazole ring (though less common for this specific starting material), and the carboxylate group at the C4 position. Structure-activity relationship (SAR) studies on various 1,2,3-triazole derivatives have provided valuable insights into how modifications at these positions can influence biological activity.

Anticancer Activity

1,2,3-Triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of crucial cellular targets like tubulin and protein kinases such as Epidermal Growth Factor Receptor (EGFR).[1][3]

Structure-Activity Relationship Highlights for Anticancer Activity:

  • N1-Substitution: The introduction of aryl or substituted aryl groups at the N1 position is a common strategy. The nature and substitution pattern of the aryl ring can significantly impact cytotoxicity. For instance, in some series, electron-withdrawing groups on the aryl ring have been shown to enhance anticancer activity.[4]

  • C4-Carboxamide Derivatives: Conversion of the ethyl carboxylate to various carboxamides is a promising avenue. Amide derivatives can introduce additional hydrogen bonding opportunities and allow for the incorporation of diverse chemical moieties. Studies on 1,2,3-triazole-4-carboxamides have revealed potent antiproliferative compounds.[5]

  • Tubulin Polymerization Inhibition: Certain 1,2,3-triazole derivatives act as tubulin polymerization inhibitors by binding to the colchicine binding site.[3][6] The spatial arrangement of substituents on the triazole core is critical for this activity, mimicking the cis-conformation of combretastatin A-4.

Quantitative Data on Anticancer Activity of 1,2,3-Triazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-linked β-carboline–benzimidazole hybrid (14d)A549 (Lung)0.23 ± 0.08[7]
1,2,3-Triazole-linked β-carboline–benzimidazole hybrid (14d)HeLa (Cervical)0.15 ± 0.18[7]
1,2,3-Triazole-linked β-carboline–benzimidazole hybrid (14d)MCF-7 (Breast)0.38 ± 0.12[7]
Phosphonate 1,2,3-triazole derivative (Compound 8)HT-108015.13[8]
Phosphonate 1,2,3-triazole derivative (Compound 8)A-54921.25[8]
Phosphonate 1,2,3-triazole derivative (Compound 8)MCF-718.06[8]
Phosphonate 1,2,3-triazole derivative (Compound 8)MDA-MB-23116.32[8]
5-Amino-1-p-tolyl-1H-[9][10][11]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amideNCI-60 PanelSignificant[5]
cis-Stilbene-based 1,2,4-triazole conjugate (5a)A549 (Lung)9.56 ± 0.04[2]
1,2,3-Triazole/1,2,4-oxadiazole hybrid (7i)Four cancer lines28-104 nM (GI50)[12]
Antimicrobial Activity

The 1,2,3-triazole scaffold is present in several antimicrobial agents.[13] Derivatives of this compound can be explored for their efficacy against a range of bacterial and fungal pathogens.

Structure-Activity Relationship Highlights for Antimicrobial Activity:

  • N1- and C4-Substitutions: The introduction of lipophilic groups at the N1 or C4 positions can enhance antimicrobial activity, potentially by improving cell membrane penetration.[10]

  • Mechanism of Action: A promising target for novel antibacterial agents is DNA gyrase, an enzyme essential for bacterial DNA replication.[9][14] Some 1,2,3-triazole derivatives have shown inhibitory activity against this enzyme. Another potential mechanism is the disruption of bacterial cell wall synthesis.[10]

  • Hybrid Molecules: Linking the triazole core to other known antimicrobial pharmacophores, such as coumarins or quinolones, can lead to synergistic or enhanced activity.[15]

Quantitative Data on Antimicrobial Activity of 1,2,3-Triazole Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
1,2,3-Triazole-thymol derivative (9)MRSA< 100[16]
1,2,3-Triazole DAN 49Staphylococcus aureus128[7]
Coumarin-1,2,3-triazole conjugatesEnterococcus faecalis12.5–50[15]
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones (7d)Gram-positive bacteria32-256[10]
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones (7d)Gram-negative bacteria16-256[10]
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones (7d)Fungi32-256[10]
Dehydroacetic acid chalcone-1,2,3-triazole hybrid (Compound 4)Bacillus subtilis6.2[9]
Dehydroacetic acid chalcone-1,2,3-triazole hybrid (Compound 4)Escherichia coli6.2[9]

Experimental Protocols

Synthesis of 1-Aryl-1H-1,2,3-triazole-4-carboxylates

This protocol describes a general method for the synthesis of 1-aryl-1H-1,2,3-triazole-4-carboxylates via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[17][18]

Materials:

  • Substituted aryl azide

  • Ethyl propiolate

  • Copper(I) iodide (CuI) or other Cu(I) source

  • A base (e.g., triethylamine (Et3N) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMSO, or a mixture of t-BuOH/H2O)

Procedure:

  • In a round-bottom flask, dissolve the aryl azide (1.0 eq) and ethyl propiolate (1.0-1.2 eq) in the chosen solvent.

  • Add the base (1.0-2.0 eq) to the mixture.

  • Add the copper(I) catalyst (e.g., CuI, 5-10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9][19]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][11]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agent (positive control)

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add 50 µL of broth to each well.

  • Add 50 µL of the stock solution of the test compound to the first well and perform serial twofold dilutions across the plate.

  • Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations of Potential Mechanisms and Workflows

anticancer_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization Start Start Core This compound Start->Core N1_Sub N1-Aryl Substitution Core->N1_Sub C4_Sub C4-Amide Formation Core->C4_Sub Library Library of Derivatives N1_Sub->Library C4_Sub->Library MTT MTT Assay (Cytotoxicity) Library->MTT Anticancer MIC MIC Assay (Antimicrobial) Library->MIC Antimicrobial Enzyme Enzyme Inhibition Assay Library->Enzyme Enzyme Inhibition Data IC50 / MIC Determination MTT->Data MIC->Data Enzyme->Data SAR SAR Analysis Data->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow for the development of bioactive compounds from this compound.

tubulin_inhibition cluster_cell Cellular Process Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubules Polymerization->Microtubule Mitosis Mitosis Microtubule->Mitosis Cell_Division Cell Division Mitosis->Cell_Division Triazole_Derivative 1,2,3-Triazole Derivative Triazole_Derivative->Polymerization Inhibits

Caption: Proposed mechanism of action for anticancer 1,2,3-triazole derivatives as tubulin polymerization inhibitors.

dna_gyrase_inhibition cluster_bacteria Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication DNA Replication & Transcription Supercoiled_DNA->Replication Growth Bacterial Growth Replication->Growth Triazole_Derivative 1,2,3-Triazole Derivative Triazole_Derivative->DNA_Gyrase Inhibits

Caption: Proposed mechanism of action for antimicrobial 1,2,3-triazole derivatives as DNA gyrase inhibitors.

Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. The existing body of research on 1,2,3-triazole derivatives strongly suggests that focused derivatization of this core molecule is likely to yield potent anticancer, antimicrobial, and enzyme-inhibiting compounds. By leveraging the structure-activity relationships discussed and employing the detailed experimental protocols provided, researchers can systematically explore the vast chemical space around this promising core, paving the way for the discovery of next-generation drugs. This guide serves as a foundational resource to stimulate and direct future research in this exciting and promising area of medicinal chemistry.

References

Theoretical Calculations on Ethyl 1H-1,2,3-triazole-4-carboxylate: A Computational Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to elucidate the molecular structure, electronic properties, and spectroscopic features of ethyl 1H-1,2,3-triazole-4-carboxylate and its derivatives. This class of molecules is of significant interest in medicinal chemistry and drug development due to the versatile nature of the 1,2,3-triazole ring system, a key scaffold in many pharmaceutical agents. Theoretical calculations offer a powerful, non-invasive method to understand the molecule's geometry, electronic structure, and reactivity, providing critical insights for rational drug design.

Introduction to Theoretical Investigations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a robust framework for understanding the molecular characteristics of triazole derivatives.[1][2] These theoretical studies provide a detailed picture of the molecule at the atomic level, complementing experimental data and guiding further research. Key areas of investigation include molecular geometry optimization, electronic structure analysis through frontier molecular orbitals (FMOs), and prediction of spectroscopic properties like vibrational frequencies.

Computational Methodology

The theoretical investigation of this compound and its analogues typically employs quantum chemical calculations. A standard and reliable method is Density Functional Theory (DFT).[1][3]

Software and Theoretical Level

A common choice for these calculations is the Gaussian suite of programs.[4][5] The geometry of the molecule is typically optimized without any symmetry constraints. A widely used and effective level of theory is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p).[1][3][4] This combination provides a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocol: A Generalized Computational Workflow
  • Structure Drawing: The initial 3D structure of the molecule is drawn using a molecular editor.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is typically done using the B3LYP functional with a basis set like 6-31G(d,p).[5]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • Electronic Property Calculation: Single-point energy calculations are then carried out using a larger basis set, such as 6-311++G(d,p), to obtain more accurate electronic properties.[1][3] This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Spectroscopic Prediction: NMR chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.[6]

  • Analysis of Results: The output files are analyzed to extract data on bond lengths, bond angles, dihedral angles, atomic charges, HOMO-LUMO energies, and vibrational frequencies.

G Computational Workflow for Theoretical Analysis A 1. Initial Structure Generation B 2. Geometry Optimization (DFT/B3LYP) A->B C 3. Frequency Calculation & Verification B->C D 4. Electronic Property Calculation C->D E 5. Spectroscopic Prediction (NMR, IR) D->E F 6. Data Analysis and Interpretation E->F G Frontier Molecular Orbital (FMO) Analysis cluster_0 Molecular Orbitals cluster_1 Reactivity Descriptors LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor EnergyGap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO LUMO->EnergyGap E_LUMO HOMO HOMO (Highest Occupied MO) Electron Donor HOMO->EnergyGap E_HOMO Reactivity Chemical Reactivity EnergyGap->Reactivity inversely proportional Stability Kinetic Stability EnergyGap->Stability proportional

References

Methodological & Application

Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The primary method detailed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity.[1] This protocol focuses on the safe, in situ generation of hydrazoic acid from sodium azide, which allows for the direct synthesis of the N-unsubstituted triazole.

Introduction

The 1,2,3-triazole moiety is a key pharmacophore found in a wide array of biologically active compounds, exhibiting antimicrobial, antiviral, and anticancer properties. This compound serves as a versatile intermediate for the elaboration of more complex molecular architectures. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is the most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This protocol has been adapted from a general method for the synthesis of 4-substituted-1H-1,2,3-triazoles, which utilizes a safe and efficient in situ generation of hydrazoic acid.[2][3][4][5][6][7][8][9]

Principle of the Method

The synthesis of this compound is achieved through a [3+2] cycloaddition reaction between hydrazoic acid (HN₃) and ethyl propiolate. To circumvent the hazards associated with handling highly toxic and explosive hydrazoic acid, it is generated in situ from sodium azide under mildly acidic conditions. The reaction is catalyzed by a copper(I) species, which is typically generated in the reaction mixture from a copper(II) salt and a reducing agent, such as sodium ascorbate. The use of a polydentate N-donor ligand can enhance the efficiency of the copper catalyst.[3][4][5]

Experimental Protocol

Materials:

  • Ethyl propiolate (alkyne)

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(2-benzimidazolylmethyl)amine ((BimH)₃) or other suitable ligand (optional, but recommended)

  • Acetic acid (CH₃COOH)

  • Methanol (MeOH)

  • Water (H₂O), deionized

  • Ethyl acetate (for extraction)

  • Saturated ammonium chloride solution (for work-up)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethyl propiolate (1.0 equiv), copper(II) sulfate pentahydrate (0.05 equiv), sodium ascorbate (0.25 equiv), and tris(2-benzimidazolylmethyl)amine ((BimH)₃) (0.05 equiv, if used).

  • Addition of Azide and Solvent: To the flask, add sodium azide (1.5 equiv) followed by a 3:1 (v/v) mixture of methanol and water.

  • Initiation of Reaction: Carefully add acetic acid (6.6 equiv) to the stirring suspension. The flask should be capped and stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alkyne is consumed. Reaction times can vary but are typically in the range of 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 4-substituted-1H-1,2,3-triazoles via in situ generated hydrazoic acid. These can be used as a starting point for the optimization of the synthesis of this compound.

ParameterValue/ConditionReference
Alkyne Ethyl propiolateGeneral Protocol
Azide Source Sodium Azide (in situ HN₃)[2][3][4][5][6][7][8][9]
Catalyst CuSO₄·5H₂O (5 mol%)[3]
Reducing Agent Sodium Ascorbate (25 mol%)[3]
Ligand (optional) (BimH)₃ (5 mol%)[3]
Acid Acetic Acid[3]
Solvent Methanol:Water (3:1)[3]
Temperature Room Temperature[3]
Reaction Time 12 - 24 hours[3]
Yield High (expected)[3]

Experimental Workflow Diagram

SynthesisWorkflow Workflow for the Synthesis of this compound A Reaction Setup: Combine ethyl propiolate, CuSO4.5H2O, sodium ascorbate, and optional ligand in a flask. B Addition of Reagents: Add sodium azide, followed by a methanol/water solvent mixture. A->B Next Step C Reaction Initiation: Add acetic acid to the stirring suspension to generate HN3 in situ. B->C Next Step D Reaction Monitoring: Monitor the reaction progress by TLC at room temperature. C->D Stir for 12-24h E Work-up: Dilute with ethyl acetate and wash with saturated NH4Cl solution. D->E Reaction Complete F Drying and Concentration: Dry the organic layer over Na2SO4, filter, and evaporate the solvent. E->F Next Step G Purification: Purify the crude product by column chromatography. F->G Next Step H Final Product: This compound G->H Pure Compound

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for Ethyl 1H-1,2,3-Triazole-4-Carboxylate in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-1,2,3-triazole-4-carboxylate is a versatile building block in organic synthesis, particularly valued for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazole rings, which are significant pharmacophores due to their unique chemical properties, including metabolic stability, hydrogen bonding capability, and dipole character.[1][2] The resulting triazole derivatives have a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[3][4][5][6]

These application notes provide detailed protocols for the synthesis of ethyl 1,2,3-triazole-4-carboxylate derivatives via CuAAC, summarize quantitative data from various reaction conditions, and present a general experimental workflow.

Core Concepts: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for joining an azide with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[7] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal ligation strategy in drug discovery and bioconjugation.[8] The catalytic cycle involves the in-situ formation of a copper(I) acetylide, which then reacts with an azide to form the triazole product.[9][10]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide Azide Reaction_Complex Azide->Reaction_Complex Alkyne Alkyne Copper_Acetylide Copper(I) Acetylide Intermediate Alkyne->Copper_Acetylide + Cu(I) Cu(I) Cu(I) Triazole Triazole Copper_Acetylide->Reaction_Complex Reaction_Complex->Triazole Forms

Synthesis of Ethyl 1-Aryl-1H-1,2,3-triazole-4-carboxylates: Data Summary

The following table summarizes the yields for the synthesis of various ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylates through the reaction of ethyl propiolate with different aryl azides under CuAAC conditions.

EntryAryl AzideCatalyst SystemSolventTime (h)Yield (%)Reference
1Phenyl AzideCuIGlycerol2493[11]
2Benzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)2-3High[11]
34-Hexyloxyphenyl AzideCu(I) or Cu(II) salts / Sodium AscorbateWaterNot SpecifiedHigh[1]
4Various aromatic azidesCu(OAc)₂ / Sodium AscorbateCH₂Cl₂/H₂O (1:1)Not SpecifiedGood[3]
5Benzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat0.08Quantitative[12]
6Phenyl AzideCu/C (flow)DCM<0.0499.8[13][14]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 1-Aryl-1H-1,2,3-triazole-4-carboxylate

This protocol is a generalized procedure based on the copper-catalyzed reaction between an aryl azide and ethyl propiolate.

Materials:

  • Aryl azide (1.0 mmol)

  • Ethyl propiolate (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Solvent (e.g., THF, DCM, or a t-BuOH/H₂O mixture) (5 mL)

  • Optional: Ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) for catalyst stabilization.

Procedure:

  • To a round-bottom flask, add the aryl azide (1.0 mmol) and the chosen solvent (5 mL).

  • Add ethyl propiolate (1.2 mmol) to the solution.

  • Add CuI (0.05 mmol). If using a Cu(II) source like CuSO₄, add a reducing agent such as sodium ascorbate (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate.[11][15]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • Aryl azide (0.35 mmol)

  • Ethyl propiolate (0.35 mmol)

  • Copper(I) iodide (CuI) (0.017 mmol)

  • DMF/H₂O (1:3) (20 mL)

Procedure:

  • In a microwave-safe vessel, combine the aryl azide (0.35 mmol), ethyl propiolate (0.35 mmol), and CuI (0.017 mmol) in a DMF/H₂O (1:3) mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100°C) for a short period (e.g., 2-10 minutes).[11][15]

  • After cooling, pour the reaction mixture into crushed ice.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.[15]

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of ethyl 1,2,3-triazole-4-carboxylate derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization A 1. Combine Reactants (Azide, Ethyl Propiolate) B 2. Add Catalyst System (e.g., CuI or CuSO4/Ascorbate) A->B C 3. Reaction (Stir at RT or Heat) B->C D 4. Quench Reaction & Extract C->D E 5. Dry & Concentrate D->E F 6. Purify (Column Chromatography) E->F G 7. Yield Determination F->G H 8. Structural Confirmation (NMR, MS, IR) G->H I 9. Purity Assessment (HPLC) G->I

Applications in Drug Discovery and Bioconjugation

Derivatives of 1,2,3-triazoles are of significant interest in medicinal chemistry. The triazole ring can act as a bioisostere for amide bonds, enhancing the pharmacokinetic properties of a molecule.[1] These compounds have been investigated for a range of therapeutic applications.

Potential Signaling Pathway Interaction

While specific signaling pathways for derivatives of this compound are not extensively detailed in the literature, many small molecule inhibitors, including those with triazole moieties, target protein kinases involved in cell proliferation and survival pathways. For instance, they may act as inhibitors of kinases in the MAPK/ERK or PI3K/Akt signaling cascades, which are often dysregulated in cancer.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Triazole_Derivative Triazole Derivative (Potential Inhibitor) Triazole_Derivative->RAF Inhibition

Conclusion

This compound is a valuable reagent in click chemistry for the synthesis of a diverse array of 1,4-disubstituted 1,2,3-triazoles. The protocols and data presented here offer a guide for researchers in the efficient synthesis and application of these compounds in medicinal chemistry and drug development. The robustness and versatility of the CuAAC reaction ensure its continued importance in the construction of complex molecular architectures from simple building blocks.

References

Ethyl 1H-1,2,3-Triazole-4-Carboxylate: A Versatile Scaffold for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 1H-1,2,3-triazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). The inherent stability of the triazole ring, its capacity for hydrogen bonding, and its role as a bioisostere for amide bonds make it an attractive moiety in drug design. This document provides detailed application notes and protocols for the use of this compound in the development of APIs for epilepsy, cancer, and tuberculosis.

Application in Antiepileptic Drug Synthesis: The Case of Rufinamide

Rufinamide, an anticonvulsant medication used for the treatment of seizures associated with Lennox-Gastaut syndrome, represents a prominent API synthesized from a 1,2,3-triazole-4-carboxylic acid core. The synthesis can be efficiently carried out using this compound as a readily available starting material. The mechanism of action of Rufinamide involves the modulation of voltage-gated sodium channels in the brain, leading to a reduction in excessive neuronal firing.

Signaling Pathway of Rufinamide

Rufinamide_Pathway cluster_neuron Presynaptic Neuron cluster_inhibition Inhibition by Rufinamide Action_Potential Action Potential Na_Channel_Open Voltage-Gated Na+ Channel (Open) Action_Potential->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactivated Voltage-Gated Na+ Channel (Inactivated) Na_Channel_Open->Na_Channel_Inactivated Inactivation Depolarization Depolarization Na_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Rufinamide Rufinamide Rufinamide->Na_Channel_Inactivated Na_Channel_Inactivated->Na_Channel_Open Reset

Caption: Rufinamide's mechanism of action on voltage-gated sodium channels.

Experimental Protocols for Rufinamide Synthesis

Protocol 1: Synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

This protocol outlines the synthesis of the key carboxylic acid intermediate for Rufinamide.

  • Reaction Setup: In a round-bottom flask, a mixture of 2,6-difluorobenzyl azide (0.2958 mol), propiolic acid (0.340 mol), tertiary butanol (250 ml), and water (250 ml) is prepared.[1]

  • Reaction Conditions: The mixture is heated to 70-80°C and stirred for 16-18 hours.[1]

  • Work-up and Purification: The reaction mixture is cooled to 10°C for 1 hour. The resulting solid is filtered, washed with water, and dried under reduced pressure to yield 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.[1]

Protocol 2: Esterification and Amidation to Rufinamide

This protocol details the conversion of the carboxylic acid intermediate to Rufinamide, a process that can be adapted to start from this compound.

  • Esterification (Methyl Ester): The carboxylic acid intermediate is esterified by reacting with methanol in the presence of a catalytic amount of sulfuric acid.[2]

  • Amidation: The resulting methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is then treated with methanolic ammonia and heated to yield Rufinamide.[2][3]

Quantitative Data for Rufinamide Synthesis
StepReactantsProductYieldPurityReference
Synthesis of Carboxylic Acid Intermediate2,6-difluorobenzyl azide, Propiolic acid1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid79%98.68% HPLC[1]
One-pot Synthesis from 2,6-difluorobenzyl azide and methyl 3-methoxyacrylate2,6-difluorobenzyl azide, methyl 3-methoxyacrylate, methanolic ammoniaRufinamide89%-[4]

Application in Anticancer Drug Discovery

The 1,2,3-triazole-4-carboxamide scaffold is a privileged structure in the design of novel anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, with promising activity linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 pathways.

Signaling Pathways Targeted by 1,2,3-Triazole Anticancer Agents

Caption: Inhibition of EGFR and CDK4/6 pathways by triazole derivatives.

Experimental Protocols for Anticancer Agent Synthesis

Protocol 3: One-Pot Synthesis of 1,2,3-Triazole-4-Carboxamides

This protocol describes a general one-pot synthesis of benzylic 1,2,3-triazole-4-carboxamides.

  • Reaction Setup: To a solution of a β-ketonitrile (0.5 mmol) in anhydrous t-BuOH (1.0 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol) and a benzyl azide (0.5 mmol) under an inert atmosphere.[5]

  • Cycloaddition: Stir the reaction mixture at 70°C for 24 hours.[5]

  • Hydrolysis: After completion of the cycloaddition, add t-BuOK (1.5 mmol) to the reaction mixture and continue stirring for 10 hours at room temperature.[5]

  • Work-up and Purification: Add brine (~30 mL) and wash the reaction mixture with EtOAc (3 x 10 mL). The organic layers are combined, dried, and concentrated. The crude product can be purified by chromatography.[5]

Quantitative Data for Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
5jHeLaEGFR, CDK4-Cyclin D3[6]
5iHeLaEGFR, CDK4-Cyclin D3[6]
5mHeLaEGFR, CDK4-Cyclin D3[6]
5fHeLaEGFR, CDK4-Cyclin D3[6]

Specific IC50 values were not provided in the abstract but were described as "significant anticancer activity".

Application in Antitubercular Drug Discovery

Derivatives of 1,2,3-triazole have emerged as promising candidates in the search for new antitubercular agents. These compounds have been shown to target essential enzymes in Mycobacterium tuberculosis, such as Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall.

Target Pathway of 1,2,3-Triazole Antitubercular Agents

Antitubercular_Pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE2->DPA Arabinan_Synthesis Arabinan Synthesis DPA->Arabinan_Synthesis Cell_Wall_Integrity Cell Wall Integrity Arabinan_Synthesis->Cell_Wall_Integrity Triazole_Derivatives 1,2,3-Triazole Derivatives Triazole_Derivatives->DprE1 Inhibition

Caption: Inhibition of the DprE1 enzyme in mycobacterial cell wall synthesis.

Experimental Protocols for Antitubercular Agent Synthesis

Protocol 4: Synthesis of 1,4-Disubstituted-1,2,3-triazoles via Click Chemistry

This protocol outlines the general synthesis of 1,4-disubstituted-1,2,3-triazoles, a common method for preparing antitubercular candidates.

  • Reaction Setup: A substituted alkyne and a substituted azide are dissolved in a suitable solvent system, often a mixture of t-BuOH and water.

  • Catalysis: A copper(I) catalyst, often generated in situ from CuSO4·5H2O and a reducing agent like sodium ascorbate, is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Antitubercular Activity
Compound IDTarget OrganismMIC (µg/mL)Target EnzymeReference
7hMycobacterium tuberculosis H37Rv3.12DprE1[7]
8hMycobacterium tuberculosis H37Rv1.56DprE1[7]
7iMycobacterium tuberculosis H37Rv6.25DprE1[7]
7nMycobacterium tuberculosis H37Rv6.25DprE1[7]
7pMycobacterium tuberculosis H37Rv6.25DprE1[7]
8iMycobacterium tuberculosis H37Rv6.25DprE1[7]
BOK-2DprE12.2 (IC50)DprE1[8]
BOK-3DprE13.0 (IC50)DprE1[8]

This compound is a valuable and versatile building block for the synthesis of a diverse range of APIs. The straightforward and efficient synthetic methodologies, coupled with the significant biological activities of the resulting triazole-containing compounds, underscore the importance of this scaffold in modern drug discovery and development. The provided protocols and data serve as a foundational guide for researchers and scientists in the pharmaceutical industry to explore and expand the therapeutic potential of this remarkable heterocyclic core.

References

Application Notes and Protocols for the Hydrolysis of Ethyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the hydrolysis of ethyl 1H-1,2,3-triazole-4-carboxylate to its corresponding carboxylic acid, 1H-1,2,3-triazole-4-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates.

Introduction

The hydrolysis of this compound is a fundamental saponification reaction.[1][2][3][4] This process involves the cleavage of the ester bond using a base, typically an alkali metal hydroxide such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to yield the corresponding carboxylate salt.[1][2] Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.[1] The 1,2,3-triazole core is a key structural motif in many pharmaceutical agents due to its metabolic stability and ability to form favorable interactions with biological targets.[5][6][7]

Data Presentation: Comparison of Hydrolysis Conditions

While a direct comparative study for the hydrolysis of this compound is not extensively documented, the following table summarizes common conditions for ester hydrolysis based on established literature protocols. These conditions are adaptable for the target substrate.

ParameterCondition 1: Lithium HydroxideCondition 2: Sodium Hydroxide
Base Lithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)
Equivalents of Base 2 - 10 equivalents1 - 5 equivalents
Solvent System Tetrahydrofuran (THF) / WaterMethanol (MeOH) / Water
Temperature Room TemperatureRoom Temperature to Reflux
Reaction Time 4 - 24 hours2 - 12 hours
Work-up Acidification (e.g., 1N HCl), ExtractionAcidification (e.g., 1N HCl), Extraction
Reported Yields (General Esters) Good to Excellent (e.g., 88% for methyl benzoate)[1]High to Quantitative (e.g., 99% for ethyl 2-fluoropentanoate)[1]

Experimental Protocol

This protocol details the hydrolysis of this compound using lithium hydroxide, a commonly used reagent for the saponification of esters in pharmaceutical chemistry.[2]

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (a common starting ratio is 3:1 v/v).

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (2-3 equivalents).

  • Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. This may take between 4 to 24 hours.

  • Solvent Removal: Once the reaction is complete, remove the tetrahydrofuran (THF) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1N hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid may form at this stage.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude 1H-1,2,3-triazole-4-carboxylic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Visualizations

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve Ester in THF/Water add_base Add LiOH start->add_base react Stir at Room Temperature add_base->react monitor Monitor by TLC/HPLC react->monitor remove_thf Remove THF monitor->remove_thf Reaction Complete acidify Acidify with 1N HCl remove_thf->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry isolate Isolate Product dry->isolate

Caption: Workflow for the hydrolysis of this compound.

Chemical Reaction Pathway

Reaction_Pathway reactant This compound product 1H-1,2,3-triazole-4-carboxylic acid reactant->product 1. LiOH, THF/H2O 2. 1N HCl

Caption: Reaction scheme for the hydrolysis of the ethyl ester to the carboxylic acid.

References

Application Notes and Protocols: Ethyl 1H-1,2,3-Triazole-4-Carboxylate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of ethyl 1H-1,2,3-triazole-4-carboxylate as a versatile linker in bioconjugation. The 1,2,3-triazole moiety, formed via the robust Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," offers a stable and biocompatible linkage, making it an ideal component in the synthesis of bioconjugates for various applications in drug discovery and development.

The primary strategy for employing this compound in bioconjugation involves a two-step process. First, the ethyl ester is hydrolyzed to the corresponding 1H-1,2,3-triazole-4-carboxylic acid. This carboxylic acid is then activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a stable active ester. This intermediate readily reacts with primary amines on biomolecules, such as proteins, peptides, or modified nucleic acids, to form a stable amide bond. This approach allows for the efficient and specific labeling and conjugation of a wide range of biological macromolecules.

Key Applications:

  • Drug Conjugation: Linking small molecule drugs to targeting moieties like antibodies or peptides to create antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).

  • Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins or nucleic acids for detection and imaging purposes.

  • Surface Immobilization: Covalently attaching biomolecules to surfaces for applications in diagnostics and biomaterials.

  • Peptide and Oligonucleotide Modification: Introducing stable linkages into peptides and oligonucleotides to enhance their therapeutic properties.[1]

Experimental Protocols

The following protocols provide a general framework for the hydrolysis of this compound and its subsequent conjugation to an amine-containing biomolecule. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a necessary precursor for subsequent amide bond formation.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve this compound in a suitable solvent such as THF or methanol.

  • Add an aqueous solution of NaOH or LiOH (typically 1 to 2 molar equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), remove the organic solvent using a rotary evaporator.

  • Dilute the aqueous residue with water and acidify to a pH of 2-3 by the dropwise addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 1H-1,2,3-triazole-4-carboxylic acid.

Quantitative Data (Hydrolysis):

ParameterValue
Typical Yield 85-95%
Reaction Time 2-6 hours
Reaction Temperature Room Temperature
Protocol 2: EDC/NHS-Mediated Bioconjugation to a Protein

This protocol details the conjugation of 1H-1,2,3-triazole-4-carboxylic acid to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • 1H-1,2,3-triazole-4-carboxylic acid

  • Target protein with primary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column or dialysis equipment

  • UV-Vis spectrophotometer for protein quantification

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve 1H-1,2,3-triazole-4-carboxylic acid in Activation Buffer. b. Add EDC (1.5 equivalents) and NHS or sulfo-NHS (1.5 equivalents) to the carboxylic acid solution. c. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Protein: a. Dissolve the target protein in Coupling Buffer. b. Add the activated NHS-ester solution to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes. b. Purify the bioconjugate from excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: a. Determine the protein concentration and the degree of labeling using UV-Vis spectrophotometry or other appropriate methods.

Quantitative Data (Bioconjugation):

ParameterTypical Range
Conjugation Efficiency 40-70%
Reaction Time (Coupling) 2-12 hours
Reaction Temperature (Coupling) 4-25 °C
Molar Ratio (Linker:Protein) 5:1 to 20:1

Visualization of Workflows

Bioconjugation Workflow

Bioconjugation_Workflow Start Ethyl 1H-1,2,3-triazole- 4-carboxylate Hydrolysis Hydrolysis (NaOH or LiOH) Start->Hydrolysis Acid 1H-1,2,3-triazole- 4-carboxylic Acid Hydrolysis->Acid Activation Activation (EDC/NHS) Acid->Activation ActiveEster NHS-activated Triazole Linker Activation->ActiveEster Conjugation Amide Bond Formation ActiveEster->Conjugation Biomolecule Amine-containing Biomolecule (Protein, etc.) Biomolecule->Conjugation Product Bioconjugate Conjugation->Product

Caption: General workflow for bioconjugation using this compound.

EDC/NHS Coupling Mechanism

EDC_NHS_Mechanism CarboxylicAcid Triazole-COOH Acylisourea O-Acylisourea Intermediate (unstable) CarboxylicAcid->Acylisourea + EDC EDC EDC->Acylisourea NHSEster NHS-Ester (more stable) Acylisourea->NHSEster + NHS NHS NHS->NHSEster AmideBond Stable Amide Bond NHSEster->AmideBond + Amine Biomolecule-NH2 Amine->AmideBond

Caption: Simplified mechanism of EDC/NHS-mediated amide bond formation.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1H-1,2,3-triazole-4-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its rigid triazole core serves as a stable scaffold for the development of novel pharmaceutical agents, including antimicrobial, anti-inflammatory, and anticancer drugs. The presence of the ester functional group allows for further straightforward chemical modifications, making it a versatile intermediate for creating diverse molecular architectures. This document outlines a robust and scalable protocol for the synthesis of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][] This method is renowned for its high efficiency, mild reaction conditions, and high yields, making it suitable for large-scale industrial production.[2]

Principle of the Method

The synthesis is based on the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne, specifically sodium azide and ethyl propiolate. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The catalyst ensures the regioselective formation of the 1,4-disubstituted triazole isomer with high fidelity.[1][4]

Experimental Protocols

Materials and Equipment

  • Reactors: Jacketed glass reactors of appropriate volume (e.g., 10 L, 50 L) equipped with overhead stirring, temperature control (heating/cooling circulator), a reflux condenser, and an inert gas inlet (e.g., nitrogen or argon).

  • Reagents:

    • Ethyl propiolate

    • Sodium azide (NaN₃)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvents: tert-Butanol, deionized water

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

  • Safety Equipment: Standard personal protective equipment (lab coat, safety glasses, gloves). All manipulations involving sodium azide should be performed in a well-ventilated fume hood due to its high toxicity.[2] Avoid contact of sodium azide with acids (forms toxic hydrazoic acid) and heavy metals (forms explosive azides).

Detailed Synthesis Protocol

  • Reactor Setup: The reactor is charged with a 1:1 mixture of tert-butanol and deionized water. The solvent mixture is stirred and sparged with nitrogen for 30 minutes to remove dissolved oxygen.

  • Reagent Addition:

    • Sodium azide is carefully added to the solvent mixture, followed by ethyl propiolate.

    • In a separate vessel, a solution of copper(II) sulfate pentahydrate and sodium ascorbate is prepared in deionized water.

  • Reaction Initiation: The aqueous solution of copper(II) sulfate and sodium ascorbate is added slowly to the stirred solution of ethyl propiolate and sodium azide in the reactor.

  • Reaction Monitoring: The reaction is typically exothermic and should be maintained at a controlled temperature (e.g., 25-30 °C) using the reactor's cooling system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is redissolved in ethyl acetate and washed sequentially with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain a high-purity product.

Data Presentation

Table 1: Reagent Quantities for a Representative Large-Scale Synthesis

ReagentMolecular Weight ( g/mol )Molar RatioQuantity (for 1 kg of Ethyl Propiolate)
Ethyl Propiolate98.101.01.0 kg (10.19 mol)
Sodium Azide65.011.10.73 kg (11.21 mol)
Copper(II) Sulfate Pentahydrate249.690.0250.9 g (0.20 mol)
Sodium Ascorbate198.110.0480.8 g (0.41 mol)
tert-Butanol--5 L
Deionized Water--5 L

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Reaction Temperature25-30 °C
Reaction Time12-24 hours
Expected Yield85-95%
Product AppearanceWhite to off-white solid
Purity (by HPLC)>98% after recrystallization

Visualization

experimental_workflow cluster_setup 1. Reactor Setup cluster_reagents 2. Reagent Preparation & Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Isolation cluster_purification 5. Purification setup Charge Reactor with t-BuOH/Water sparge Sparge with Nitrogen setup->sparge add_azide Add Sodium Azide add_alkyne Add Ethyl Propiolate initiate Add Catalyst Solution to Reactor add_alkyne->initiate prep_cu Prepare Aqueous Solution of CuSO4 and Sodium Ascorbate prep_cu->initiate monitor Monitor Reaction by TLC/HPLC (12-24h) initiate->monitor remove_solvent Solvent Removal monitor->remove_solvent extract Ethyl Acetate Extraction & Washes remove_solvent->extract dry Dry Organic Layer extract->dry concentrate Concentrate in Vacuo dry->concentrate recrystallize Recrystallization concentrate->recrystallize product Final Product: This compound recrystallize->product

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols: Functionalization of Ethyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1H-1,2,3-triazole-4-carboxylate is a versatile heterocyclic building block extensively utilized in medicinal chemistry, drug development, and materials science. The 1,2,3-triazole core is a key structural motif in numerous biologically active compounds, valued for its stability under various conditions, including acid-base hydrolysis, redox reactions, and enzymatic degradation[1][2]. The presence of multiple nitrogen atoms and reactive sites on the this compound scaffold—specifically the N-1 and N-2 positions of the triazole ring, the C-5 carbon, and the C-4 ethyl ester group—allows for diverse functionalization pathways. These modifications are crucial for tuning the molecule's physicochemical properties, biological activity, and potential as a therapeutic agent[3]. This document provides detailed application notes and experimental protocols for the key functionalization strategies of this compound.

N-Functionalization of the Triazole Ring

The unsubstituted triazole ring of this compound offers two primary sites for electrophilic attack: the N-1 and N-2 positions. A significant challenge in N-functionalization is controlling the regioselectivity of the reaction, as alkylation or arylation often yields a mixture of N-1 and N-2 substituted isomers[4]. The choice of reagents, catalysts, and reaction conditions can influence the isomeric ratio.

Application Notes:

N-alkylation is typically achieved using alkyl halides in the presence of a base. The regioselectivity can be influenced by the nature of the alkylating agent and the counter-ion of the triazole anion[4]. N-arylation often requires metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Suzuki coupling. For instance, N-arylation of halogen-containing 1,2,4-triazoles has been reported using palladium or copper catalysts, a principle applicable to 1,2,3-triazoles[5]. Furthermore, N-sulfonylation provides another route to functionalized triazoles, which are valuable as they can act as precursors to reactive azavinyl carbenes[6].

Table 1: Summary of N-Functionalization Reactions
Reaction TypeReagentsCatalyst/BaseSolventTemp. (°C)Yield (%)ProductsRef.
N-AlkylationAlkyl HalideK₂CO₃ / Cs₂CO₃DMFRT - 80VariesN-1 and N-2 alkylated isomers[4]
N-SulfonylationSulfonyl AzideCuTCCH₂Cl₂ / H₂ORoom TempGood1-Sulfonyl-1,2,3-triazoles[6]
N-ArylationArylboronic AcidCu(OAc)₂DichloromethaneRoom TempModerateN-1 and N-2 arylated isomers[5]

Note: Yields and conditions are generalized and may vary based on the specific substrate.

Protocol 1: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the corresponding alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.

C-5 Functionalization of the Triazole Ring

The C-5 position of the 1,2,3-triazole ring can also be functionalized, although it often requires prior activation or is incorporated during the ring synthesis. One common strategy involves the synthesis of 5-formyl-1,2,3-triazoles, which serve as versatile intermediates for constructing more complex heterocyclic systems, such as bi-1,2,3-triazoles or annulated triazoles[7].

Application Notes:

The synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylate can be achieved via a two-step process starting from an appropriate aryl azide and ethyl 4,4-diethoxy-3-oxobutanoate[7]. The initial cycloaddition reaction forms an acetal-protected precursor. Subsequent acidic hydrolysis unmasks the aldehyde functionality at the C-5 position. These 5-formyl derivatives are valuable for further synthetic transformations[7].

Table 2: Summary of C-5 Functionalization (Two-Step Synthesis)
StepStarting MaterialsReagentsSolventTemp. (°C)Time (h)ProductRef.
1. CycloadditionAryl azide, Ethyl 4,4-diethoxy-3-oxobutanoateK₂CO₃DMSO40-50~7Ethyl 5-(diethoxymethyl)-1-aryl-1H-1,2,3-triazole-4-carboxylate[7]
2. HydrolysisAcetal precursor from Step 1Conc. HCl, K₂CO₃1,4-DioxaneReflux< 5 minEthyl 5-formyl-1-aryl-1H-1,2,3-triazole-4-carboxylate[7]
Protocol 2: Synthesis of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

This protocol is adapted from the synthesis of a specific C-5 functionalized analog[7].

Step A: Synthesis of Ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • To a solution of 3-pyridyl azide (1.2 g, 10 mmol) in DMSO (4 mL), add anhydrous K₂CO₃ (5.53 g, 40 mmol) and ethyl 4,4-diethoxy-3-oxobutanoate (2.18 g, 10 mmol).

  • Stir the suspension at 40–50 °C for approximately 7 hours, monitoring by TLC until starting materials are consumed.

  • Cool the reaction mixture to 5 °C, dilute with H₂O (15 mL), and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers and concentrate under reduced pressure to afford the product.

Step B: Synthesis of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Add concentrated HCl (0.5 mL) to a solution of the acetal from Step A (640 mg, 2 mmol) in 1,4-dioxane (5 mL).

  • Heat the mixture under reflux for 1 minute and then cool to 0 °C.

  • Slowly add anhydrous K₂CO₃ (approx. 400 mg) to neutralize the mixture.

  • Concentrate the mixture under reduced pressure.

  • Extract the residue with boiling hexane (3 x 15 mL).

  • Concentrate and cool the combined hexane extracts to yield crystals of the final product[7].

Modification of the C-4 Carboxylate Group

The ethyl ester at the C-4 position is a versatile handle for introducing further diversity, most commonly through hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides. These derivatives are of significant interest in drug discovery, with many 1H-1,2,3-triazole-4-carboxamides being investigated as potent biological agents[8].

Application Notes:

Alkaline hydrolysis is the preferred method for converting the ester to a carboxylic acid as the reaction is irreversible, unlike acid-catalyzed hydrolysis[9]. The resulting carboxylate salt can be easily protonated with a strong acid. The carboxylic acid can then be coupled with various amines using standard peptide coupling reagents to yield a library of carboxamides. Alternatively, direct ammonolysis or aminolysis of the ester can be performed to obtain the corresponding amides[10].

Table 3: Summary of C-4 Ester Group Modifications
Reaction TypeReagentsSolventConditionsProductRef.
HydrolysisNaOH (aq) or LiOH (aq)H₂O/THF or H₂O/MeOHHeat under reflux, then acidify1H-1,2,3-Triazole-4-carboxylic acid[9]
Ammonolysis10 M NH₃ in MethanolMethanolRoom Temperature1H-1,2,3-Triazole-4-carboxamide[10]
Amidation (via acid)Carboxylic acid, Amine, Coupling agent (e.g., HATU, EDC)DMF or CH₂Cl₂Room TemperatureN-Substituted-1H-1,2,3-triazole-4-carboxamide[8]
Protocol 3: Alkaline Hydrolysis of the Ethyl Ester
  • Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq.) to the solution.

  • Heat the mixture under reflux and stir until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of cold 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the 1H-1,2,3-triazole-4-carboxylic acid.

Protocol 4: Ammonolysis of the Ethyl Ester

This protocol is adapted from a procedure for a 1,2,4-triazole analog[10].

  • Dissolve this compound (1.0 eq.) in a 10 M solution of ammonia in methanol.

  • Stir the solution at room temperature, monitoring the conversion of the starting material by TLC.

  • Once the reaction is complete, remove the volatile components on a rotary evaporator.

  • The crude product can be purified by recrystallization to yield the 1H-1,2,3-triazole-4-carboxamide.

References

Application Notes and Protocols: Ethyl 1H-1,2,3-triazole-4-carboxylate in the Development of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole derivatives represent a significant class of organic compounds extensively investigated for their corrosion inhibition properties on various metals and alloys in diverse corrosive environments.[1] Their efficacy is largely attributed to the presence of nitrogen heteroatoms and the aromatic ring structure, which facilitate strong adsorption onto the metal surface, thereby forming a protective barrier against corrosive species.[1][2] Among these, ethyl 1H-1,2,3-triazole-4-carboxylate and its derivatives have gained attention due to their straightforward synthesis, stability, and effectiveness.[3][4] These compounds are often synthesized via "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which offers high yields and regioselectivity.[3][4][5] The inhibition mechanism is typically a combination of physical and chemical adsorption, where the triazole molecules block both anodic and cathodic reaction sites on the metal surface.[1] This document provides detailed protocols for the synthesis, experimental evaluation, and theoretical analysis of this compound derivatives as corrosion inhibitors.

Synthesis Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A common and efficient method for synthesizing 1,2,3-triazole derivatives is the CuAAC reaction.[6] This "click reaction" provides a straightforward route to a wide variety of derivatives with good yields.[5]

Materials:

  • Organic azide (e.g., a substituted phenyl azide)

  • Terminal alkyne (e.g., ethyl propiolate)

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)[5][6]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)[6]

  • Sodium ascorbate[6]

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • In a reaction vessel, dissolve the organic azide and the terminal alkyne in the chosen solvent system.[6]

  • To this mixture, add an aqueous solution of copper(II) sulfate pentahydrate.[6]

  • Subsequently, add an aqueous solution of sodium ascorbate. This reduces the Cu(II) to the catalytically active Cu(I) species.[6]

  • Stir the reaction mixture vigorously at room temperature. The reaction time can range from a few hours to overnight.[6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]

  • Upon completion, if the product precipitates, it can be isolated by filtration.[5][6] Alternatively, the product can be extracted using a suitable organic solvent.

  • The crude product should be purified, typically by recrystallization or column chromatography, to yield the final ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate derivative.[6]

G cluster_start Starting Materials cluster_reagents Reagents & Catalysts Organic Azide Organic Azide Reaction Vessel Reaction Vessel Organic Azide->Reaction Vessel Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Vessel CuSO4.5H2O CuSO4.5H2O CuSO4.5H2O->Reaction Vessel Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Stirring Stirring Reaction Vessel->Stirring TLC Monitoring TLC Monitoring Stirring->TLC Monitoring Monitor Progress Workup Workup TLC Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Crude Product Final Product Ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate Purification->Final Product

Caption: Synthesis workflow for this compound derivatives via CuAAC.

Experimental Protocols for Corrosion Inhibition Assessment

The effectiveness of the synthesized triazole inhibitors is evaluated through a combination of weight loss and electrochemical techniques.[6][7]

Weight Loss Method

This is a fundamental method to determine the corrosion rate and inhibition efficiency.[6][8]

Materials and Equipment:

  • Metal coupons (e.g., mild steel, aluminum alloy) of known dimensions[6][9]

  • Corrosive medium (e.g., 1M HCl, 0.5M H₂SO₄)[7][10]

  • Synthesized triazole inhibitor

  • Abrasive paper (e.g., SiC) of various grades[1]

  • Acetone and distilled water for cleaning

  • Analytical balance

  • Water bath or thermostat for temperature control

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, wash them thoroughly with distilled water, degrease with acetone, and dry.[1]

  • Initial Measurement: Accurately weigh the prepared coupons using an analytical balance.[6]

  • Inhibitor Solutions: Prepare a series of test solutions by dissolving different concentrations of the triazole inhibitor in the corrosive medium. A blank solution without the inhibitor must also be prepared for comparison.[1]

  • Immersion: Immerse the weighed coupons in the blank and inhibitor solutions for a specified period (e.g., 3, 24, or 72 hours) at a constant temperature.[8][11]

  • Final Measurement: After the immersion period, retrieve the coupons, clean them to remove corrosion products, wash with distilled water and acetone, dry, and re-weigh.[6]

Calculations:

  • Corrosion Rate (CR): CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.

  • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[12]

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[6] A standard three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[13]

Procedure:

  • Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.[6]

  • Potential Sweep: Sweep the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[10]

  • Data Acquisition: Record the resulting current density as a function of the applied potential to generate a Tafel plot (log(current density) vs. potential).

Data Analysis:

  • Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[12]

  • The inhibitor type (anodic, cathodic, or mixed) can be determined by observing the shift in Ecorr and the change in the anodic and cathodic Tafel slopes.[14]

EIS is a non-destructive technique that provides information about the charge transfer resistance at the metal/solution interface.[6][15]

Procedure:

  • Stabilization: Allow the system to stabilize at the OCP as in the PDP method.[6]

  • AC Signal Application: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[13]

  • Data Acquisition: Record the impedance response of the system.

Data Analysis:

  • Present the data as Nyquist and Bode plots.[6] The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).[6][13]

  • The double-layer capacitance (Cdl) can also be determined. A decrease in Cdl values with increasing inhibitor concentration suggests the adsorption of inhibitor molecules on the metal surface.[15]

  • The inhibition efficiency is calculated using the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[1]

G cluster_prep Sample Preparation cluster_exp Experimental Methods cluster_electrochem Electrochemical Techniques cluster_analysis Data Analysis & Output Metal Coupon Preparation Prepare & Weigh Metal Coupon Weight Loss Weight Loss Metal Coupon Preparation->Weight Loss Immerse in Test Solution Electrochemical Electrochemical Metal Coupon Preparation->Electrochemical Use as Working Electrode CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency Weight Loss->CR_IE_WL Measure Weight Loss PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS Tafel_Analysis Tafel Extrapolation (icorr, Ecorr) PDP->Tafel_Analysis Nyquist_Analysis Nyquist/Bode Plot Analysis (Rct, Cdl) EIS->Nyquist_Analysis IE_Electrochem Calculate Inhibition Efficiency Tafel_Analysis->IE_Electrochem Nyquist_Analysis->IE_Electrochem

Caption: Experimental workflow for evaluating corrosion inhibitors.

Data Presentation

Summarizing quantitative data in tables allows for easy comparison of the inhibitor's performance at different concentrations.

Table 1: Weight Loss Data

Inhibitor Conc. (mM) Weight Loss (mg) Corrosion Rate (mm/year) Inhibition Efficiency (%)
Blank -
0.1
0.5

| 1.0 | | | |

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (mM) Ecorr (mV vs. SCE) icorr (µA/cm²) βa (mV/dec) βc (mV/dec) Inhibition Efficiency (%)
Blank -
0.1
0.5

| 1.0 | | | | | |

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (mM) Rct (Ω cm²) Cdl (µF/cm²) Inhibition Efficiency (%)
Blank -
0.1
0.5

| 1.0 | | | |

Theoretical and Computational Analysis

Theoretical methods are robust tools for assessing the effectiveness and potential of corrosion inhibitors.[11]

Density Functional Theory (DFT)

DFT calculations provide valuable quantum chemical descriptors that help predict the reactivity and adsorption behavior of inhibitor molecules.[11][16] Key parameters include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the metal surface.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability. Lower ELUMO values suggest a greater ability to accept electrons from the metal.

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap indicates higher reactivity of the inhibitor molecule.

  • Other Descriptors: Electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) are also calculated to understand the inhibitor-metal interaction.[11][16]

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool to visualize and quantify the interaction energies between inhibitor molecules and the metallic surface under dynamic conditions.[11][17] These simulations can model the adsorption process, showing the orientation of the inhibitor on the surface and providing binding energies, which indicate the strength of the adsorption.[17][18]

G cluster_corrosion Corrosion Process cluster_inhibition Inhibition Mechanism Metal Surface Metal Surface Anodic Dissolution Anodic Dissolution (M -> M^n+ + ne-) Metal Surface->Anodic Dissolution Cathodic Reaction Cathodic Reaction (e.g., 2H+ + 2e- -> H2) Metal Surface->Cathodic Reaction Adsorption Adsorption Metal Surface->Adsorption Corrosive Species Corrosive Species (H+, Cl-) Corrosive Species->Metal Surface Attack Triazole Inhibitor Triazole Molecule Triazole Inhibitor->Adsorption Adsorbs onto Protective Film Protective Film Adsorption->Protective Film Forms Protective Film->Anodic Dissolution Blocks Protective Film->Cathodic Reaction Blocks

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a premier example of "click chemistry," offering a highly efficient and specific method for covalently linking molecules.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide, providing a robust tool for drug discovery, bioconjugation, and materials science.[2][3][4] Its bioorthogonal nature allows for its use in complex biological systems with minimal side reactions.[5]

A typical CuAAC reaction involves an azide, an alkyne, a copper(I) catalyst, and frequently a stabilizing ligand to improve reaction efficiency.[1] The active Cu(I) catalyst is commonly generated in situ from a copper(II) salt, like copper(II) sulfate (CuSO₄), with the use of a reducing agent such as sodium ascorbate.[1]

Core Components and Reaction Parameters

The success of a CuAAC reaction hinges on the careful selection and optimization of its components.

  • Azide and Alkyne Substrates : These functional groups are small, stable, and generally absent in biological systems, ensuring high specificity.[5]

  • Copper Source : While Cu(I) salts (e.g., CuI, CuBr) can be used directly, the in situ reduction of Cu(II) salts (e.g., CuSO₄) with sodium ascorbate is more prevalent due to the instability of Cu(I) towards oxidation.[1]

  • Reducing Agent : Sodium ascorbate is the most commonly used reducing agent to maintain the copper catalyst in its active Cu(I) state.[1]

  • Accelerating Ligands : Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction rate.[1] This is particularly important in biological applications to reduce copper-induced cytotoxicity.[1] The choice of ligand often depends on the solvent system.[1]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for CuAAC reactions.

ParameterTypical Range/ValueApplication Context
Reactant Stoichiometry (Azide:Alkyne) 1:1 to 1:2A slight excess of the less critical reagent can help drive the reaction to completion.[1]
Copper(I) Catalyst Loading 0.5 - 5 mol%For small molecule synthesis. Higher concentrations may be used in bioconjugation.
Sodium Ascorbate Concentration 5 - 10 mol%Used in excess relative to the copper catalyst to ensure a reducing environment.
Ligand to Copper Ratio 1:1 to 5:1Higher ratios are often used in bioconjugation to protect biomolecules.[1][6]
Solvent DMSO, t-BuOH/H₂O, PBS, various aqueous/organic mixturesThe choice depends on the solubility of the substrates.[1]
Temperature Room TemperatureGentle heating (e.g., 45°C) can be applied for slower reactions.[1]
Reaction Time Minutes to several hoursHighly dependent on the specific substrates and reaction conditions.[1]

Experimental Protocols

Below are generalized protocols for performing CuAAC reactions for both small molecule synthesis and bioconjugation.

Protocol 1: CuAAC for Small Molecule Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.

Materials:

  • Azide-containing compound

  • Alkyne-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO)

  • Deionized water

Procedure:

  • Reagent Preparation :

    • In a suitable reaction vessel, dissolve the azide and alkyne substrates in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.

  • Reaction Setup :

    • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.

    • Subsequently, add the CuSO₄·5H₂O solution to initiate the reaction.

  • Reaction Monitoring :

    • Stir the reaction mixture at room temperature.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up and Purification :

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[5]

Protocol 2: CuAAC for Bioconjugation

This protocol provides a general guideline for labeling biomolecules using the CuAAC reaction.

Materials:

  • Biomolecule with an alkyne or azide functionality

  • Labeling reagent with the corresponding azide or alkyne functionality

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄) solution

  • Ligand solution (e.g., THPTA)

  • Sodium ascorbate solution

  • Aminoguanidine solution (optional, to prevent oxidative damage)

Procedure:

  • Reagent Preparation :

    • In a microcentrifuge tube, dissolve the biomolecule (alkyne or azide functionalized) in the appropriate buffer.

    • Add the labeling reagent (azide or alkyne functionalized) to the solution.

    • Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA). A 1:2 ratio of CuSO₄ to THPTA is common.[7][8]

  • Reaction Setup :

    • To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubation :

    • Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.

  • Purification :

    • The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.[9]

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Analysis & Purification cluster_char 4. Characterization prep_substrates Dissolve Azide & Alkyne Substrates mix_reagents Combine Substrates, Ascorbate, & Catalyst prep_substrates->mix_reagents prep_cu Prepare CuSO4 Solution prep_cu->mix_reagents prep_asc Prepare Fresh Sodium Ascorbate prep_asc->mix_reagents prep_ligand Prepare Ligand Solution (optional) prep_ligand->mix_reagents incubation Incubate at RT or Gentle Heat mix_reagents->incubation monitoring Monitor Progress (TLC, LC-MS) incubation->monitoring workup Work-up & Extraction monitoring->workup purification Purify Product (Chromatography, etc.) workup->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: General experimental workflow for a typical CuAAC reaction.

CuAAC_Catalytic_Cycle cluster_reactants Reactants Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Sodium Ascorbate Intermediate1 Copper(I) Acetylide Cu_I->Intermediate1 + Alkyne Alkyne Terminal Alkyne Azide Azide Intermediate2 Six-membered Copper Intermediate Intermediate1->Intermediate2 + Azide Intermediate3 Triazolyl-Copper Intermediate Intermediate2->Intermediate3 Intermediate3->Cu_I Releases Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Intermediate3->Product + H+

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Note: Derivatization of Ethyl 1H-1,2,3-Triazole-4-Carboxylate for Library Synthesis of Novel Pregnane X Receptor (PXR) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. Its facile synthesis through "click chemistry" has further cemented its role in the rapid generation of compound libraries for drug discovery. Ethyl 1H-1,2,3-triazole-4-carboxylate is a versatile starting material for the synthesis of such libraries. Through derivatization at the carboxylate and the triazole nitrogen, a diverse array of compounds can be generated. This application note provides detailed protocols for the synthesis of a library of 1H-1,2,3-triazole-4-carboxamides and highlights their potential as modulators of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.

Data Presentation

A library of 1H-1,2,3-triazole-4-carboxamides was synthesized and evaluated for their ability to modulate PXR activity. The following table summarizes the inhibitory concentration (IC50) values for a selection of these compounds, demonstrating the structure-activity relationship (SAR) for this series.[1]

Compound IDR1 GroupR2 GroupPXR Binding IC50 (µM)[1]PXR Antagonist Activity IC50 (µM)[1]
1 2,5-dimethoxyphenyl4-(tert-butyl)phenyl1.234
2 2,5-dimethoxyphenyl3-(tert-butyl)phenyl0.0450.11
3 2,5-dimethoxyphenyl2-(tert-butyl)phenyl>50>50
18 2,5-dimethoxyphenyl3-aminophenyl0.450.89
23 2,5-dimethoxyphenyl3-hydroxyphenyl0.330.65
85 2,5-dichloro-3-methoxyphenyl3-(tert-butyl)phenyl0.0030.005
89 2,5-dichloro-3-methoxyphenyl3-(tert-butyl)phenyl0.0040.008

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide library synthesis.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 3:2 mixture of methanol and water.

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (1.5 equivalents).

  • Reaction: Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up - Quenching and Acidification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. Carefully adjust the pH of the aqueous layer to approximately 3-4 by the dropwise addition of 1 M HCl.[3]

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-1,2,3-triazole-4-carboxylic acid. The crude product is often of sufficient purity for the next step.

Protocol 2: Parallel Synthesis of a 1H-1,2,3-Triazole-4-Carboxamide Library

This protocol outlines a method for the parallel synthesis of an amide library from 1H-1,2,3-triazole-4-carboxylic acid and a diverse set of primary and secondary amines.

Materials:

  • 1H-1,2,3-triazole-4-carboxylic acid (from Protocol 1)

  • A library of diverse primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Parallel synthesis reaction block or multi-well plates

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1H-1,2,3-triazole-4-carboxylic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.

  • Reaction Setup: Dispense the stock solution into the wells of the reaction block. To each well, add a solution of a unique amine (1.1 equivalents) in DMF, followed by DIPEA (2.0 equivalents).

  • Reaction: Seal the reaction block and allow the reactions to stir at room temperature for 12-18 hours under an inert atmosphere.

  • Work-up: Quench the reactions by adding water to each well. Extract the products with ethyl acetate. The organic layers can be washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification and Analysis: The crude products can be purified by parallel flash chromatography or preparative HPLC. The purity and identity of the final compounds should be confirmed by LC-MS and ¹H NMR.

Visualizations

Experimental Workflow for Library Synthesis

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Parallel Amide Coupling cluster_2 Step 3: Purification & Analysis start This compound hydrolysis 1. LiOH, MeOH/H2O 2. HCl Work-up start->hydrolysis intermediate 1H-1,2,3-triazole-4-carboxylic acid hydrolysis->intermediate coupling EDC, HOBt, DIPEA, DMF intermediate->coupling amine_library Amine Library (R-NH2) amine_library->coupling product_library 1H-1,2,3-Triazole-4-Carboxamide Library coupling->product_library purification Parallel Purification (HPLC) product_library->purification analysis LC-MS & NMR Analysis purification->analysis

Caption: Workflow for the synthesis of a 1H-1,2,3-triazole-4-carboxamide library.

PXR Signaling Pathway Modulationdot

PXR_Signaling cluster_activation cluster_antagonism PXR PXR RXR RXR PXR->RXR Heterodimerizes Corepressor Co-repressor PXR->Corepressor Recruits Coactivator Co-activator PXR->Coactivator Recruits RXR->Coactivator Recruits Ligand 1,2,3-Triazole-4-carboxamide (Antagonist) Ligand->PXR Binds DNA PXR Response Element (PXRE) Corepressor->DNA Binds to Coactivator->DNA Binds to TargetGene Target Gene Transcription (e.g., CYP3A4) DNA->TargetGene Activates DNA->TargetGene Represses Agonist Agonist Agonist->PXR Binds

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during triazole synthesis via azide-alkyne cycloaddition reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q1: I am observing a significant amount of a byproduct that I suspect is from alkyne homocoupling. How can I confirm this and prevent it?

A: The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[1][2] This is particularly prevalent in the presence of oxygen.

Troubleshooting Steps:

  • Confirmation: The diyne byproduct can often be identified by mass spectrometry, as it will have a mass corresponding to double the alkyne substrate minus two protons. NMR spectroscopy can also be used to identify the characteristic signals of the coupled product.

  • Prevention:

    • Deoxygenate Your Reaction Mixture: Rigorously degas your solvents and reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst.[2]

    • Use a Reducing Agent: The addition of a reducing agent, most commonly sodium ascorbate, is crucial to maintain copper in the active Cu(I) oxidation state and minimize the Cu(II) species that promotes Glaser coupling.[2] Always use a freshly prepared solution of sodium ascorbate.

    • Utilize a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can stabilize the Cu(I) catalyst, preventing oxidation and subsequent side reactions.[3][4]

Q2: My CuAAC reaction is giving a low yield, or no product is forming. What are the likely causes and how can I improve the yield?

A: Low yields in CuAAC reactions can stem from several factors, including catalyst inactivation, poor reagent quality, and suboptimal reaction conditions.

Troubleshooting Workflow for Low CuAAC Yield

LowYield_Troubleshooting start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes solution1 Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst->solution1 No conditions Are Reaction Conditions Optimal? reagents->conditions Yes solution2 Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). reagents->solution2 No substrate Are there Substrate-Specific Issues? conditions->substrate Yes solution3 Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions->solution3 No solution4 Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate->solution4 Yes end Improved Yield substrate->end No solution1->end solution2->end solution3->end solution4->end RuAAC_Troubleshooting start Low Yield / Byproducts in RuAAC aryl_azide Using Aryl Azide? start->aryl_azide catalyst_solvent Optimize Catalyst and Solvent aryl_azide->catalyst_solvent Yes end Improved Outcome aryl_azide->end No, using alkyl azide mw_heating Consider Microwave Heating catalyst_solvent->mw_heating substrate_issue Evaluate Substrate (Sterics/Electronics) mw_heating->substrate_issue substrate_issue->end CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Stock Solutions (CuSO4, NaAsc, Ligand) dissolve Dissolve Azide & Alkyne in Solvent prep_reagents->dissolve add_ligand Add Ligand (optional) dissolve->add_ligand add_cu Add CuSO4 add_ligand->add_cu degas Degas with Inert Gas add_cu->degas initiate Initiate with NaAsc degas->initiate monitor Stir & Monitor (TLC/LC-MS) initiate->monitor extract Extract with Organic Solvent monitor->extract wash Wash with EDTA & Brine extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify

References

optimization of reaction conditions for ethyl 1H-1,2,3-triazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction involves the cycloaddition of an azide with a terminal alkyne to regioselectively produce the 1,4-disubstituted 1,2,3-triazole. For the synthesis of this compound, this typically involves the reaction of ethyl propiolate with an azide source.

Q2: What are the typical starting materials for the synthesis of this compound via CuAAC?

A2: The key starting materials are:

  • Alkyne: Ethyl propiolate

  • Azide Source: Sodium azide is commonly used to generate hydrazoic acid in situ, or an organic azide can be used.[3]

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Several parameters are crucial for optimizing the reaction:

  • Catalyst: A source of Copper(I) is essential. This can be CuI, CuSO₄/sodium ascorbate, or other Cu(I) salts.[1][4]

  • Solvent: A variety of solvents can be used, often mixtures of water and organic solvents like t-butanol, DMSO, or acetonitrile.[4]

  • Temperature: The reaction is often carried out at room temperature, but temperature can be adjusted to optimize the reaction rate and yield.[1]

  • Ligands: The use of ligands can stabilize the copper(I) catalyst and improve reaction efficiency.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

Low or No Product Yield

Q5: I am getting a very low yield or no product at all. What are the possible causes and solutions?

A5: Low or no yield can be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Problem: Inactive Catalyst

    • Cause: The active catalyst is Cu(I). If Cu(II) species are present, the reaction will be slow or will not proceed. Oxidation of Cu(I) to Cu(II) can occur in the presence of oxygen.

    • Solution:

      • Use a reducing agent like sodium ascorbate to reduce any Cu(II) to Cu(I) in situ.[3]

      • Deoxygenate your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Problem: Poor Solubility of Reactants

    • Cause: The starting materials may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution:

      • Experiment with different solvent systems. Mixtures of water with organic solvents like t-butanol, DMSO, or acetonitrile are common and can improve solubility.

      • Gentle heating can sometimes improve solubility, but be mindful of the stability of your reactants.

  • Problem: Impure Starting Materials

    • Cause: Impurities in the ethyl propiolate or the azide source can inhibit the catalyst or lead to side reactions.

    • Solution:

      • Ensure the purity of your starting materials. Purify them if necessary before use.

  • Problem: Incorrect Stoichiometry

    • Cause: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution:

      • Carefully check the stoichiometry of your reactants. A slight excess of one of the reactants (e.g., the azide) is sometimes used to drive the reaction to completion.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the synthesis of 1,2,3-triazoles, which can be adapted for the synthesis of this compound.

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
CuI / Sodium AscorbateCH₃CN/H₂O (9:1)Room Temp~90[1]
CuBr-0 - 70up to 91[1]
Cu(OTf)₂ / Ascorbic AcidDMF115~80[5]
CuCl₂---[6]
CuIDMSO/H₂OElevated-[2]
Copper-on-charcoalDichloromethane110High[7]

Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of this compound

This is a general procedure and may require optimization for your specific setup.

  • Reactant Preparation:

    • In a suitable reaction vessel, dissolve ethyl propiolate (1 equivalent) in a mixture of t-butanol and water (1:1).

    • In a separate vessel, dissolve sodium azide (1.1 equivalents) in water.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in water.

  • Reaction Execution:

    • To the stirred solution of ethyl propiolate, add the sodium azide solution.

    • Sequentially add the sodium ascorbate solution and then the copper(II) sulfate solution. A color change is often observed, indicating the formation of the Cu(I) catalyst.

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC until the starting materials are consumed.

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Workflow Diagrams

General Workflow for Synthesis and Optimization

Synthesis_Workflow Start Start: Define Reaction Setup Reaction Setup: - Reactants - Solvent - Catalyst Start->Setup Monitor Monitor Progress (TLC/LC-MS) Setup->Monitor Troubleshoot Troubleshoot? Monitor->Troubleshoot Workup Work-up & Isolation Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End: Pure Product Analyze->End Troubleshoot->Setup Incomplete/ Side Products Troubleshoot->Workup Complete

Caption: General workflow for the synthesis and optimization of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Catalyst Check Catalyst Activity (Cu(I) source, reducing agent) Start->Check_Catalyst Check_Purity Verify Starting Material Purity Check_Catalyst->Check_Purity Catalyst OK Optimize Optimize Conditions Check_Catalyst->Optimize Issue Found Check_Solubility Assess Reactant Solubility Check_Purity->Check_Solubility Purity OK Check_Purity->Optimize Issue Found Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Solubility->Check_Conditions Solubility OK Check_Solubility->Optimize Issue Found Check_Conditions->Optimize

Caption: Troubleshooting logic for addressing low product yield.

Purification Issues: Copper Removal

Q6: My final product is contaminated with copper. How can I remove it?

A6: Copper contamination is a common issue due to the catalyst's affinity for the triazole product.[8]

  • Problem: Copper Chelation

    • Cause: The nitrogen atoms in the triazole ring can chelate with copper ions, making them difficult to remove by simple extraction.[8]

    • Solution:

      • Aqueous Washes with Chelating Agents: Wash the organic layer containing your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia. These will form a water-soluble complex with the copper, which can then be removed in the aqueous phase.

      • Silica Gel Chromatography: Careful column chromatography can often separate the product from the copper catalyst.

      • Filtration through Activated Carbon: In some cases, filtering a solution of the product through a pad of activated carbon can help remove residual copper.[8]

      • Specialized Resins: Commercially available resins designed to scavenge copper can be used.[4]

Side Reactions and Impurities

Q7: I am observing unexpected side products in my reaction. What are they and how can I avoid them?

A7: The formation of side products can occur under certain conditions.

  • Problem: Homocoupling of Alkynes (Glaser Coupling)

    • Cause: In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative homocoupling to form diynes.

    • Solution:

      • Thoroughly deoxygenate your reaction mixture and maintain an inert atmosphere (nitrogen or argon).

  • Problem: Formation of Regioisomers

    • Cause: While the CuAAC reaction is highly regioselective for the 1,4-isomer, trace amounts of the 1,5-isomer can sometimes form, particularly if the reaction is run at high temperatures or with certain catalysts.

    • Solution:

      • Use a well-established Cu(I) catalyst system (e.g., CuSO₄/sodium ascorbate) at room temperature to maximize regioselectivity.

  • Problem: Azide Decomposition

    • Cause: Azides can be unstable, especially at elevated temperatures or in the presence of acid.

    • Solution:

      • Avoid high reaction temperatures. If heating is necessary, do so cautiously and for the minimum time required.

      • If generating hydrazoic acid in situ from sodium azide and an acid, add the acid slowly and at a controlled temperature.[3]

References

Technical Support Center: Purification of Ethyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ethyl 1H-1,2,3-triazole-4-carboxylate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield After Recrystallization 1. Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound at room temperature. 2. Excessive Solvent Volume: Using too much solvent will keep more of the product dissolved in the mother liquor. 3. Premature Crystallization: The compound crystallizes out of solution too quickly, trapping impurities.1. Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find one where the compound has high solubility when hot and low solubility when cold. 2. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[1]
Persistent Impurities After Recrystallization 1. Co-crystallization: The impurity has similar solubility properties to the desired product in the chosen solvent. 2. Inadequate Washing: Residual mother liquor containing impurities remains on the crystal surface after filtration.1. Change Solvent System: Use a different solvent or solvent mixture for recrystallization.[1] 2. Thorough Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent.[1] 3. Second Recrystallization: Perform a second recrystallization to further enhance purity.[1]
Difficulty with Column Chromatography Separation 1. Inappropriate Eluent System: The solvent system does not provide adequate separation between the product and impurities. 2. Improper Column Packing: Channeling or cracking of the stationary phase leads to poor separation. 3. Overloading the Column: Using too much crude material for the column size results in broad, overlapping bands.1. TLC Analysis: Perform thin-layer chromatography (TLC) with various eluent systems (e.g., petroleum ether-ethyl acetate, toluene-acetone) to determine the optimal mobile phase for separation.[1][2] 2. Gradient Elution: If a single eluent system is ineffective, employ a gradient elution where the polarity of the mobile phase is gradually increased.[1] 3. Proper Packing and Loading: Ensure the column is packed uniformly and the amount of crude material is appropriate for the column dimensions (a general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight).[1]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystal lattice formation. 2. Residual Solvent: Trapped solvent can prevent solidification.1. Purify Further: Attempt purification by column chromatography to remove impurities. 2. Remove Solvent: Dry the product under high vacuum for an extended period. 3. Trituration: Add a non-solvent in which the product is insoluble but the impurities are soluble, and sonicate or stir to induce crystallization.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethanol-water or ethyl acetate-hexane) until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient is used. For similar triazole compounds, eluent systems like petroleum ether-ethyl acetate and toluene-acetone have been effective.[1][2]

  • Fraction Collection: Collect fractions as the bands move down the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as ethyl propiolate and organic azides, as well as side products from the cycloaddition reaction. The specific impurities will depend on the synthetic route employed.

Q2: What are suitable recrystallization solvents for this compound?

A2: While specific data for this exact compound is limited, common solvents for similar triazole esters include ethanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane.[3] The ideal solvent will dissolve the compound when hot but not when cold.

Q3: What stationary and mobile phases are recommended for the column chromatography of this compound?

A3: Silica gel is a commonly used stationary phase for the purification of triazole derivatives.[2] For the mobile phase, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[2][4] The optimal ratio should be determined by TLC analysis.

Q4: My purified product has a low melting point compared to the literature value. What could be the reason?

A4: A depressed and broadened melting point is a classic indication of the presence of impurities. Further purification by recrystallization or column chromatography is recommended.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[5][6] A sharp melting point that matches the literature value is also a good indicator of high purity.

Visual Workflow for Troubleshooting Purification

Purification_Troubleshooting start Crude Product recrystallization Recrystallization start->recrystallization check_purity1 Check Purity (TLC, NMR, MP) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Pure low_yield Low Yield? check_purity1->low_yield Not Pure / Low Yield optimize_rx Optimize Recrystallization (Solvent, Cooling Rate) low_yield->optimize_rx Yes column_chromatography Column Chromatography low_yield->column_chromatography No optimize_rx->recrystallization check_purity2 Check Purity (TLC, NMR, MP) column_chromatography->check_purity2 check_purity2->pure_product Pure impurities_present Impurities Still Present? check_purity2->impurities_present Not Pure impurities_present->pure_product No (Acceptable Purity) optimize_cc Optimize Chromatography (Eluent, Gradient) impurities_present->optimize_cc Yes optimize_cc->column_chromatography

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Copper Catalyst Removal from Triazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the removal of residual copper catalysts from triazole synthesis, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual copper from my triazole reaction mixture?

A1: Complete removal of copper is crucial for several reasons. Residual copper ions can be toxic to cells, which is a major concern for biological and pharmaceutical applications.[1][2] They can also interfere with downstream processes, such as fluorescence-based assays, subsequent catalytic transformations, or protein labeling.[1][2] Furthermore, the presence of copper can compromise the stability, purity, and shelf-life of the final product, and regulatory bodies mandate strict limits on elemental impurities in pharmaceutical compounds.[1][2]

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods for removing residual copper include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction using aqueous solutions of chelators like EDTA (Ethylenediaminetetraacetic acid), ammonia, or ammonium chloride.[2][3][4][5] These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.[3][5]

  • Solid-Phase Scavengers: These are functionalized resins or silica with a high affinity for copper.[2][3] The scavenger is stirred with the reaction mixture and then removed by simple filtration.[6]

  • Filtration through Adsorbent Plugs: The reaction mixture is passed through a short column (plug) of an adsorbent material like silica gel, alumina, or Celite.[3][4][5] The polar copper salts are adsorbed onto the solid support while the product elutes.[4]

  • Dialysis or Size Exclusion Chromatography (SEC): These methods are particularly effective for macromolecular products like bioconjugates or polymers.[3][5][7] They separate the large product from small molecule impurities like the copper catalyst and its chelates.[5][7]

Q3: How do I know if there is still copper in my product?

A3: A persistent blue or green tint in your purified organic product is a strong visual indicator of residual copper contamination.[5][6] For quantitative analysis of trace amounts, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method.[2]

Q4: Can the triazole product itself make copper removal difficult?

A4: Yes. The nitrogen atoms in the triazole ring can chelate copper ions, making the catalyst more difficult to remove.[8] This increased affinity may require more stringent purification methods, such as using stronger chelating agents or multiple purification steps.[3][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the copper removal process.

Problem Potential Cause(s) Recommended Solution(s)
Persistent blue/green color in the organic layer after washing. 1. Incomplete chelation and removal. 2. The triazole product itself is strongly chelating the copper.[3][8]1. Perform additional aqueous washes with a fresh chelating solution (e.g., EDTA, ammonia).[2][3] 2. Increase the concentration of the chelating agent.[2] 3. Pass the product through a plug of silica gel or alumina after the initial wash.[3][9] 4. Use a dedicated copper scavenger resin.[2][3]
Low product yield after aqueous workup. 1. The product is partially water-soluble and is being lost to the aqueous phase.[3] This is common for PEGylated or other hydrophilic molecules.[2] 2. The product is adsorbing to the solid support (e.g., silica gel).[5]1. For organic-soluble products, wash the organic layer with brine (saturated NaCl) to decrease the solubility of the organic product in the aqueous phase.[3][6] 2. For water-soluble products, avoid liquid-liquid extraction. Use methods like scavenger resins or dialysis.[2][5] 3. If using chromatography, try eluting with a more polar solvent system.[5]
An emulsion forms during liquid-liquid extraction. 1. High concentration of reagents or product acting as surfactants. 2. Vigorous shaking of the separatory funnel.1. Add brine to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. Filter the entire mixture through a pad of Celite.
Scavenger resin is ineffective. 1. Insufficient amount of resin used for the amount of copper. 2. Inadequate stirring time.[5] 3. The resin is not compatible with the reaction solvent.[5]1. Increase the equivalents of scavenger resin relative to the copper catalyst (3-5 equivalents is typical).[5] 2. Increase the stirring time (4-16 hours is common).[5] 3. Consult the resin manufacturer's guidelines for solvent compatibility.[5]
Column chromatography fails to separate the product from copper. The copper species and the product have similar polarity.[3]1. Pre-treat the crude mixture to remove the bulk of the copper before loading it onto the column. An aqueous wash with a chelating agent is highly recommended.[3] 2. Try a different stationary phase (e.g., alumina instead of silica).[3]

Data Presentation: Comparison of Copper Removal Methods

The efficiency of copper removal can vary based on the specific product, reaction conditions, and chosen methodology. The following table provides a general comparison of common techniques.

MethodPrincipleTypical Copper Removal EfficiencyTypical Product RecoveryAdvantagesDisadvantages
Chelation (EDTA) + Aqueous Wash Forms a stable, water-soluble complex with copper ions.[7]>95%[7]>90% (for non-polar products)[7]Cost-effective, widely applicable.[7]Can be problematic for water-soluble products; may require multiple extractions.
Solid-Phase Scavenger Resins Covalent or ionic binding of copper to a solid support.>99%>95%High efficiency and selectivity; simple filtration workup; good for water-soluble products.[10]Resins can be expensive; may require long stirring times.
Filtration through Silica/Alumina Plug Adsorption of polar copper salts onto the solid support.Good (qualitative)VariableFast and simple for removing bulk copper.May not achieve trace-level purity; potential for product loss via adsorption.[5]
Size Exclusion Chromatography (SEC) Separates molecules based on size.[7]>99%[7]>85%[7]High-resolution separation; also serves as a buffer exchange step.[7]Can be time-consuming and lead to sample dilution; requires specialized equipment.[7]
Dialysis (with EDTA) Size-based separation across a semi-permeable membrane.[5]>98%>95%Highly effective for macromolecules; gentle on sensitive biomolecules.Slow process (can take 24-48 hours); requires large volumes of buffer.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This protocol is a general procedure for organic-soluble products.

  • Materials:

    • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt, with pH adjusted to 8 with NaOH.[3]

    • Separatory funnel.

    • Brine (saturated aqueous NaCl solution).

    • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Procedure:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent if needed.

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the 0.5 M EDTA solution.[3][5]

    • Shake the funnel vigorously for 1-2 minutes. A blue or green color in the aqueous layer indicates the formation of the copper-EDTA complex.[3]

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the EDTA wash until the aqueous layer is colorless, indicating the bulk of the copper has been removed.[6]

    • Wash the organic layer with water, followed by a wash with brine to remove residual EDTA and dissolved water.[6]

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the purified product.[6]

Protocol 2: Removal Using a Solid-Phase Scavenger Resin

This protocol is suitable for both organic- and water-soluble products and avoids liquid-liquid extraction.

  • Materials:

    • Completed reaction mixture.

    • Appropriate copper scavenger resin (e.g., SiliaMetS Thiourea or similar).[6]

    • Reaction solvent.

    • Filtration apparatus.

  • Procedure:

    • Select a scavenger resin with high affinity for copper that is compatible with your solvent system.[5][6]

    • Add the scavenger resin directly to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).[5]

    • Stir the resulting suspension at room temperature. The required time can vary from 1 to 24 hours depending on the resin and reaction conditions.[5][6]

    • Once scavenging is complete, filter the mixture to remove the resin.[6]

    • Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.[6]

    • The combined filtrate contains the purified product, which can be concentrated under reduced pressure.

Visualizations

CopperRemovalDecisionTree start Crude Reaction Mixture is_macro Is the product a macromolecule? (e.g., protein, large polymer) start->is_macro dialysis Use Dialysis / SEC / TFF is_macro->dialysis Yes is_water_sol Is the product water-soluble? is_macro->is_water_sol No (Small Molecule) final_product Purified Product dialysis->final_product scavenger Use Solid-Phase Scavenger Resin is_water_sol->scavenger Yes extraction Aqueous Wash with Chelating Agent (e.g., EDTA, NH4OH) is_water_sol->extraction No (Organic Soluble) scavenger->final_product check_purity Check Purity / Color extraction->check_purity plug_filter Pass through Silica/Alumina Plug check_purity->plug_filter Still Colored check_purity->final_product Clean plug_filter->final_product

Caption: Decision tree for selecting a copper removal method.

Caption: Diagram of EDTA chelating a copper (II) ion.

References

ethyl 1H-1,2,3-triazole-4-carboxylate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of ethyl 1H-1,2,3-triazole-4-carboxylate. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, purification, and handling of this compound.

Issue 1: Low Yield During Synthesis

  • Question: I am experiencing a low yield in the synthesis of this compound. What are the potential causes and solutions?

  • Answer: Low yields can arise from several factors:

    • Incomplete Reaction: The reaction between the azide and the alkyne may not have gone to completion. Ensure you are using the appropriate catalyst (e.g., a copper(I) source for "click" chemistry) and that the reaction is stirred for a sufficient duration at the optimal temperature.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

    • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Ensure that the starting materials are pure and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.

    • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst concentration can significantly impact the yield. A review of the literature for the specific synthetic route being used is recommended to ensure optimal conditions.

Issue 2: Persistent Impurities After Purification

  • Question: My purified this compound still shows impurities by NMR/LC-MS. How can I improve the purity?

  • Answer: If impurities persist after initial purification, consider the following troubleshooting steps:

    • Recrystallization:

      • Solvent Choice: The impurity may have similar solubility to your product in the chosen recrystallization solvent. Experiment with different solvent systems. For similar triazole compounds, methanol or mixtures like ethanol/ethyl acetate have been used successfully.

      • Procedure: Ensure the crude product is fully dissolved in a minimal amount of hot solvent and allowed to cool slowly to promote the formation of pure crystals. Washing the filtered crystals with a small amount of cold solvent can remove residual impurities.

    • Column Chromatography:

      • Solvent System: If recrystallization is ineffective, column chromatography is a powerful purification technique. Develop a suitable solvent system using TLC to achieve good separation between your product and the impurities. For related compounds, solvent systems such as toluene-acetone and petroleum ether-ethyl acetate have proven effective.

      • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of closely related compounds.

Issue 3: Compound Instability During Storage or Experiments

  • Question: I suspect my this compound is degrading during storage or in my experimental setup. What should I do?

  • Answer:

    • Storage Conditions: This compound should be stored in an inert atmosphere at 2-8°C.[] Exposure to light, high temperatures, and reactive atmospheres should be avoided.

    • Solvent Effects: The stability of the compound can be solvent-dependent. It is advisable to prepare solutions fresh for each experiment. If solutions must be stored, they should be kept at low temperatures and protected from light.

    • pH Effects: The ester functionality of the molecule may be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to use buffered solutions if the experiment requires a specific pH.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under different conditions?

A1: Specific stability data for this compound is not extensively available in the public literature. However, based on the stability of related triazole compounds, the following can be inferred:

  • Thermal Stability: Triazole derivatives can be thermally stable up to approximately 200°C.[4][5] Above this temperature, decomposition is likely to occur.

  • Hydrolytic Stability: The ester group is the most probable site of hydrolytic degradation. While specific data is unavailable, it is known that other triazole fungicides can be relatively stable in water at neutral pH, with half-lives exceeding 30 days.[5] Stability is expected to decrease under strongly acidic or basic conditions due to acid- or base-catalyzed ester hydrolysis.

  • Photostability: Some triazole compounds undergo photolysis upon exposure to UV light.[6] It is recommended to protect this compound and its solutions from direct sunlight or strong UV sources.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways have not been fully elucidated for this compound, the primary degradation routes are expected to be:

  • Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid (1H-1,2,3-triazole-4-carboxylic acid) and ethanol. This reaction is accelerated by acidic or basic conditions.

  • Ring Opening/Degradation: The triazole ring itself is generally stable but can be degraded under harsh conditions such as high temperatures or strong oxidizing agents.

Q3: What are the expected degradation products?

A3: Based on the likely degradation pathways, the primary degradation product from hydrolysis would be 1H-1,2,3-triazole-4-carboxylic acid . Further degradation of the triazole ring under more extreme conditions could lead to smaller, more volatile fragments, but the specific identity of these products is not well-documented for this compound.

Quantitative Data Summary

Specific quantitative stability data for this compound is limited. The following table summarizes stability data for related triazole compounds to provide a general indication of expected stability.

Compound ClassConditionParameterValueReference
1,2,4-Triazole DerivativesThermal (TGA)Onset of Decomposition~200 °C[4][5]
1H-1,2,4-TriazoleHydrolysis (pH 5, 7, 9 at 25°C)Half-life> 30 days[5]
Triazole FungicidesPhotolysis in waterHalf-lifeVaries (hours to days)[6]

Experimental Protocols

Protocol 1: General Procedure for Assessing Hydrolytic Stability

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration of 1-10 µg/mL.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw aliquots from each solution.

  • Analysis: Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time and determine the degradation rate constant and half-life.

Protocol 2: General Procedure for Assessing Photostability

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) in quartz tubes.

  • Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.

  • Exposure: Expose the samples to a light source that simulates sunlight (e.g., a xenon lamp) with a defined wavelength range and intensity. Maintain a constant temperature.

  • Sampling: At specified time intervals, withdraw aliquots from both the exposed and control samples.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS/MS.

  • Data Analysis: Compare the degradation in the exposed samples to the control samples to determine the rate of photodegradation.

Visualizations

Hydrolysis_Pathway This compound This compound 1H-1,2,3-triazole-4-carboxylic acid 1H-1,2,3-triazole-4-carboxylic acid This compound->1H-1,2,3-triazole-4-carboxylic acid H2O (Acid/Base) Ethanol Ethanol This compound->Ethanol H2O (Acid/Base)

Caption: Proposed hydrolysis pathway of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions Stock_Solution Prepare Stock Solution Spike_Matrix Spike into Test Matrix (e.g., Buffer, Solvent) Stock_Solution->Spike_Matrix Hydrolysis Incubate at various pH and Temperatures (Dark) Spike_Matrix->Hydrolysis Photolysis Expose to Light Source (with Dark Controls) Spike_Matrix->Photolysis Thermal Incubate at Elevated Temperatures (Dark) Spike_Matrix->Thermal Sampling Collect Samples at Time Intervals Hydrolysis->Sampling Photolysis->Sampling Thermal->Sampling Analysis Analyze by HPLC-UV or LC-MS/MS Sampling->Analysis Data_Analysis Determine Degradation Rate and Half-life Analysis->Data_Analysis

Caption: General experimental workflow for a stability study.

References

Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of Triazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectra of triazole products.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in the NMR spectrum of my triazole product overlapping?

A1: Overlapping signals in the NMR spectrum of triazole products can arise from several factors. Long aliphatic chains contain many chemically similar methylene (-CH₂) groups, which often resonate at very similar chemical shifts, leading to significant signal overlap, typically in the 1.2-1.6 ppm region.[1] Additionally, if the triazole product has a complex structure with multiple aromatic rings or other moieties, the signals of these protons may also overlap in the aromatic region of the spectrum. Molecular aggregation at high concentrations can also lead to peak broadening and overlap.[1]

Q2: My triazole C-H proton signal is broad or has disappeared. What could be the cause?

A2: The triazole C-H proton can be acidic and may undergo exchange with residual deuterated water (D₂O) or other acidic traces in the NMR solvent.[1][2] This exchange can lead to significant broadening of the signal or even its complete disappearance. Running the experiment in a meticulously dried solvent or at a lower temperature can help to sharpen this signal.[1]

Q3: How can I confirm the successful formation of the triazole ring if the characteristic proton signal is overlapped or missing?

A3: Even if the triazole proton signal is obscured, other spectral evidence can confirm the formation of the triazole ring. A significant downfield shift of the proton signal of the terminal alkyne used in the click chemistry reaction is a strong indicator.[3] The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the alkyne C-H stretch in the IR spectrum also supports a successful reaction.[3] Furthermore, 2D NMR techniques like HSQC and HMBC can reveal correlations between the triazole ring carbons and other protons in the molecule, providing definitive evidence of its formation.[4][5]

Troubleshooting Guides

Issue 1: Severe Overlap of Aliphatic or Aromatic Proton Signals

When signals are heavily overlapped, making interpretation impossible, several strategies can be employed to improve spectral resolution.

G start Overlapping Peaks Observed solvent Change NMR Solvent start->solvent resolved Peaks Resolved solvent->resolved If peaks are resolved not_resolved Still Overlapping solvent->not_resolved If peaks still overlap temp Vary Temperature temp->resolved If peaks are resolved temp->not_resolved If peaks still overlap shift Use Lanthanide Shift Reagent shift->resolved If peaks are resolved shift->not_resolved If peaks still overlap twoD Perform 2D NMR cosy COSY twoD->cosy hsqc HSQC twoD->hsqc cosy->resolved hsqc->resolved not_resolved->temp not_resolved->shift not_resolved->twoD

Caption: A logical workflow for troubleshooting overlapping NMR signals.

1. Change the NMR Solvent

Changing the solvent can alter the chemical shifts of protons due to different solvent-solute interactions.[6][7] Aromatic solvents like benzene-d₆ are particularly effective at inducing chemical shift changes (Aromatic Solvent-Induced Shifts - ASIS) and can often resolve overlapping signals.[6]

Experimental Protocol: Changing NMR Solvent

  • Dry the Sample: Ensure your triazole product is free of the original solvent by drying it under high vacuum.

  • Select a New Solvent: Choose a deuterated solvent with different properties from the original one (e.g., from CDCl₃ to C₆D₆ or DMSO-d₆).

  • Prepare the Sample: Dissolve 5-10 mg of the dry product in 0.6-0.7 mL of the new deuterated solvent.[8]

  • Acquire the Spectrum: Obtain a new ¹H NMR spectrum.

  • Compare Spectra: Compare the new spectrum with the original one to see if the overlapping peaks have resolved.

Table 1: Effect of Solvent on the Chemical Shift of a Triazole Proton

SolventDielectric ConstantTypical Chemical Shift of Triazole H (ppm)
CDCl₃4.87.5 - 8.5
Benzene-d₆2.3Significant upfield or downfield shifts
Acetone-d₆21.08.0 - 9.0
DMSO-d₆47.28.5 - 9.5

Note: The exact chemical shift will depend on the specific structure of the triazole product.

2. Vary the Temperature

Acquiring the NMR spectrum at different temperatures can help resolve overlapping peaks, especially if conformational changes or intermolecular interactions are contributing to the overlap.[9][10] Decreasing the temperature can slow down dynamic processes and sharpen broad signals, while increasing the temperature can sometimes cause signals to shift and become resolved.[10]

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Select Temperature Range: Choose a range of temperatures to investigate (e.g., from 278 K to 318 K in 10 K increments). Ensure the chosen temperatures are within the boiling and freezing points of your solvent.[11]

  • Equilibrate: Set the desired temperature on the spectrometer and allow the sample to equilibrate for at least 5-10 minutes.[11][12]

  • Shim: Re-shim the sample at each new temperature to ensure optimal resolution.[12]

  • Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature.

  • Analyze Data: Compare the spectra to identify the temperature at which the best resolution of the overlapping peaks is achieved.

3. Use a Lanthanide Shift Reagent (LSR)

Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the nitrogen atoms of the triazole ring.[13][14] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[14][15] This can effectively spread out overlapping signals.

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Prepare a Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent as your sample.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of your triazole product without the LSR.

  • Titration: Add small aliquots of the LSR stock solution to your NMR sample.

  • Acquire Spectra: Acquire a ¹H NMR spectrum after each addition.

  • Monitor Shifts: Observe the changes in the chemical shifts of the protons. Continue adding the LSR until the overlapping peaks are sufficiently resolved.

Table 2: Common Lanthanide Shift Reagents and Their Effects

ReagentLanthanide IonTypical Shift Direction
Eu(fod)₃Europium (Eu³⁺)Downfield
Pr(fod)₃Praseodymium (Pr³⁺)Upfield
Yb(fod)₃Ytterbium (Yb³⁺)Downfield

4. Perform 2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques are powerful tools for resolving overlapping signals by spreading the spectrum into a second dimension.[8][16]

G start Overlapping 1D Spectrum cosy Acquire ¹H-¹H COSY start->cosy hsqc Acquire ¹H-¹³C HSQC start->hsqc cosy_info Identify Coupled Protons cosy->cosy_info hsqc_info Correlate Protons to Attached Carbons hsqc->hsqc_info analysis Combined Analysis cosy_info->analysis hsqc_info->analysis structure Structure Elucidation analysis->structure

Caption: Workflow for utilizing 2D NMR experiments for structural analysis.

a. ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7][17] Cross-peaks in the COSY spectrum indicate which protons are neighbors in the molecule, helping to trace out spin systems even when the 1D signals are overlapped.

Experimental Protocol: ¹H-¹H COSY

  • Acquire a 1D Proton Spectrum: Obtain a standard ¹H NMR spectrum to determine the spectral width.

  • Set Up the COSY Experiment: Use a standard COSY pulse program on the spectrometer.[15] Set the spectral width in both dimensions to encompass all proton signals.

  • Acquire the Data: The acquisition time will depend on the sample concentration and desired resolution.

  • Process the Data: Process the 2D data using appropriate software.

  • Analyze the Spectrum: Identify cross-peaks off the diagonal, which indicate coupled protons.

b. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton to the carbon atom it is directly attached to.[2][18] Since ¹³C chemical shifts are much more dispersed than ¹H shifts, protons that overlap in the 1D spectrum can often be resolved in the HSQC spectrum because they are attached to carbons with different chemical shifts.[16]

Experimental Protocol: ¹H-¹³C HSQC

  • Acquire 1D Spectra: Obtain both ¹H and ¹³C NMR spectra to determine the spectral widths for both nuclei.

  • Set Up the HSQC Experiment: Use a standard HSQC pulse program.[10][16] Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

  • Acquire the Data: HSQC is a sensitive experiment, so data acquisition is relatively fast.

  • Process the Data: Process the 2D data.

  • Analyze the Spectrum: Each cross-peak in the HSQC spectrum corresponds to a C-H bond, showing the chemical shifts of the proton and the carbon it is attached to.

References

alternative solvents for the synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with alternative solvents for the synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate. The focus is on greener and more sustainable solvent systems, including water, deep eutectic solvents (DESs), and ionic liquids (ILs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in alternative solvents.

Solvent System: Water

Issue 1: Low or No Product Yield

  • Question: I am performing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in water to synthesize ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate, but I am getting a low yield or no product at all. What are the possible causes and solutions?

  • Answer: Low yields in aqueous CuAAC reactions can stem from several factors. Here is a systematic troubleshooting approach:

    • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

      • Solution: Ensure your water is deoxygenated by sparging with nitrogen or argon before the reaction. The use of a reducing agent like sodium ascorbate is crucial to regenerate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄).[1] It is recommended to use a freshly prepared solution of sodium ascorbate.[1]

    • Poor Reagent Solubility: While the overall reaction can be conducted in water, organic substrates (azide and alkyne) may have limited solubility, leading to a slow or incomplete reaction.

      • Solution: Consider using a co-solvent like t-butanol or isopropanol to improve solubility. A 1:1 mixture of water and an alcohol is a common starting point.[2]

    • Ligand Issues: A stabilizing ligand for the copper catalyst is often necessary to prevent oxidation and precipitation.

      • Solution: Employ a water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the Cu(I) catalyst.[1]

    • Incorrect pH: The pH of the reaction mixture can influence the stability of the catalyst and the reactivity of the substrates.

      • Solution: The CuAAC reaction is generally robust over a pH range of 4-12. For most applications, a pH of around 7 is recommended.[1][3] Buffers like phosphate, acetate, HEPES, or MOPS are suitable, but avoid Tris buffers as they can chelate copper.[3]

Issue 2: Difficult Product Isolation

  • Question: How can I effectively isolate my this compound product from the aqueous reaction mixture?

  • Answer: Product isolation from an aqueous medium can be challenging due to the presence of salts and other water-soluble components.

    • Solution:

      • Extraction: The most common method is liquid-liquid extraction. Use an organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery.

      • Filtration: If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration. Washing the solid with cold water can help remove residual water-soluble impurities.

      • Removal of Copper: Before or after extraction, it may be necessary to remove the copper catalyst. This can be achieved by washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia.

Solvent System: Deep Eutectic Solvents (DESs)

Issue 1: High Viscosity of the Reaction Medium

  • Question: I am using a deep eutectic solvent, and its high viscosity is making stirring and handling difficult. How can I address this?

  • Answer: The viscosity of DESs is a known challenge but can be managed.

    • Solution:

      • Increase Temperature: Gently heating the reaction mixture can significantly reduce the viscosity of the DES. However, be mindful of the thermal stability of your reactants and product.

      • Add a Co-solvent: The addition of a small amount of a molecular solvent like water or ethanol can decrease the viscosity. Note that this may also affect the solvent properties of the DES.

      • Choose a Different DES: DESs have tunable properties based on their components.[4] A DES with a lower viscosity at the desired reaction temperature might be a better choice. For example, DESs based on glycerol tend to be less viscous than those based on sugars.

Issue 2: Product Purification from the DES

  • Question: How can I separate my triazole product from the non-volatile and viscous deep eutectic solvent?

  • Answer: Separating the product from the DES requires a different approach than with traditional volatile organic solvents.

    • Solution:

      • Extraction with an Immiscible Solvent: Add water to the reaction mixture to dissolve the DES (most are water-miscible). Then, extract your product with an organic solvent like ethyl acetate.

      • Precipitation/Crystallization: If the product is a solid and has low solubility in a particular solvent (e.g., water or an ether), you can try to precipitate it by adding this anti-solvent to the DES mixture.

      • Distillation (for volatile products): This is generally not applicable for this compound due to its relatively high boiling point, but it can be an option for more volatile products.

Solvent System: Ionic Liquids (ILs)

Issue 1: Choosing the Right Ionic Liquid

  • Question: There are numerous ionic liquids available. How do I select a suitable one for my triazole synthesis?

  • Answer: The choice of IL is critical as it can influence reaction rates and selectivity.[5]

    • Solution:

      • Consider Polarity: The polarity of the IL should be suitable for dissolving your reactants. Imidazolium- and pyridinium-based ILs are common choices.

      • Anion and Cation Effects: Both the cation and anion of the IL can play a role. Some ILs can act as both solvent and catalyst.

      • Start with Common ILs: For initial experiments, consider widely used and well-characterized ILs such as [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) or [bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate).

Issue 2: Reaction Monitoring and Work-up

  • Question: How can I monitor the progress of my reaction in an ionic liquid, and what is the best work-up procedure?

  • Answer: Reaction monitoring and work-up in ILs require specific techniques due to their non-volatile nature.

    • Solution:

      • Reaction Monitoring: Direct sampling for TLC or HPLC analysis is possible. Dilute the sample with a suitable organic solvent before analysis.

      • Product Isolation:

        • Extraction: If the product is nonpolar, it can be extracted from the IL using a nonpolar organic solvent like diethyl ether or hexane.

        • Distillation: For volatile products, vacuum distillation can be used to separate the product from the non-volatile IL.

        • Precipitation: Adding an anti-solvent can cause the product to precipitate.

Data Presentation

Solvent SystemCatalystTemperature (°C)Time (h)Yield (%)Reference (for related compounds)
WaterCu/CAmbient2473-95[6]
CH₃CN/H₂O (9:1)CuI / Sodium AscorbateAmbient2~90[7]
Deep Eutectic Solvent (e.g., Choline Chloride:Glycerol)Cu(OAc)₂60VariesHigh (General)[2]
Ionic Liquid (e.g., [bmim][BF₄])CuIRoom Temp.VariesHigh (General)[5]

Experimental Protocols

Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate in Water (Adapted from[6])
  • To a solution of phenylazide (1 mmol) and ethyl propiolate (1.1 mmol) in water (5 mL), add the Cu/C catalyst (5 mol%).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

General Procedure for Synthesis in a Deep Eutectic Solvent (Hypothetical)
  • Prepare the deep eutectic solvent by mixing choline chloride and glycerol (1:2 molar ratio) and heating at 80°C until a clear, homogeneous liquid is formed.

  • To the DES (3 mL), add the azide (1 mmol), ethyl propiolate (1.1 mmol), and a copper catalyst (e.g., CuSO₄, 5 mol%) and a reducing agent (sodium ascorbate, 10 mol%).

  • Stir the mixture at the desired temperature (e.g., 60°C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) to dissolve the DES.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Mg₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate green_chem Prioritize Green Chemistry Principles? start->green_chem water Use Water as Solvent green_chem->water Yes des Use Deep Eutectic Solvent green_chem->des Yes il Use Ionic Liquid green_chem->il Yes conventional Use Conventional Organic Solvent green_chem->conventional No solubility Are reactants water-soluble? water->solubility end Proceed with Synthesis des_properties Consider DES properties: Viscosity, Reactant Solubility des->des_properties il_properties Consider IL properties: Cost, Recyclability, Polarity il->il_properties conventional->end co_solvent Use Water with Co-solvent (e.g., t-BuOH) solubility->co_solvent No co_solvent->end des_properties->end il_properties->end

Caption: Decision workflow for selecting an alternative solvent.

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of using alternative solvents like water, DESs, and ILs for triazole synthesis?

    • A1: The primary advantages are aligned with the principles of green chemistry. These solvents are often less toxic, non-flammable, and have a lower environmental impact compared to traditional volatile organic solvents. Water is abundant and non-toxic. DESs are typically biodegradable, and their components are often derived from renewable resources.[4] Ionic liquids have negligible vapor pressure, which reduces air pollution.[5]

  • Q2: Can the catalyst be recycled when using these alternative solvents?

    • A2: Yes, in many cases. When using a heterogeneous catalyst like Cu/C in water, the catalyst can be recovered by simple filtration.[6] In DESs and ILs, the non-volatile nature of the solvent can allow for the product to be extracted, leaving the catalyst and solvent behind for potential reuse.

  • Q3: Are there any safety concerns with using azides in these reactions?

    • A3: Yes, organic azides are potentially explosive and should be handled with care. It is recommended to use them in solution and avoid isolation of the pure azide whenever possible. Performing the reaction as a one-pot, three-component reaction (e.g., starting from an organic halide, sodium azide, and the alkyne) can be a safer alternative as it avoids the isolation of the organic azide.

  • Q4: How does the reaction rate in alternative solvents compare to conventional organic solvents?

    • A4: The reaction rate can be comparable or even faster in some alternative solvents. In water, the hydrophobic effect can sometimes accelerate the reaction between organic substrates. The choice of DES or IL can also significantly influence the reaction rate, and in some cases, these solvents can act as catalysts themselves.

  • Q5: Can I use microwave irradiation to accelerate the synthesis in these alternative solvents?

    • A5: Yes, microwave heating is a well-established method for accelerating CuAAC reactions and is compatible with water, DESs, and many ILs.[2] It can significantly reduce reaction times from hours to minutes.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the large-scale synthesis of triazoles, particularly through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of exothermic triazole synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Excursion) 1. High Reaction Exothermicity: The CuAAC reaction is highly exothermic.[1] 2. Reagent Accumulation: The rate of reagent addition is faster than the rate of reaction, leading to a buildup of unreacted material. 3. Cooling System Failure: The reactor's cooling capacity is insufficient for the heat being generated.[1] 4. Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction rate accelerates.1. Immediate Action: Stop the reagent feed immediately. Maximize cooling to the reactor jacket. If available and planned for, add a quenching agent as per the safety protocol. 2. Process Adjustment: Reduce the reagent addition rate. Use a semi-batch or continuous flow process to control the concentration of the limiting reagent.[2] 3. Equipment Check: Ensure the cooling system is functioning correctly and is appropriately sized for the reaction scale.[1] 4. Mixing Optimization: Increase the agitation speed and ensure the impeller design is appropriate for the vessel geometry and reaction mass.
Reaction Stalls or Shows a Low Conversion Rate 1. Catalyst Inactivation: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state, often due to the presence of oxygen.[1] 2. Low Reaction Temperature: The temperature is too low to achieve a practical reaction rate. 3. Catalyst Poisoning: Impurities in the starting materials or solvents (e.g., thiols) can poison the copper catalyst.[1]1. Catalyst Protection: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a mild reducing agent, like sodium ascorbate, to regenerate Cu(I) from any Cu(II) formed.[1] 2. Temperature Optimization: Gradually increase the reaction temperature while carefully monitoring the heat output with reaction calorimetry. 3. Reagent Purity: Use high-purity, degassed solvents and reagents. Perform small-scale tests to screen for inhibitory impurities.
Formation of Side Products (e.g., Homocoupling of Alkyne) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction.[1] 2. High Temperature: Elevated temperatures can sometimes lead to thermal rearrangement or decomposition of starting materials or products.1. Inert Atmosphere: Rigorously exclude oxygen from the reaction system by degassing solvents and purging the reactor with an inert gas.[1] 2. Temperature Control: Operate at the lowest effective temperature that provides a reasonable reaction rate and allows for adequate heat removal.
Inconsistent Batch-to-Batch Reaction Profiles 1. Variability in Raw Material Quality: Impurities or different activity levels in the catalyst, azide, or alkyne can affect reaction kinetics. 2. Poorly Controlled Addition Rate: Manual or inconsistent dosing of reagents leads to variable reaction rates. 3. Changes in Mixing Efficiency: Different batch volumes or viscosities can alter mixing and heat transfer characteristics.1. Raw Material QC: Implement strict quality control checks on all incoming materials. 2. Automated Dosing: Use a calibrated dosing pump for precise and repeatable control of the reagent feed. 3. Process Parameter Control: Maintain consistent process parameters (agitation speed, fill volume, etc.) between batches. Conduct mixing studies if necessary.

Frequently Asked Questions (FAQs)

Q1: How exothermic is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A1: The CuAAC reaction is significantly exothermic. The reaction enthalpy (ΔH) is typically in the range of -50 to -65 kcal/mol (approximately -209 to -272 kJ/mol).[1] This large release of energy necessitates careful thermal management, especially at an industrial scale, to prevent dangerous temperature increases.

Q2: What is a thermal runaway and how can it be prevented in triazole synthesis?

A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[3] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a self-accelerating positive feedback loop.[3] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure or an explosion.[3] Prevention strategies include:

  • Understanding Thermal Hazards: Conduct safety studies like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) to determine the reaction's thermal profile and onset temperature for decomposition.[1]

  • Controlling Reagent Addition: Employing semi-batch or continuous flow processing is inherently safer than a batch process for highly exothermic reactions, as it limits the amount of unreacted material at any given time.[4]

  • Ensuring Adequate Cooling: The reactor's heat removal capacity must exceed the maximum heat generation rate of the reaction.[1]

  • Developing Emergency Plans: Have a documented response plan for a runaway scenario, which might include an emergency cooling system or a quenching bath.[1]

Q3: What are the advantages of using a semi-batch or continuous flow reactor over a traditional batch reactor for this synthesis?

A3: For highly exothermic reactions like CuAAC, semi-batch and continuous flow reactors offer significant safety advantages over batch reactors. In a batch reactor, all reactants are combined at the start, meaning the total potential energy of the reaction is present from the beginning. In contrast:

  • Semi-Batch Reactors involve the controlled, slow addition of one reactant to another. This allows the reaction rate, and thus the heat generation, to be directly controlled by the addition rate.[2][4]

  • Continuous Flow Reactors have a very small reaction volume at any given moment. This high surface-area-to-volume ratio allows for extremely efficient heat transfer, greatly reducing the risk of thermal runaway.[5]

Q4: What is the role of a ligand in a large-scale CuAAC reaction?

A4: Ligands play a crucial role in CuAAC reactions. Their primary functions are to stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state, and to increase the reaction's efficiency.[6] For large-scale applications, the choice of ligand can also impact catalyst solubility, stability, and overall process robustness.

Q5: How should I approach scaling up a triazole synthesis from the lab to a pilot plant?

A5: Scaling up any exothermic reaction requires careful planning and analysis. A key principle is that as the reactor volume increases, the heat transfer surface area does not increase proportionally. The volume increases by the cube of the vessel radius, while the surface area only increases by the square of the radius.[7] This makes heat removal much less efficient at larger scales. A general strategy includes:

  • Hazard Evaluation: Use techniques like DSC and reaction calorimetry to fully characterize the thermal properties of the desired reaction and any potential side reactions.[7]

  • Kinetic Studies: Understand the reaction rate at different temperatures to predict how it will behave at scale.[1]

  • Pilot-Scale Testing: Before moving to full production, run the reaction at an intermediate pilot scale to identify any unforeseen challenges.[1]

  • Process Modeling: Use data from lab and pilot runs to model the process and simulate different operating conditions to ensure safety and efficiency.

Data Presentation

Table 1: Typical Thermochemical Data for CuAAC Reactions
ParameterTypical ValueSignificance for Scale-Up
Reaction Enthalpy (ΔH) -209 to -272 kJ/molIndicates a highly exothermic reaction requiring robust cooling and control.
Adiabatic Temperature Rise (ΔT_ad) Highly variable; can be >100 °CRepresents the theoretical temperature increase if all cooling fails. Must be kept well below the decomposition temperature of the reaction mixture.
Maximum Heat Flow (Q_r,max) Process-dependentDetermines the minimum required cooling capacity of the reactor.
Typical Operating Temperature 25 °C to 80 °CMust be a balance between achieving a practical reaction rate and maintaining a safe margin from any thermal hazards.[8][9]

Experimental Protocols

Methodology: Reaction Calorimetry Study for a CuAAC Synthesis

This protocol outlines a typical workflow for using an isothermal heat flow calorimeter to gather critical safety data before scaling up a CuAAC reaction.

Objective: To determine the total heat of reaction, heat flow profile, and maximum heat release rate to ensure safe scale-up.

Equipment:

  • Jacketed lab reactor (e.g., 1 L) equipped with a reaction calorimeter system (heat flow or power compensation).

  • Calibrated temperature probes for both the reactor contents (T_r) and the jacket fluid (T_j).

  • Automated, calibrated dosing pump.

  • Stirrer with torque/speed measurement.

  • Inert gas supply (Nitrogen or Argon).

Materials:

  • Alkyne-containing substrate

  • Azide-containing substrate

  • Copper source (e.g., CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Ligand (e.g., THPTA)

  • Appropriate degassed solvent (e.g., t-BuOH/H₂O)

Procedure:

  • System Setup & Calibration:

    • Assemble the reactor system and ensure all probes are correctly positioned and calibrated.

    • Charge the reactor with the alkyne substrate and solvent.

    • Establish an inert atmosphere by purging with nitrogen or argon.

    • Begin stirring at a rate that ensures good mixing without excessive vortexing.

    • Bring the reactor contents to the desired starting temperature (e.g., 25 °C) and allow the system to reach a steady state (stable baseline heat flow).

    • Perform a pre-calibration pulse by applying a known amount of heat with an electric heater to determine the overall heat transfer coefficient (UA) of the system.[10]

  • Reaction Initiation:

    • Add the copper catalyst, ligand, and reducing agent to the reactor.

    • Begin the controlled, semi-batch addition of the azide substrate using the dosing pump at a pre-determined, slow rate.

    • Continuously record the reactor temperature (T_r), jacket temperature (T_j), and heat flow throughout the addition.

  • Data Collection:

    • Monitor the heat flow profile. A sharp increase in heat flow indicates the start of the reaction. The heat flow should ideally be proportional to the addition rate (a "dose-controlled" reaction).

    • After the addition is complete, continue to monitor the heat flow until it returns to the initial baseline, indicating the reaction is complete.

  • Post-Reaction & Analysis:

    • Perform a post-calibration pulse to determine the final UA value, as it may have changed due to differences in volume or viscosity.[10]

    • The calorimetry software will use the initial and final UA values, the temperature difference between the reactor and jacket, and the baseline to calculate the instantaneous heat flow (Q_r) throughout the reaction.

    • Integrate the heat flow over time to determine the total heat of reaction (ΔH).

    • Identify the maximum heat flow (Q_r,max) observed during the process. This value is critical for sizing the cooling system on the larger scale reactor.

Mandatory Visualizations

Logical Relationships and Workflows

TroubleshootingWorkflow TempSpike Rapid Temperature Increase Detected Action1 STOP REAGENT FEED IMMEDIATELY TempSpike->Action1 Action2 Maximize Cooling to Reactor Action1->Action2 Check1 Is Temperature Still Rising? Action2->Check1 Action3 Initiate Emergency Quench Protocol Check1->Action3 Yes Action4 Monitor Until Stable Check1->Action4 No Investigate Post-Incident Investigation: - Check Dosing Rate vs. Reaction Rate - Verify Cooling Capacity - Assess Mixing Efficiency Action3->Investigate Action4->Investigate

Caption: Troubleshooting workflow for a thermal excursion event.

ReactorComparison cluster_0 Batch Batch Reactor - All reactants added at start - High initial thermal risk SemiBatch Semi-Batch Reactor - Controlled addition of one reactant - Heat generation is dose-controlled Continuous Continuous Flow Reactor - Small reaction volume - Excellent heat transfer Risk Thermal Runaway Risk Risk->Batch Highest Risk->SemiBatch Medium Risk->Continuous Lowest Control Process Control Control->Batch Low Control->SemiBatch High Control->Continuous Very High ThermalRiskFactors Risk Thermal Runaway Risk HeatGen Rate of Heat Generation HeatGen->Risk Increases HeatRem Rate of Heat Removal HeatRem->Risk Decreases Kinetics Reaction Kinetics (Temp Dependent) Kinetics->HeatGen Dosing Reagent Dosing Rate Dosing->HeatGen Cooling Cooling System Capacity Cooling->HeatRem Mixing Mixing & Heat Transfer (U*A) Mixing->HeatRem

References

Technical Support Center: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides and FAQs

Issue 1: Low or No Product Yield

Q1: I am not getting any product, or the yield of my this compound is very low. What are the possible causes?

A1: Low or no product yield in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]

  • Reagent Quality: The stability of the azide and alkyne starting materials is crucial. Azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable.[1]

  • Insufficient Reaction Time or Temperature: While CuAAC reactions are often rapid and performed at room temperature, some less reactive substrates may require longer reaction times or gentle heating.

  • Solvent Issues: The choice of solvent can significantly impact the reaction. While t-BuOH/water mixtures are common, solubility of all components is key. Acetonitrile should be used with caution as it can coordinate to the copper catalyst.[2]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: De-gas your solvents thoroughly (e.g., by sparging with nitrogen or argon for 15-20 minutes) and run the reaction under an inert atmosphere to prevent oxidation of the Cu(I) catalyst.[1]

  • Use Fresh Reagents: Verify the purity and stability of your azide and ethyl propiolate. If necessary, purify the starting materials before use.

  • Optimize Catalyst System:

    • If using a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate), ensure the reducing agent is fresh. Prepare a fresh stock solution of sodium ascorbate immediately before use.[1]

    • Consider using a Cu(I) source directly, such as CuI or CuBr, to bypass the in-situ reduction step.[1]

    • Incorporate a stabilizing ligand for the copper catalyst, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to protect the Cu(I) from oxidation.[1][3]

  • Monitor the Reaction: Track the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) to determine the optimal reaction time.

Issue 2: Presence of Significant Impurities

Q2: My final product is contaminated with significant byproducts. What are these impurities and how can I minimize them?

A2: Several common impurities can arise during the synthesis of this compound. Identifying these is the first step to mitigating their formation.

  • Unreacted Starting Materials: Incomplete conversion will leave residual azide and ethyl propiolate in your reaction mixture.

  • Ethyl 1H-1,2,3-triazole-5-carboxylate (Regioisomer): In the absence of a copper catalyst, the thermal Huisgen 1,3-dipolar cycloaddition is not regioselective and will produce a mixture of the 1,4- and 1,5-isomers.[4] The copper-catalyzed reaction, however, strongly favors the formation of the 1,4-isomer.[4]

  • Alkyne Homocoupling Product (Glaser Coupling): The presence of oxygen can lead to the oxidative homocoupling of ethyl propiolate, catalyzed by copper, to form diethyl 1,3-butadiyne-1,4-dicarboxylate. This is a common side reaction in CuAAC.[5]

  • Azide Reduction Product: The reducing agent, particularly an excess of sodium ascorbate, can reduce the starting azide to the corresponding amine.[1]

Troubleshooting Steps:

  • Ensure Complete Conversion: Monitor the reaction to ensure all starting materials have been consumed. If the reaction stalls, consider the troubleshooting steps for low yield.

  • Use a Copper Catalyst for Regioselectivity: To avoid the formation of the 1,5-regioisomer, the use of a copper(I) catalyst is essential.[4]

  • Maintain Anaerobic Conditions: To prevent Glaser coupling, it is critical to exclude oxygen from the reaction mixture by using degassed solvents and an inert atmosphere.[5]

  • Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate to prevent the reduction of the azide starting material.[1]

Summary of Common Impurities and Mitigation Strategies

ImpurityCommon Cause(s)Recommended Mitigation Strategy(ies)
Unreacted Starting Materials Incomplete reaction.Monitor reaction to completion; optimize catalyst and reaction conditions.
Ethyl 1H-1,2,3-triazole-5-carboxylate Non-catalyzed thermal cycloaddition.Employ a copper(I) catalyst to ensure high regioselectivity for the 1,4-isomer.
Diethyl 1,3-butadiyne-1,4-dicarboxylate Oxidative homocoupling of ethyl propiolate (Glaser coupling) in the presence of oxygen and copper.Rigorously exclude oxygen by using degassed solvents and an inert atmosphere.
Corresponding Amine of Azide Reduction of the azide by an excess of reducing agent (e.g., sodium ascorbate).Use the minimum effective concentration of the reducing agent.
Copper Residues Incomplete removal during workup.Purify the crude product by column chromatography or recrystallization. Washing with a solution of a chelating agent like EDTA can also help.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific azide used.

Materials:

  • Azide starting material (1.0 mmol)

  • Ethyl propiolate (1.1 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azide (1.0 mmol) and ethyl propiolate (1.1 mmol) in a 1:1 mixture of t-BuOH and deionized water (e.g., 5 mL of each).

  • Degassing: Sparge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in a small amount of water (e.g., 0.5 mL). In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water (e.g., 0.5 mL).

  • Reaction Initiation: To the stirred, degassed solution of azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Visualizations

Synthesis_Pathway Azide Azide Reactants + Azide->Reactants EthylPropiolate Ethyl Propiolate EthylPropiolate->Reactants Product This compound Reactants->Product [3+2] Cycloaddition (CuAAC) Catalyst Cu(I) Catalyst (e.g., from CuSO4/ Sodium Ascorbate) Catalyst->Reactants

Caption: Synthesis pathway for this compound via CuAAC.

Side_Reactions cluster_azide Azide Side Reaction cluster_alkyne Alkyne Side Reactions Azide Starting Azide Amine Amine Byproduct Azide->Amine Reduction (excess NaAsc) EthylPropiolate Ethyl Propiolate Homocoupling Diyne Byproduct (Glaser Coupling) EthylPropiolate->Homocoupling Oxidative Coupling (O2, Cu catalyst) Regioisomer 1,5-Regioisomer EthylPropiolate->Regioisomer Thermal Cycloaddition (No Catalyst) Troubleshooting_Workflow Start Low Yield or Impure Product CheckCatalyst Check Catalyst System: - Inert atmosphere? - Fresh reducing agent? - Ligand used? Start->CheckCatalyst CheckReagents Check Reagents: - Purity of starting materials? - Reagents degraded? Start->CheckReagents CheckConditions Check Reaction Conditions: - Correct solvent? - Sufficient reaction time? Start->CheckConditions ImpurityID Identify Impurities (TLC, LC-MS, NMR) CheckCatalyst->ImpurityID CheckReagents->ImpurityID CheckConditions->ImpurityID Glaser Glaser Coupling Product? ImpurityID->Glaser Amine Amine Byproduct? Glaser->Amine No SolutionGlaser Improve Degassing and Inert Atmosphere Glaser->SolutionGlaser Yes Regioisomer Regioisomer Present? Amine->Regioisomer No SolutionAmine Reduce Concentration of Sodium Ascorbate Amine->SolutionAmine Yes SolutionRegioisomer Ensure Copper Catalyst is Active Regioisomer->SolutionRegioisomer Yes

References

Validation & Comparative

A Comparative Guide to the Characterization of Ethyl 1H-1,2,3-Triazole-4-Carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic and Spectrometric Techniques

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. Ethyl 1H-1,2,3-triazole-4-carboxylate, a key building block in the synthesis of various biologically active compounds, and its analogs, such as mthis compound and tert-butyl 1H-1,2,3-triazole-4-carboxylate, require precise analytical methodologies to confirm their structure and purity. This guide provides a comparative overview of the essential characterization techniques for these triazole-based esters, supported by experimental data and detailed protocols to aid in their unambiguous identification.

Spectroscopic and Spectrometric Data Comparison

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound and its methyl and tert-butyl ester analogs. This comparative data is essential for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameTriazole-H (C5-H)Ester Alkyl GroupSolvent
This compound~8.90 (s, 1H)~4.28 (q, J = 7 Hz, 2H, OCH₂), ~1.27 (t, J = 7 Hz, 3H, CH₃)DMSO-d₆
Mthis compound~8.65 (s, 1H)~3.85 (s, 3H, OCH₃)CDCl₃
tert-Butyl 1H-1,2,3-triazole-4-carboxylate~8.17 (s, 1H)~1.60 (s, 9H, C(CH₃)₃)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameC=OTriazole C4Triazole C5Ester Alkyl GroupSolvent
This compound~160.8~139.5~129.7~61.1 (OCH₂), ~14.7 (CH₃)DMSO-d₆
Mthis compound~162.0~139.0~128.0~52.0 (OCH₃)CDCl₃
tert-Butyl 1H-1,2,3-triazole-4-carboxylate~160.5~140.2~127.8~82.5 (C(CH₃)₃), ~28.2 (C(CH₃)₃)CDCl₃

Table 3: Mass Spectrometry Data (m/z)

Compound NameMolecular Ion [M]⁺Key Fragment IonsIonization Method
This compound141.05113 ([M-C₂H₄]⁺), 96 ([M-OC₂H₅]⁺), 69 ([C₃H₃N₂]⁺)ESI, EI
Mthis compound127.0496 ([M-OCH₃]⁺), 69 ([C₃H₃N₂]⁺)ESI, EI
tert-Butyl 1H-1,2,3-triazole-4-carboxylate169.08113 ([M-C₄H₈]⁺), 57 ([C₄H₉]⁺)ESI, EI

Table 4: Infrared (IR) Spectroscopy Data (Wavenumber, cm⁻¹)

Compound NameC=O StretchC-H (Aromatic/Triazole) StretchN-H/O-H Stretch (Broad)C-O Stretch
This compound~1720-1740~3140~3200-3400~1250, 1030
Mthis compound~1725-1745~3145~3200-3400~1260, 1020
tert-Butyl 1H-1,2,3-triazole-4-carboxylate~1715-1735~3135~3200-3400~1270, 1160

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the triazole ester in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Reference: Residual solvent peak.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C processing Fourier Transform & Phase Correction acquire_1H->processing acquire_13C->processing analysis Integrate Peaks & Assign Chemical Shifts processing->analysis Structural Elucidation Structural Elucidation analysis->Structural Elucidation

NMR Spectroscopy Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation:

  • For ESI-MS, prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Capillary Voltage: 3-5 kV.

  • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature of 200-350 °C.

  • Mass Range: Scan a range appropriate to the expected molecular weight (e.g., m/z 50-500).

Data Acquisition (EI-MS):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan a range appropriate to the expected molecular weight and fragments (e.g., m/z 40-500).

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization & Mass Analysis cluster_data_interpretation Data Interpretation prepare Prepare Dilute Solution (ESI) or Load Sample (EI) infuse Infuse or Inject into Mass Spectrometer prepare->infuse ionize Ionize Sample (ESI or EI) infuse->ionize analyze Separate Ions by m/z Ratio ionize->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Identify Molecular Ion & Analyze Fragmentation spectrum->interpret Structural Confirmation Structural Confirmation interpret->Structural Confirmation

Mass Spectrometry Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample holder (or clean ATR crystal) must be collected before running the sample.

IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_acquisition_ir Data Acquisition cluster_analysis_ir Data Analysis prep_method Prepare Sample (Neat, KBr, or ATR) background Collect Background Spectrum prep_method->background sample_scan Collect Sample Spectrum background->sample_scan spectrum_gen Generate IR Spectrum sample_scan->spectrum_gen peak_analysis Identify Characteristic Absorption Bands spectrum_gen->peak_analysis Functional Group\nIdentification Functional Group Identification peak_analysis->Functional Group\nIdentification

Infrared Spectroscopy Workflow

This comprehensive guide provides the necessary data and protocols for the accurate characterization of this compound and its common analogs. By following these standardized procedures, researchers can ensure the reliability and validity of their findings in the pursuit of new therapeutic agents.

A Comparative Guide: CuAAC vs. RuAAC for the Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route that is both efficient and highly selective is paramount. The synthesis of 1,2,3-triazoles, a scaffold of significant interest in medicinal chemistry and materials science, is often achieved through azide-alkyne cycloaddition reactions. This guide provides a detailed comparison of two prominent catalytic systems for this transformation: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), with a focus on the synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate and its regioisomer.

The primary distinction between these two powerful "click chemistry" methods lies in their regioselectivity.[1][2] The copper(I)-catalyzed reaction is renowned for its exclusive production of 1,4-disubstituted 1,2,3-triazoles.[2] In contrast, ruthenium catalysis, typically employing complexes like pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]), directs the cycloaddition to yield the 1,5-disubstituted regioisomer.[2][3] This complementary regioselectivity is a critical consideration in drug design and development, where the spatial arrangement of substituents on the triazole ring can significantly impact biological activity.

Furthermore, the substrate scope of RuAAC extends to internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles, a transformation not readily achieved with CuAAC which is generally limited to terminal alkynes.[2][3] However, CuAAC reactions are often favored for their mild reaction conditions, frequently proceeding at room temperature in aqueous or organic solvents, whereas RuAAC reactions may necessitate elevated temperatures.[4][5]

Quantitative Data Comparison

To illustrate the practical differences between CuAAC and RuAAC for the synthesis of a substituted ethyl 1H-1,2,3-triazole-carboxylate, the following table summarizes key experimental data from the literature for the reaction of benzyl azide with ethyl propiolate (for CuAAC) and a close analogue, ethyl phenylpropiolate (for RuAAC).

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Product Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylateEthyl 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate
Regioisomer 1,4-disubstituted1,5-disubstituted
Yield 95%[1]85%[4]
Catalyst Copper/CarbonCp*RuCl(PPh₃)₂
Catalyst Loading Not specified10 mol %[4]
Solvent Water[1]Benzene[4]
Temperature Not specified (likely room temperature)80 °C (reflux)[4]
Reaction Time Not specifiedNot specified

Experimental Protocols

Copper-Catalyzed Synthesis of Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

A representative protocol for the CuAAC synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is as follows:

To a suitable reaction vessel are added benzyl azide (1.0 mmol, 1.0 equiv) and ethyl propiolate (1.0 mmol, 1.0 equiv). Water is added as the solvent. A copper/carbon catalyst is then introduced to the mixture. The reaction is stirred at room temperature and monitored by an appropriate method (e.g., TLC or LC-MS) until completion. Upon completion, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction with an organic solvent. The organic layer is then dried and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel yields the pure ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. A reported yield for this transformation is 95%.[1]

Ruthenium-Catalyzed Synthesis of Ethyl 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate

A general procedure for the RuAAC synthesis of a 1,5-disubstituted triazole, exemplified by the reaction of benzyl azide with ethyl phenylpropiolate, is described below:

In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), benzyl azide (0.50 mmol, 1.0 equiv), ethyl phenylpropiolate (0.95 mmol, 1.9 equiv), and Cp*RuCl(PPh₃)₂ (0.05 mmol, 0.1 equiv) are dissolved in anhydrous benzene (2.5 mL).[4] The reaction mixture is heated to reflux at 80 °C and the progress of the reaction is monitored by TLC.[4] Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to give the desired ethyl 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate.[4] An isolated yield of 85% has been reported for this product.[4]

Visualizing the Synthetic Pathways and Comparison

To further clarify the workflows and the key distinctions between the two catalytic systems, the following diagrams have been generated.

CuAAC_vs_RuAAC_Workflow cluster_c CuAAC Synthesis cluster_r RuAAC Synthesis c_start Benzyl Azide + Ethyl Propiolate c_reac Reaction in Water (Room Temperature) c_start->c_reac c_cat Cu(I) Catalyst (e.g., Copper/Carbon) c_cat->c_reac c_prod Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (1,4-isomer) c_reac->c_prod r_start Benzyl Azide + Ethyl Phenylpropiolate r_reac Reaction in Benzene (80 °C) r_start->r_reac r_cat Ru(II) Catalyst (e.g., Cp*RuCl(PPh3)2) r_cat->r_reac r_prod Ethyl 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate (1,5-isomer) r_reac->r_prod

Caption: Workflow for CuAAC and RuAAC Synthesis.

Comparison_CuAAC_RuAAC cluster_comp Comparison of CuAAC and RuAAC cluster_c CuAAC cluster_r RuAAC comp_start Azide-Alkyne Cycloaddition c_cat Catalyst: Cu(I) r_cat Catalyst: Ru(II) c_regio Regioselectivity: 1,4-isomer c_alkyne Alkyne Scope: Terminal c_cond Conditions: Mild (often RT) r_regio Regioselectivity: 1,5-isomer r_alkyne Alkyne Scope: Terminal & Internal r_cond Conditions: Often requires heating

Caption: Key Differences between CuAAC and RuAAC.

References

A Comparative Study of Ethyl vs. Other Esters of 1H-1,2,3-Triazole-4-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ethyl ester of 1H-1,2,3-triazole-4-carboxylic acid with its methyl, propyl, and butyl counterparts. This document summarizes key physicochemical properties, outlines detailed experimental protocols for their synthesis, and discusses their potential biological activities based on available data, highlighting the structure-activity relationship within this class of compounds.

The 1,2,3-triazole core is a significant scaffold in medicinal chemistry, known for its broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The functionalization of this core, particularly at the 4-position with a carboxylic acid ester, allows for the modulation of the compound's physicochemical and biological characteristics. This guide focuses on a comparative analysis of simple alkyl esters—specifically ethyl, methyl, propyl, and butyl esters—of 1H-1,2,3-triazole-4-carboxylic acid to aid in the selection and design of novel therapeutic agents.

Physicochemical Properties

Table 1: Physicochemical Properties of Methyl and Ethyl 1H-1,2,3-Triazole-4-Carboxylate

PropertyMthis compoundThis compound
Molecular Formula C₄H₅N₃O₂[2]C₅H₇N₃O₂[3]
Molecular Weight 127.10 g/mol [2]141.13 g/mol
Boiling Point Not available284.7°C at 760 mmHg[3]
Density Not available1.299 g/cm³[3]
Solubility Good solubility in polar solvents like acetone and dimethyl sulfoxide.[4]Not specified
InChI Key FZXQUCUWEZQIHL-UHFFFAOYSA-N[2]BMGCDMZWMQQHMI-UHFFFAOYSA-N[3]

Experimental Protocols

The synthesis of alkyl esters of 1H-1,2,3-triazole-4-carboxylic acid can be achieved through two primary methods: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," followed by esterification, or by direct esterification of the commercially available 1H-1,2,3-triazole-4-carboxylic acid.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target esters.

G cluster_0 Method 1: Click Chemistry Route cluster_1 Method 2: Esterification Route start1 Alkyne Ester (e.g., Ethyl Propiolate) triazole_ester Substituted 1H-1,2,3-Triazole-4-Carboxylate Ester start1->triazole_ester 1,3-Dipolar Cycloaddition azide Organic Azide (e.g., Benzyl Azide) azide->triazole_ester cu_cat Cu(I) Catalyst (e.g., CuI) cu_cat->triazole_ester solvent1 Solvent (e.g., t-BuOH/H₂O) solvent1->triazole_ester start2 1H-1,2,3-Triazole-4-Carboxylic Acid target_ester Target Alkyl 1H-1,2,3-Triazole-4-Carboxylate start2->target_ester Fischer Esterification alcohol Alcohol (Methanol, Ethanol, Propanol, or Butanol) alcohol->target_ester acid_cat Acid Catalyst (e.g., H₂SO₄) acid_cat->target_ester solvent2 Solvent (Excess Alcohol) solvent2->target_ester

Caption: Generalized synthetic workflows for 1H-1,2,3-triazole-4-carboxylate esters.

Detailed Methodologies

Method 1: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method allows for the synthesis of N-substituted triazole esters.

  • Materials: Substituted organic azide, corresponding propiolate ester (e.g., ethyl propiolate), copper(I) iodide (CuI), and a suitable solvent system (e.g., t-butanol/water).

  • Procedure:

    • Dissolve the organic azide (1.0 eq) and the propiolate ester (1.1 eq) in the chosen solvent system.

    • Add the copper(I) iodide catalyst (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 1H-1,2,3-triazole-4-carboxylate ester.

Method 2: Fischer Esterification of 1H-1,2,3-Triazole-4-Carboxylic Acid

This is a direct method to synthesize the target esters from the parent carboxylic acid.

  • Materials: 1H-1,2,3-triazole-4-carboxylic acid, the corresponding alcohol (methanol, ethanol, propanol, or butanol), and a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure:

    • Suspend 1H-1,2,3-triazole-4-carboxylic acid (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Remove the excess alcohol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

    • Purify the product by recrystallization or column chromatography.

Biological Activity: A Comparative Overview

While direct comparative studies of the biological activities of simple alkyl esters of 1H-1,2,3-triazole-4-carboxylic acid are limited, the broader class of 1,2,3-triazole derivatives has demonstrated significant potential in various therapeutic areas. The nature of the ester group can influence the compound's lipophilicity and, consequently, its ability to penetrate cell membranes, which in turn affects its biological activity.

Table 2: Summary of Potential Biological Activities and Structure-Activity Relationship (SAR) Insights

Biological ActivityGeneral Findings for 1,2,3-Triazole DerivativesPutative Role of the Ester Group
Anticancer 1,2,3-triazole derivatives have shown activity against various cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest.[1][2][5] The substituents on the triazole ring play a crucial role in determining the potency and selectivity.[2]The alkyl chain length of the ester can modulate the compound's lipophilicity, potentially influencing its uptake by cancer cells and interaction with intracellular targets. A longer alkyl chain may enhance membrane permeability.
Antifungal Triazole-based drugs are well-established antifungal agents that primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.[3][6][7][8]The ester moiety could influence the compound's ability to reach and interact with the fungal enzyme. The optimal alkyl chain length would likely balance solubility and membrane transport.
Antimicrobial Various 1,2,3-triazole derivatives have exhibited antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[9][10] The overall molecular structure, including the nature of substituents, dictates the spectrum and potency of activity.Similar to other activities, the ester group's size and lipophilicity could impact the compound's effectiveness against different bacterial strains by affecting its passage through the bacterial cell wall and membrane.
Signaling Pathways

The biological effects of triazole derivatives are often mediated through their interaction with specific signaling pathways.

Antifungal Mechanism of Action:

As depicted in the diagram below, triazole antifungal agents typically function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Triazole Triazole Antifungal Agent Triazole->Enzyme Inhibition

Caption: Inhibition of ergosterol biosynthesis by triazole antifungal agents.

Potential Anticancer Mechanism of Action:

Certain 1,2,3-triazole derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds to Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Triazole_Inhibitor 1,2,3-Triazole Derivative Triazole_Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by 1,2,3-triazole derivatives.

Conclusion

The ethyl ester of 1H-1,2,3-triazole-4-carboxylic acid and its methyl, propyl, and butyl analogues represent a promising class of compounds for further investigation in drug discovery. While direct comparative data on their biological performance is currently limited, this guide provides a foundational understanding of their synthesis and potential activities based on the broader family of 1,2,3-triazole derivatives. The variation in the alkyl ester chain offers a straightforward strategy for modulating the physicochemical properties of the molecule, which is a key consideration in optimizing pharmacokinetic and pharmacodynamic profiles. Further experimental studies are warranted to fully elucidate the comparative efficacy and structure-activity relationships of these simple esters in various therapeutic contexts.

References

Unambiguous Structure Elucidation of Ethyl 1H-1,2,3-Triazole-4-carboxylate: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is paramount for understanding structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property. The synthesis of substituted 1,2,3-triazoles can often yield a mixture of regioisomers, making unambiguous structural confirmation a critical step. While a suite of analytical techniques is typically employed, single-crystal X-ray crystallography stands as the gold standard, providing unequivocal evidence of a molecule's three-dimensional structure.

This guide offers a comparative overview of X-ray crystallography against other common analytical methods for the structural validation of ethyl 1H-1,2,3-triazole-4-carboxylate and its derivatives. It presents key experimental data to highlight the strengths of each technique and provides a detailed experimental protocol for definitive structure determination via X-ray crystallography.

The Decisive Power of X-ray Crystallography

X-ray crystallography provides an unparalleled level of structural detail by mapping the electron density within a single crystal. This technique yields a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms. This information is invaluable for:

  • Absolute Structure Confirmation: Unambiguously determining the connectivity of atoms and the substitution pattern on the triazole ring, thereby distinguishing between isomers such as this compound and ethyl 1H-1,2,3-triazole-5-carboxylate.

  • Conformational Analysis: Defining the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Elucidating crystal packing and hydrogen bonding networks, which can influence a compound's physical properties like solubility and melting point.

While other spectroscopic methods are essential for initial characterization and for studying molecules in solution, they do not provide the same definitive structural proof as X-ray crystallography.

Comparative Analysis of Structural Elucidation Techniques

The validation of the structure of this compound and the differentiation from its isomers, such as the 5-carboxylate and the 2H-4-carboxylate regioisomers, relies on a combination of analytical techniques. Below is a comparison of the data each method provides.

Table 1: Comparison of Analytical Techniques for the Structural Elucidation of Ethyl 1,2,3-Triazole-4-carboxylate Isomers

Analytical TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous determination of molecular structure and stereochemistry.Requires a suitable single crystal, which can be challenging to grow. Provides solid-state structure which may differ from solution conformation.
¹H NMR Spectroscopy Information about the chemical environment and connectivity of protons.Distinguishes between isomers based on the chemical shift of the triazole proton and coupling patterns.Can be complex to interpret for non-specialists. May not definitively distinguish all isomers without advanced 2D NMR techniques.
¹³C NMR Spectroscopy Information about the chemical environment of carbon atoms.Provides complementary data to ¹H NMR for structural confirmation.Less sensitive than ¹H NMR. May not resolve all carbon signals in complex molecules.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments.Confirms the molecular weight of the compound.Does not distinguish between isomers as they have the same molecular weight.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Confirms the presence of key functional groups like C=O (ester) and N-H/C-H bonds.Provides limited information about the overall molecular structure and connectivity.

Supporting Experimental Data

Table 2: Selected Crystallographic Data for Derivatives of this compound

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)R-factorReference
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylateMonoclinicCc23.7940(11)5.3470(3)8.9367(5)96.216(4)0.0332[1]
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylateMonoclinicP2₁/c13.5309(3)7.3014(2)12.6058(3)99.574(1)0.040[2]

Table 3: Spectroscopic Data for this compound and a Derivative

TechniqueThis compoundEthyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate[1]
¹H NMR (DMSO-d₆, δ ppm) ~8.90 (s, 1H, triazole-H), 4.28 (q, 2H, CH₂), 1.27 (t, 3H, CH₃)10.26 (s, 1H, CHO), 8.81 (s, 1H, Py-H), 8.78 (d, 1H, Py-H), 8.09 (d, 1H, Py-H), 7.65 (dd, 1H, Py-H), 4.43 (q, 2H, CH₂), 1.34 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~160.8, 139.5, 129.7, 61.1, 14.7180.7 (CHO), 160.1 (COO), 151.8, 146.7, 141.8, 136.0, 134.2, 133.4, 124.5, 62.4 (CH₂), 14.5 (CH₃)
MS (m/z) 141.05 (M⁺)247 (M+H)⁺
IR (cm⁻¹) ~3140 (N-H), ~1720 (C=O), ~1240 (C-O)Not reported

Note: Spectroscopic data for the parent compound is predicted or taken from similar known compounds for illustrative purposes.

Experimental Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for structure confirmation by X-ray crystallography and the logical relationship between different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth Pure Compound data_collection Data Collection (Diffractometer) crystal_growth->data_collection Single Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement validation Validation and CIF File Generation refinement->validation final_structure final_structure validation->final_structure Unambiguous 3D Structure

Workflow for structure validation via X-ray crystallography.

logical_relationship cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis (Initial Characterization) cluster_crystallography Crystallographic Analysis (Definitive Confirmation) compound Synthesized Product (Potential Isomer Mixture) nmr NMR (¹H, ¹³C) - Connectivity - Isomer Ratio compound->nmr Initial Analysis ms Mass Spectrometry - Molecular Weight compound->ms Initial Analysis ir IR Spectroscopy - Functional Groups compound->ir Initial Analysis xray Single-Crystal X-ray Crystallography compound->xray Definitive Analysis proposed_structure proposed_structure nmr->proposed_structure Proposed Structure(s) ms->proposed_structure Proposed Structure(s) ir->proposed_structure Proposed Structure(s) confirmed_structure confirmed_structure xray->confirmed_structure Confirmed 3D Structure proposed_structure->xray Requires Confirmation

Information flow for structural elucidation.

Experimental Protocol: Single-Crystal X-ray Crystallography

The definitive structural confirmation of this compound or its derivatives by X-ray crystallography involves a systematic multi-step process.

  • Crystal Growth:

    • A high-purity sample of the compound is required.

    • Slow evaporation is a common method for small molecules. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial. Over several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.

    • Vapor diffusion is another effective technique. A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing and Structure Solution:

    • The collected diffraction intensities are processed to correct for experimental factors.

    • The unit cell parameters and the space group of the crystal are determined from the diffraction pattern.

    • The "phase problem" is solved using computational methods like 'direct methods' to generate an initial electron density map. This map provides a preliminary model of the atomic arrangement.

  • Structure Refinement and Validation:

    • The initial atomic model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically placed in calculated positions.

    • The final refined structure is validated using various crystallographic metrics, and the results are reported in a standard format, such as a Crystallographic Information File (CIF).

Conclusion

For the unambiguous structural validation of this compound and its derivatives, single-crystal X-ray crystallography is the most powerful and reliable method, providing an unequivocal three-dimensional model of the molecule. While spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable for initial characterization and for providing complementary information, X-ray crystallography remains the gold standard for definitively determining the substitution pattern and overall structure, which is a critical requirement in medicinal chemistry and drug development. The integration of these techniques provides a complete picture of a new chemical entity, ensuring a solid foundation for further research and development.

References

A Comparative Guide to the Biological Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the performance of various triazole derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in identifying promising candidates for further investigation and in designing novel compounds with enhanced therapeutic potential.

Antifungal Activity of Novel Triazole Derivatives

A significant area of research for triazole derivatives is in the development of new antifungal agents, particularly in response to the rise of drug-resistant fungal strains.[1] Many clinically used antifungal drugs, such as fluconazole and itraconazole, are based on a triazole nucleus.[2] The primary mechanism of action for many antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3]

Recent studies have focused on synthesizing novel triazole derivatives with improved potency and a broader spectrum of activity compared to existing drugs.

Comparative Antifungal Susceptibility Data

The following table summarizes the in vitro antifungal activity of a series of novel 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(piperazin-1-yl)propan-2-ol derivatives against various pathogenic fungi. The data is presented as the minimum inhibitory concentration (MIC) required to inhibit 80% of fungal growth (MIC80) in μg/mL.

CompoundC. albicans 14053C. albicans 20352C. parapsilosisC. neoformansC. glabrataA. fumigatusT. rubrumM. gypseum
1d 0.250.510.5>64>6411
1i 0.250.521>64>6422
1j 0.5122>64>640.50.25
1k 1242>64>6410.25
1l 0.5121>64>640.50.25
1r 1242>64>6410.25
Fluconazole (FCZ) 121416>643232
Itraconazole (ICZ) 0.510.250.25110.250.5
Voriconazole (VCZ) 0.250.50.1250.1250.50.50.250.25

Data sourced from a study on novel triazole compounds containing a piperazine moiety.[1]

As the data indicates, several of the synthesized compounds exhibit potent antifungal activity. For instance, compounds 1d and 1i showed four times lower MIC80 values against C. albicans 14053 than fluconazole.[1] Furthermore, compounds 1j , 1k , 1l , and 1r demonstrated significantly greater activity against M. gypseum than fluconazole, with MIC80 values 128 times lower.[1]

Anticancer Activity of Triazole Derivatives

Triazole derivatives have also been extensively investigated for their anticancer properties.[4] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization and the modulation of various signaling pathways involved in cell proliferation and survival.[5][6]

Comparative Cytotoxicity Data

The table below presents the in vitro cytotoxic activity (IC50 in µM) of a series of 1,2,3-triazole derivatives against several human cancer cell lines.

CompoundHT-1080 (Fibrosarcoma)A-549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)MDA-MB-231 (Breast Adenocarcinoma)
5 18.3225.1422.8720.19
7 25.7131.6529.4326.88
8 (phosphonate derivative) 15.1321.2518.0616.32
Doxorubicin 1.251.891.561.42

Data is from a study on the anticancer activity of functional 1,2,3-triazole derivatives.[7]

The results show that while the tested compounds exhibit moderate antiproliferative activity, the phosphonate derivative (8 ) was the most potent among the series against all four cancer cell lines.[7] Further investigation into its mode of action revealed that it induces cell cycle arrest at the G0/G1 phase and causes an increase in the mitochondrial membrane potential in HT-1080 cells.[7]

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro antifungal activity of the triazole derivatives is commonly determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][3]

G prep Prepare stock solutions of triazole compounds in DMSO serial_dil Perform serial dilutions in 96-well plates with growth medium prep->serial_dil inoculate Inoculate wells with a standardized fungal suspension serial_dil->inoculate incubate Incubate plates at 35°C for 24-72 hours inoculate->incubate read_mic Determine MIC80 by measuring 80% growth inhibition visually or spectrophotometrically incubate->read_mic

Experimental workflow for antifungal susceptibility testing.

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the triazole derivatives against cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

G seed_cells Seed cancer cells in 96-well plates and allow to adhere treat_cells Treat cells with varying concentrations of triazole compounds seed_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well and incubate incubate_cells->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_abs Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure_abs calc_ic50 Calculate IC50 values from dose-response curves measure_abs->calc_ic50

Workflow of the MTT assay for cytotoxicity.

Signaling Pathways

Inhibition of Fungal Ergosterol Biosynthesis

A key mechanism of action for many antifungal triazoles is the disruption of the ergosterol biosynthesis pathway.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 catalyzed by ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane triazole Triazole Derivative triazole->cyp51 inhibits cyp51->ergosterol

Inhibition of CYP51 by triazole derivatives.

This guide highlights the significant potential of triazole derivatives as a source of new therapeutic agents. The presented data and methodologies offer a foundation for researchers to build upon in the quest for more effective and safer drugs.

References

A Comparative Guide to the Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 1H-1,2,3-triazole-4-carboxylate, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed cost-effectiveness analysis of the most common methods: the thermal Huisgen cycloaddition, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

The choice of synthetic route can significantly impact the overall cost, time, and resource allocation of a research and development project. This analysis considers factors such as the cost of starting materials and catalysts, reaction yields, reaction times, and purification requirements to provide a comprehensive comparison.

At a Glance: Comparison of Synthetic Routes

FeatureThermal Huisgen CycloadditionCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Regioselectivity Poor (mixture of 1,4 and 1,5-isomers)Excellent (1,4-isomer)Excellent (1,5-isomer)
Reaction Conditions High temperature (often >100°C)Mild (room temperature to moderate heating)Mild (room temperature to moderate heating)
Reaction Time Long (hours to days)Short (minutes to hours)Moderate (hours)
Catalyst Cost NoneLowHigh
Yield Variable, often moderateHigh to excellentHigh to excellent
Purification Difficult (separation of isomers)Generally straightforwardGenerally straightforward
Cost-Effectiveness Low (due to low yield and difficult purification)High Moderate (limited by catalyst cost)

In-Depth Analysis of Synthetic Pathways

The synthesis of this compound fundamentally relies on the cycloaddition of an azide source with ethyl propiolate. The three primary methods differ in their use of catalysts and resulting regioselectivity.

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Products Ethyl Propiolate Ethyl Propiolate Thermal Huisgen Thermal Huisgen Ethyl Propiolate->Thermal Huisgen CuAAC CuAAC Ethyl Propiolate->CuAAC RuAAC RuAAC Ethyl Propiolate->RuAAC Azide Source Azide Source Azide Source->Thermal Huisgen Azide Source->CuAAC Azide Source->RuAAC Mixture Mixture of 1,4 and 1,5-isomers Thermal Huisgen->Mixture Heat Ethyl 1,4-isomer This compound (1,4-isomer) CuAAC->Ethyl 1,4-isomer Cu(I) catalyst Ethyl 1,5-isomer Ethyl 1H-1,2,3-triazole-5-carboxylate (1,5-isomer) RuAAC->Ethyl 1,5-isomer Ru(II) catalyst

Figure 1. Overview of synthetic routes to this compound.

Thermal Huisgen 1,3-Dipolar Cycloaddition

The classical Huisgen cycloaddition involves the direct reaction of an azide with an alkyne at elevated temperatures.[1] While it does not require a catalyst, this method suffers from a significant drawback: a lack of regioselectivity, leading to a mixture of 1,4- and 1,5-disubstituted triazoles.[1][2] The separation of these isomers can be challenging and often results in lower overall yields of the desired product, making this route less cost-effective for large-scale synthesis.

Experimental Protocol (General): A mixture of ethyl propiolate and an azide (e.g., benzyl azide) in a suitable solvent (e.g., toluene, xylene) is heated at reflux for an extended period (typically 18 hours or more).[1] The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the resulting crude product requires purification by column chromatography to separate the regioisomers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2] This method utilizes a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, to achieve high yields under mild reaction conditions and in short reaction times.[2][3] The high regioselectivity eliminates the need for tedious isomer separation, significantly improving the overall efficiency and cost-effectiveness.

Experimental Protocol (for Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate): To a solution of benzyl azide (1.0 mmol) and ethyl propiolate (1.0 mmol) in a mixture of water and a suitable organic solvent (e.g., t-BuOH, THF, or DMSO), a freshly prepared solution of copper(II) sulfate pentahydrate (1-5 mol%) and sodium ascorbate (5-10 mol%) in water is added. The reaction mixture is stirred at room temperature for 1-4 hours. The product can be isolated by extraction and purified by recrystallization or column chromatography, often yielding the pure 1,4-isomer in high yields (e.g., 95%).[4]

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC provides a complementary method to the CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole with high regioselectivity.[5][6] This reaction is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl(COD)]. While the RuAAC is highly efficient and tolerates a wide range of functional groups, the high cost of ruthenium catalysts is a major consideration for its cost-effectiveness, particularly for large-scale production.[5][6]

Experimental Protocol (General): A solution of an azide (e.g., benzyl azide) and ethyl propiolate in a solvent such as THF or toluene is treated with a catalytic amount of a ruthenium(II) complex (e.g., [Cp*RuCl(COD)], 1-5 mol%). The reaction is typically stirred at room temperature for several hours. After completion, the product is isolated and purified using standard techniques like column chromatography.

Cost-Effectiveness Data

The following table summarizes the estimated costs of starting materials and catalysts. Prices are based on commercially available research-grade chemicals and may vary depending on the supplier and quantity.

ReagentPurityPrice (USD/g)
Ethyl propiolate98%~12.20[7]
Sodium Azide99.5%~0.14
Copper(II) Sulfate PentahydrateLab Grade~0.08
Copper(I) Iodide98%~0.61
[Cp*RuCl(COD)]97%~489.60

Cost Analysis Breakdown:

  • Thermal Huisgen Cycloaddition: The primary costs are associated with the starting materials and the solvent. The lengthy reaction times and the need for extensive purification to separate isomers significantly increase labor and solvent costs, making it the least cost-effective option despite the absence of a catalyst.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method offers an excellent balance of low-cost starting materials and catalyst with high efficiency. The use of inexpensive copper salts, coupled with high yields and straightforward purification, makes CuAAC the most cost-effective route for the synthesis of the 1,4-isomer of this compound.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): While this route provides access to the 1,5-isomer with high efficiency, the extremely high cost of the ruthenium catalyst is a major barrier to its widespread use in large-scale synthesis. For small-scale research purposes where the 1,5-isomer is specifically required, the cost may be justifiable.

Conclusion and Recommendations

For the cost-effective synthesis of This compound (the 1,4-isomer) , the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the unequivocally recommended method. Its use of inexpensive and readily available catalysts, mild reaction conditions, short reaction times, high yields, and excellent regioselectivity make it superior to the thermal Huisgen cycloaddition and the more expensive Ruthenium-catalyzed route.

For research applications requiring the 1,5-isomer , the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the most effective method, despite its higher cost. The thermal Huisgen cycloaddition is generally not recommended due to its lack of regioselectivity and the associated purification challenges, which ultimately lead to higher overall costs and lower efficiency.

This guide provides a framework for researchers to make informed decisions when selecting a synthetic route for this compound and its derivatives, balancing the critical factors of cost, time, and desired isomeric purity.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Benchmarking Ethyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and overall performance of complex biomolecules such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. Among the diverse array of available linker technologies, those forming 1,2,3-triazole linkages through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," have garnered significant attention for their exceptional stability and bioorthogonality. This guide provides an objective comparison of ethyl 1H-1,2,3-triazole-4-carboxylate, a key building block for forming such triazole linkers, against other widely used alternatives, namely maleimide and N-hydroxysuccinimide (NHS) ester-based linkers.

The 1,2,3-triazole ring, formed via CuAAC, is renowned for its remarkable stability under a wide range of physiological and chemical conditions.[1] It is generally resistant to hydrolysis, enzymatic degradation, and redox conditions, making it a superior choice for applications demanding long-term stability in biological environments.[1] This robustness is a key advantage over some other common linkages which may be prone to cleavage.

Quantitative Performance Comparison

The selection of a linker is often a trade-off between reaction kinetics, specificity, and the stability of the final conjugate. The following tables summarize key quantitative data for the conjugation chemistries discussed. It is important to note that specific performance can vary depending on the biomolecule, payload, and reaction conditions.

Table 1: Reaction Parameters and Efficiency

Linker ChemistryTarget Functional GroupTypical Reaction TimeTypical YieldOptimal pH
1,2,3-Triazole (from this compound via CuAAC) Alkyne or Azide1 - 4 hours> 90%4 - 11
Maleimide Thiol (e.g., Cysteine)1 - 2 hours> 85%6.5 - 7.5
NHS Ester Primary Amine (e.g., Lysine)1 - 4 hoursVariable (often lower and less specific)7.2 - 8.5

Table 2: Linkage Stability

Linkage TypeStability in PlasmaSusceptibility to CleavageNotes
1,2,3-Triazole Highly StableResistant to hydrolysis, enzymatic degradation, and reducing agents.[1]Considered one of the most stable bioorthogonal linkages.[1]
Thioether (from Maleimide) Moderately StableCan undergo retro-Michael addition in the presence of thiols (e.g., glutathione), leading to deconjugation.Stability can be enhanced with next-generation maleimides.
Amide (from NHS Ester) Highly StableGenerally stable but can be cleaved by specific proteases.A well-established and robust linkage.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an azide-modified biomolecule with an alkyne-functionalized payload, a reaction in which this compound can be a precursor to the triazole linker.

Materials:

  • Azide-modified biomolecule (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-functionalized payload

  • Copper(II) sulfate (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassed reaction buffer

Procedure:

  • In a reaction vessel, combine the azide-modified biomolecule and the alkyne-functionalized payload.

  • Add the copper-chelating ligand to the mixture.

  • Add the CuSO₄ solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • The reaction can be quenched by the addition of a chelating agent like EDTA.

  • Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a maleimide-functionalized molecule to a thiol-containing biomolecule.

Materials:

  • Thiol-containing biomolecule (e.g., protein with cysteine residues) in a degassed buffer (e.g., phosphate buffer, pH 6.5-7.5)

  • Maleimide-functionalized payload dissolved in a suitable solvent (e.g., DMSO or DMF)

  • Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • If necessary, treat the thiol-containing biomolecule with a reducing agent to cleave disulfide bonds and expose free thiols.

  • Remove the reducing agent using a desalting column.

  • Add the maleimide-functionalized payload to the biomolecule solution. A 10-20 fold molar excess of the maleimide reagent is typically used.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding an excess of a free thiol to react with any unreacted maleimide groups.

  • Purify the conjugate using size-exclusion chromatography.

Protocol 3: NHS Ester-Amine Conjugation

This protocol describes the labeling of a biomolecule containing primary amines with an NHS ester-functionalized molecule.

Materials:

  • Biomolecule with primary amines (e.g., antibody) in an amine-free buffer (e.g., phosphate buffer, pH 7.2-8.5)

  • NHS ester-functionalized payload dissolved in an anhydrous solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., Tris or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the biomolecule in the reaction buffer.

  • Immediately before use, dissolve the NHS ester-functionalized payload in the organic solvent.

  • Add the NHS ester solution to the biomolecule solution. A 5-20 fold molar excess is common.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Stop the reaction by adding a quenching buffer to consume unreacted NHS ester.

  • Purify the conjugate using size-exclusion chromatography.

Visualizing Key Concepts in Bioconjugation

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

General Workflow for Bioconjugate Synthesis and Characterization cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Biomolecule Biomolecule Conjugation Reaction Conjugation Reaction Biomolecule->Conjugation Reaction Linker-Payload Linker-Payload Linker-Payload->Conjugation Reaction Crude Conjugate Crude Conjugate Conjugation Reaction->Crude Conjugate Purification Purification Crude Conjugate->Purification Purified Conjugate Purified Conjugate Purification->Purified Conjugate Characterization Characterization Purified Conjugate->Characterization Final Bioconjugate Final Bioconjugate Characterization->Final Bioconjugate

Caption: A generalized experimental workflow for the synthesis, purification, and characterization of a bioconjugate.

Decision Tree for Linker Selection Start Start Available Functional Group? Available Functional Group? Start->Available Functional Group? Thiol (Cysteine) Thiol (Cysteine) Available Functional Group?->Thiol (Cysteine) Thiol Primary Amine (Lysine) Primary Amine (Lysine) Available Functional Group?->Primary Amine (Lysine) Amine Alkyne/Azide (Engineered) Alkyne/Azide (Engineered) Available Functional Group?->Alkyne/Azide (Engineered) Click Handle Consider Maleimide Consider Maleimide Thiol (Cysteine)->Consider Maleimide Consider NHS Ester Consider NHS Ester Primary Amine (Lysine)->Consider NHS Ester High Stability Required? High Stability Required? Alkyne/Azide (Engineered)->High Stability Required? High Stability Required?->Consider Maleimide No Consider Triazole (CuAAC) Consider Triazole (CuAAC) High Stability Required?->Consider Triazole (CuAAC) Yes Potential for Retro-Michael Addition Potential for Retro-Michael Addition Consider Maleimide->Potential for Retro-Michael Addition

Caption: A simplified decision tree to guide the selection of a suitable bioconjugation linker based on available functional groups and stability requirements.

Signaling Pathway of a HER2-Targeted ADC with a Triazole Linker ADC HER2-Targeted ADC (Triazole Linker) HER2 Receptor HER2 Receptor ADC->HER2 Receptor Binding Internalization Internalization HER2 Receptor->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Payload Release Payload Release Lysosome->Payload Release Proteolytic Degradation Apoptosis Apoptosis Payload Release->Apoptosis Induces Cell Death

Caption: A schematic representation of the mechanism of action for a HER2-targeted antibody-drug conjugate (ADC) utilizing a stable triazole linker.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates. This compound serves as a valuable precursor for the formation of 1,2,3-triazole linkages via CuAAC, which offer exceptional stability compared to many alternatives. While maleimide and NHS ester chemistries provide well-established and effective methods for bioconjugation to cysteine and lysine residues, respectively, the resulting linkages may have liabilities in terms of stability. The bioorthogonality and robustness of the triazole linkage make it an increasingly attractive option for the development of next-generation biotherapeutics where long-term stability in vivo is paramount. The choice of linker should be carefully considered based on the specific requirements of the application, including the nature of the biomolecule and payload, and the desired stability profile of the final conjugate.

References

A Comparative Guide to Confirming Cycloaddition Regiochemistry: NMR Spectroscopy vs. X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in organic synthesis and drug development, unambiguously determining the structure of a newly formed molecule is paramount. In cycloaddition reactions, where multiple regioisomers can be formed, confirming the precise arrangement of atoms is a critical step. This guide provides an objective comparison of two gold-standard analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography, complete with supporting data interpretation and experimental protocols.

At a Glance: NMR vs. X-ray Crystallography

The choice between NMR spectroscopy and X-ray crystallography often depends on the nature of the sample, the information required, and available resources. While both can provide definitive structural evidence, they operate on fundamentally different principles. NMR provides data on the connectivity and spatial proximity of atoms in a solution, whereas X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a solid, crystalline state.

FeatureNMR Spectroscopy (HMBC & NOESY)X-ray Crystallography
Sample State Solution (non-destructive)Solid (single, high-quality crystal required)
Primary Output Correlation maps showing through-bond and through-space atomic interactions.3D electron density map and atomic coordinates.
Key Information Atomic connectivity, relative stereochemistry, and dynamic solution-state conformation.Unambiguous 3D molecular structure, bond lengths, bond angles, and solid-state packing.
Main Challenge Spectral overlap in complex molecules; ambiguity in distinguishing 2- and 3-bond correlations (HMBC).Growing a high-quality single crystal suitable for diffraction.[1]
Conclusiveness Very high; provides definitive evidence of connectivity.Absolute; considered the definitive proof of structure.[1]

Technique 1: 2D NMR Spectroscopy

Two-dimensional NMR experiments are powerful, non-destructive techniques for elucidating molecular structure in solution. For confirming regiochemistry, the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly invaluable.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range correlations between protons and carbons that are separated by two or three chemical bonds.[2][3] By identifying these J-couplings, one can piece together the carbon skeleton of a molecule and definitively establish the connectivity between different fragments, thereby confirming the regiochemistry.[4]

Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment detects correlations between protons that are close to each other in space (typically < 5 Å), arising from the Nuclear Overhauser Effect (NOE).[5][6][7] While primarily used for determining stereochemistry, NOESY can provide compelling evidence for a specific regioisomer by showing spatial proximity between protons that would be distant in another isomer.[8]

Illustrative Example: Diels-Alder Reaction

Consider the Diels-Alder reaction between an unsymmetrical diene (1-methoxy-1,3-butadiene) and an unsymmetrical dienophile (methyl acrylate). Two possible regioisomers, the "ortho" and "meta" products, can be formed.

Diels-Alder Reaction Example

2D NMR can readily distinguish between these two products.

Data Presentation: Predicted Key NMR Correlations
Correlation Type "Ortho" Isomer (Observed) "Meta" Isomer (Predicted) Conclusion
Key HMBC H1 ↔ C3 : A strong correlation is observed between the proton at position 1 and the carbonyl carbon (C3), indicating a three-bond separation (H-C1-C2-C3).H1 ↔ C3 : No correlation expected, as these atoms are separated by four bonds.The presence of an H1-C3 correlation is definitive proof for the "ortho" isomer.
H4 ↔ C6 : Correlation observed between the proton at position 4 and the carbon at position 6, indicating a three-bond separation (H-C4-C5-C6).H6 ↔ C2 : A key correlation would be expected between the proton at position 6 and the carbon at position 2.Observing the H4-C6 correlation further supports the "ortho" structure.
Key NOESY H1 ↔ H2 : A strong spatial correlation is observed, confirming their proximity on the cyclohexene ring.H1 ↔ H6 : A spatial correlation would be expected between the protons at positions 1 and 6.While not the primary determinant for regiochemistry, NOESY data must be consistent with the proposed structure.
Experimental Protocols

HMBC Experimental Protocol:

  • Sample Preparation : Dissolve 5-10 mg of the purified cycloaddition product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup : Acquire standard ¹H and ¹³C spectra first. Tune and shim the spectrometer for optimal resolution.

  • HMBC Acquisition : Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf). Set the spectral widths to cover all proton and carbon signals. The long-range coupling delay is typically optimized for a J-coupling of 8 Hz, which is a good compromise for detecting both two- and three-bond correlations.[4]

  • Processing : Process the 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and calibrate the resulting spectrum.

NOESY Experimental Protocol:

  • Sample Preparation : Use the same sample as prepared for the HMBC experiment. Ensure the sample is thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Spectrometer Setup : Tune and shim the spectrometer.

  • NOESY Acquisition : Select a standard NOESY pulse sequence (e.g., noesygpph). A key parameter is the mixing time (d8), which allows for the transfer of magnetization. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[5]

  • Processing : Process the 2D data similarly to the HMBC spectrum. The resulting cross-peaks indicate protons that are spatially close.

Technique 2: Single-Crystal X-ray Crystallography

X-ray crystallography is the most definitive method for determining the atomic structure of a molecule.[9] It works by analyzing the diffraction pattern produced when a single crystal is irradiated with an X-ray beam. The resulting data allows for the calculation of a three-dimensional electron density map, from which the precise positions of all atoms can be determined.[10]

Principle

If a high-quality single crystal of the cycloaddition product can be grown, X-ray diffraction provides an unambiguous and highly detailed 3D structure.[1] This not only confirms the regiochemistry but also provides precise bond lengths, bond angles, and the absolute stereochemistry (if a heavy atom is present).

Data Presentation: Representative Crystallographic Data
ParameterValueSignificance for Regiochemistry
Chemical Formula C₉H₁₂O₃Confirms the elemental composition of the cycloadduct.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Bond Length C2-C3 1.51 ÅConfirms the single bond formed between the dienophile's C2 and the diene's C3, consistent with the "ortho" isomer.
Bond Length C1-C6 1.54 ÅConfirms the single bond formed between the dienophile's C1 and the diene's C6, consistent with the "ortho" isomer.
Experimental Protocol
  • Crystallization : The critical and often most challenging step is to grow a single, defect-free crystal.[11] A common method is the slow evaporation of a solvent from a saturated solution of the purified compound. Other techniques include vapor diffusion and slow cooling.

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer, cooled under a stream of liquid nitrogen to minimize thermal vibration, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction patterns are collected at hundreds of different orientations.[10]

  • Structure Solution and Refinement : The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined to best fit the experimental data, yielding the final, precise 3D structure.[10]

Mandatory Visualizations

Regiochemistry_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_outcome Confirmation Synthesis Cycloaddition Reaction Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 2D NMR Spectroscopy (HMBC, NOESY) Purification->NMR Xray X-ray Crystallography Purification->Xray if crystalizable Structure Regiochemistry Confirmed NMR->Structure Xray->Structure

Caption: General workflow for confirming cycloaddition regiochemistry.

HMBC_Logic cluster_ortho Ortho Isomer Hypothesis cluster_meta Meta Isomer Hypothesis Ortho_H1 Proton H1 Ortho_C3 Carbonyl C3 Ortho_H1->Ortho_C3 3-bond separation (H-C1-C2-C3) Observation HMBC shows H1 ↔ C3 correlation Ortho_C3->Observation predicts correlation Meta_H1 Proton H1 Meta_C3 Carbonyl C3 Meta_H1->Meta_C3 4-bond separation Meta_C3->Observation predicts NO correlation Conclusion Structure is Ortho Observation->Conclusion NOESY_Logic cluster_endo Endo Stereoisomer cluster_exo Exo Stereoisomer Endo_H_axial Axial Bridgehead H Endo_H_ester Ester Methine H Endo_H_axial->Endo_H_ester Close in Space (< 5 Å) Observation NOESY shows correlation between these protons Endo_H_ester->Observation predicts correlation Exo_H_axial Axial Bridgehead H Exo_H_ester Ester Methine H Exo_H_axial->Exo_H_ester Distant (> 5 Å) Exo_H_ester->Observation predicts NO correlation Conclusion Stereochemistry is Endo Observation->Conclusion

References

Safety Operating Guide

Proper Disposal of Ethyl 1H-1,2,3-triazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use, this document provides essential safety and logistical information for the proper disposal of ethyl 1H-1,2,3-triazole-4-carboxylate (CAS No. 40594-98-7). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound is a chemical intermediate used in pharmaceutical and chemical synthesis. While specific disposal protocols for this exact compound are not extensively detailed, the safety data sheets (SDS) for it and structurally similar triazole derivatives provide clear guidance on its classification as hazardous waste. The primary hazards associated with this compound include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1]. Therefore, it must be handled and disposed of with care, following all applicable local, state, and federal regulations.

Core Disposal Procedure: Hazardous Waste Incineration

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility[2][3]. Incineration at a permitted facility is the likely final disposal method[2].

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste[2].

    • Ensure the container is appropriate for storing chemical waste and is in good condition.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "40594-98-7".

    • Indicate the associated hazards (e.g., Irritant, Harmful).

  • Segregation and Storage:

    • Do not mix this waste with other waste streams[2].

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2][4].

    • Ensure waste containers are kept tightly closed[2][4].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with the accurate chemical name and any available safety data.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination[2].

  • Evacuate and Secure:

    • Immediately alert others in the vicinity and evacuate the immediate area[2].

    • Restrict access to the spill site[2].

  • Ventilate:

    • Ensure the area is well-ventilated to avoid the buildup of dust or vapors[2].

  • Containment and Cleanup:

    • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), a lab coat, and a NIOSH-approved respirator if dust is generated[2].

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner equipped with a HEPA filter should be used[2].

    • Place the collected material into a labeled hazardous waste container[2].

    • For liquid spills, use an inert absorbent material to contain the spill[2].

  • Decontamination:

    • Thoroughly clean the spill area with soap and water[2].

    • Collect all cleanup materials and place them in the hazardous waste container.

Quantitative Data Summary

No specific quantitative data, such as concentration limits for disposal, were available in the reviewed safety and disposal literature for this compound. The general guideline is to treat any amount of the pure substance or contaminated materials as hazardous waste.

ParameterValueSource
Purity (as supplied)95%[1]
Molecular Weight141.13 g/mol [1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have waste This compound? is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes collect_waste Collect waste in a clearly labeled, sealed, and suitable container. is_spill->collect_waste No spill_protocol->collect_waste separate_waste Do not mix with other waste streams. collect_waste->separate_waste store_waste Store in a cool, dry, well-ventilated area. separate_waste->store_waste contact_ehs Contact EHS or a licensed waste disposal company. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling ethyl 1H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for ethyl 1H-1,2,3-triazole-4-carboxylate could not be located. The following guidance is based on the available hazard information from supplier documentation and general safety protocols for handling triazole derivatives. It is imperative to conduct a thorough risk assessment before use and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available supplier information, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following table summarizes the recommended personal protective equipment to mitigate these risks.

Protection Type Recommended Equipment Rationale
Eye/Face Protection Chemical safety goggles with side shields or a face shield.To prevent eye contact and serious eye irritation (H319).
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation (H315). It is crucial to inspect gloves for any signs of degradation or perforation before and during use.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust or vapors and prevent respiratory irritation (H335). If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary based on a risk assessment.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_hazards Assess Hazards: - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Harmful if Swallowed (H302) start->assess_hazards eye_protection Wear Chemical Safety Goggles assess_hazards->eye_protection Eye Contact Risk hand_protection Wear Nitrile or other Chemically Resistant Gloves assess_hazards->hand_protection Skin Contact Risk body_protection Wear Lab Coat and Closed-toe Shoes assess_hazards->body_protection Skin Contact Risk respiratory_protection Work in a Fume Hood assess_hazards->respiratory_protection Inhalation Risk disposal_considerations Follow Proper Disposal Procedures eye_protection->disposal_considerations hand_protection->disposal_considerations body_protection->disposal_considerations respiratory_protection->disposal_considerations

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

1. Handling Protocol:

  • Pre-Handling:

    • Read and understand all available safety information.

    • Ensure a chemical fume hood is operational and available.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare a designated and clearly labeled work area.

  • Handling:

    • Don all required PPE before handling the chemical.

    • Conduct all manipulations of the solid or its solutions within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid the formation of dust. If handling a powder, use techniques that minimize aerosolization, such as gentle scooping.

    • Use appropriate tools (spatulas, weigh boats) for transferring the chemical.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminate all equipment.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

2. Disposal Plan:

  • Waste Collection:

    • All solid waste contaminated with this compound, including empty containers, disposable labware, and used PPE, must be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing this chemical should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Waste Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Contact your institution's EHS department for specific guidance on the disposal of triazole-containing waste streams.

    • Do not dispose of this chemical down the drain or in the regular trash.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.